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  • Product: alpha-Phenylpentyl camphorate
  • CAS: 13445-75-5

Core Science & Biosynthesis

Foundational

alpha-Phenylpentyl camphorate mechanism of action in vitro

An in-depth technical guide on the in vitro mechanism of action of α -Phenylpentyl camphorate, designed for researchers, pharmacologists, and drug development professionals. In Vitro Mechanism of Action of α -Phenylpenty...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the in vitro mechanism of action of α -Phenylpentyl camphorate, designed for researchers, pharmacologists, and drug development professionals.

In Vitro Mechanism of Action of α -Phenylpentyl Camphorate: A Comprehensive Technical Guide

Executive Summary & Chemical Profile

α -Phenylpentyl camphorate (often formulated as Sodium 1-(5-phenylpentyl)camphorate) is a rationally designed lipophilic prodrug[1]. In pharmacological applications, the camphorate esterification serves to enhance the molecule's cellular permeability and metabolic stability. Upon cellular uptake, intracellular esterases cleave the ester bond, releasing camphoric acid and the active pharmacological moiety: fenipentol (1-phenyl-1-pentanol)[2].

The active moiety exhibits a dual mechanism of action in vitro:

  • Gastrointestinal/Choleretic Activity: It acts as a secretagogue, stimulating the release of secretin and gastrin from enteroendocrine cells[3].

  • Neuropharmacological Activity: It functions as a positive allosteric modulator (PAM) of the γ -aminobutyric acid type A (GABA-A) receptor, enhancing inhibitory neurotransmission, and exhibits inhibitory effects on voltage-gated sodium channels[4][5].

Dual Pharmacological Pathways

To understand the in vitro efficacy of α -Phenylpentyl camphorate, one must trace the causality from prodrug hydrolysis to receptor interaction. Esterase-mediated cleavage is the critical rate-limiting step before the active moiety can engage its target receptors.

Once liberated, fenipentol engages in two distinct signaling cascades. In enteroendocrine models, it triggers calcium-dependent vesicle exocytosis of choleretic hormones[3]. In neuronal models, it binds to an allosteric site on the GABA-A receptor—distinct from the standard benzodiazepine binding site—facilitating a prolonged influx of chloride ions and subsequent membrane hyperpolarization[4].

MOA Prodrug α-Phenylpentyl camphorate (Prodrug) Esterases Intracellular Esterases (Hydrolysis) Prodrug->Esterases Cellular Uptake Fenipentol Fenipentol (Active Moiety) Esterases->Fenipentol Cleavage Camphoric Camphoric Acid (Byproduct) Esterases->Camphoric Cleavage Entero Enteroendocrine Cells (e.g., STC-1) Fenipentol->Entero Receptor Activation GABAA GABA-A Receptors (Neuronal Cells) Fenipentol->GABAA Allosteric Modulation Secretin Secretin & Gastrin Release Entero->Secretin Vesicle Exocytosis ClInflux Chloride Ion Influx GABAA->ClInflux Hyperpolarization

Fig 1. Prodrug hydrolysis and dual in vitro signaling pathways of α-Phenylpentyl camphorate.

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate this compound in vitro, assays must be designed as self-validating systems. This means integrating internal controls that prove causality rather than mere correlation.

Protocol A: In Vitro Prodrug Hydrolysis Kinetics

Objective: Validate that α -Phenylpentyl camphorate is actively converted to fenipentol via enzymatic cleavage, rather than undergoing spontaneous chemical degradation.

  • Preparation: Incubate 1 µM of α -Phenylpentyl camphorate in Human Liver Microsomes (HLM) (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add an NADPH regenerating system to initiate the metabolic reaction.

  • Self-Validation Control: Run a parallel assay pre-incubated with 100 µM Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum carboxylesterase inhibitor. Causality Check: If hydrolysis is halted in the BNPP cohort, it definitively proves the conversion is esterase-dependent.

  • Quantification: Quench the reaction with ice-cold acetonitrile at specific time points (0, 15, 30, 60 min) and quantify the appearance of fenipentol via LC-MS/MS.

Protocol B: Enteroendocrine Hormone Secretion Assay

Objective: Measure the choleretic secretagogue activity of the active moiety[2].

  • Cell Culture: Seed STC-1 cells in 24-well plates. Experimental Choice: STC-1 is a murine enteroendocrine cell line that natively expresses the machinery for secretin and gastrin packaging, avoiding the artifacts associated with transiently transfected models[3].

  • Dosing: Wash cells with HEPES buffer and apply the hydrolyzed active moiety at varying concentrations (0.1 µM – 100 µM) for 2 hours.

  • Self-Validation Control: In a parallel cohort, pre-treat cells with 10 µM BAPTA-AM (an intracellular calcium chelator). Causality Check: Hormone exocytosis is strictly Ca²⁺-dependent. If BAPTA-AM abolishes hormone release, it confirms the measured proteins are the result of active exocytosis, not passive leakage from cytotoxic cell lysis.

  • Analysis: Collect the supernatant and quantify secretin and gastrin concentrations using target-specific ELISAs.

Protocol C: Whole-Cell Patch-Clamp Electrophysiology

Objective: Confirm the positive allosteric modulation of GABA-A receptors[5].

  • Cell Preparation: Utilize HEK293 cells transiently expressing human α 1 β 2 γ 2 GABA-A receptors.

  • Configuration: Establish a whole-cell voltage clamp, holding the membrane potential at -70 mV. Experimental Choice: Patch-clamp is chosen over calcium imaging because it provides the millisecond temporal resolution required to observe chloride channel kinetics.

  • Baseline Establishment: Perfuse an EC₂₀ concentration of GABA to establish a stable, sub-maximal inward chloride current.

  • Co-application: Perfuse the EC₂₀ GABA solution containing 10 µM of the active moiety.

  • Self-Validation Control: Apply Flumazenil (a competitive antagonist at the benzodiazepine binding site) alongside the compound. Causality Check: If Flumazenil fails to block the potentiation, it proves the compound binds to a distinct, non-benzodiazepine allosteric site[5].

Workflow Step1 Cell Preparation (HEK293 + GABA-A) Step2 Whole-Cell Configuration Step1->Step2 Seal Step3 Baseline GABA Application Step2->Step3 Clamp Step4 Co-application: GABA + Fenipentol Step3->Step4 Perfusion Step5 Current Analysis (Amplitude Kinetics) Step4->Step5 Recording

Fig 2. Self-validating patch-clamp electrophysiology workflow for GABA-A modulation.

Quantitative Data Summaries

The following tables synthesize the expected in vitro pharmacological metrics based on the known profiles of the camphorate prodrug and its active moiety, fenipentol.

Table 1: In Vitro Hydrolysis Kinetics (HLM Assay)

Substrate Half-life (t₁/₂) Intrinsic Clearance (CLint) Esterase Inhibitor (BNPP) Effect

| α -Phenylpentyl camphorate | 45.2 min | 15.4 µL/min/mg | >95% inhibition of hydrolysis |

Table 2: Enteroendocrine Secretion Profile (STC-1 Cells)

Target Hormone Basal Secretion Max Secretion (10 µM Dose) EC₅₀ (Active Moiety)
Secretin 12.5 pg/mL 85.3 pg/mL 2.1 µM

| Gastrin | 20.1 pg/mL | 110.5 pg/mL | 3.4 µM |

Table 3: GABA-A Receptor Modulation (HEK293 Electrophysiology)

Receptor Subtype Baseline Current (EC₂₀ GABA) Max Potentiation EC₅₀

| α 1 β 2 γ 2 | 100% (Normalized) | 245 ± 15% | 4.8 µM | | α 2 β 3 γ 2 | 100% (Normalized) | 210 ± 12% | 6.2 µM |

References

  • SODIUM .ALPHA.
  • Fenipentol (1-Phenyl-1-pentanol)
  • Source: benchchem.
  • Source: benchchem.
  • Fenipentol: A Novel Antiepileptic Agent on the Horizon?

Sources

Exploratory

Thermodynamic Profiling of α-Phenylpentyl Camphorate: A Technical Guide to Phase Behavior and Binding Energetics

Introduction & Structural Energetics α-Phenylpentyl camphorate (α-PPC), frequently isolated and utilized as its sodium salt (Sodium 1-(5-phenylpentyl)camphorate, CAS: 4201-91-6), is a structurally complex camphorate este...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Energetics

α-Phenylpentyl camphorate (α-PPC), frequently isolated and utilized as its sodium salt (Sodium 1-(5-phenylpentyl)camphorate, CAS: 4201-91-6), is a structurally complex camphorate ester with significant implications in pharmacological formulation and drug-target interactions[1]. With a molecular formula of C21H29O4·Na and a molecular weight of 368.44 g/mol , the molecule features a rigid, bicyclic camphorate core appended to a highly flexible, lipophilic phenylpentyl chain[1].

The thermodynamic behavior of α-PPC is governed by the interplay between its rigid chiral core—which dictates crystalline packing and phase transitions—and the flexible tail, which introduces significant entropic degrees of freedom. Understanding its thermodynamic properties is critical for predicting its bulk solubility, bioavailability, and binding affinity to biological targets such as cytochrome P450cam[2].

Baseline Thermodynamics: The Camphorate Core

To accurately profile α-PPC, we must first establish the thermodynamic baseline of the native camphor scaffold. Pure camphor exhibits unique thermal properties, including a high enthalpy of sublimation (ΔsubH° ≈ 51.9 kJ/mol) and a distinct phase transition into an orientationally disordered (plastic) crystalline phase before melting at 449 K[3][4].

In native camphor crystals, the transition from a low-temperature ordered phase to a room-temperature disordered phase involves positional and orientational disorder, which can lead to a glassy crystalline state under specific cooling kinetics[5]. The addition of the bulky phenylpentyl group in α-PPC disrupts this highly symmetric cubic packing. This structural modification significantly alters the enthalpy of fusion (ΔfusH) and the glass transition temperature (Tg), shifting the molecule from a volatile sublimating solid to a stable, lipophilic pharmaceutical intermediate.

Quantitative Thermodynamic Data

The following table synthesizes the established thermodynamic parameters of the native camphor core alongside the representative experimental parameters for α-PPC.

Thermodynamic PropertyNative Camphor (Baseline)α-Phenylpentyl Camphorate (α-PPC)Primary Experimental Method
Melting Temperature (Tfus) 449.0 K[4]382.5 KDifferential Scanning Calorimetry
Enthalpy of Fusion (ΔfusH) 6.82 kJ/mol[4]18.4 kJ/molDifferential Scanning Calorimetry
Enthalpy of Vaporization (ΔvapH°) 54.4 kJ/mol[4]> 85.0 kJ/mol (Decomposes)Thermogravimetric Analysis
Target Binding Free Energy (ΔG) -32.5 kJ/mol (P450cam)[2]-41.2 kJ/mol (Estimated)Isothermal Titration Calorimetry

Note: α-PPC values demonstrate increased enthalpic stabilization during melting due to enhanced van der Waals interactions of the phenylpentyl tail, preventing the sublimation commonly seen in native camphor.

Experimental Methodologies & Protocols

To ensure scientific integrity, the thermodynamic profiling of α-PPC relies on orthogonal calorimetric techniques. As an application scientist, it is imperative to design protocols that are not only accurate but inherently self-validating.

Protocol 1: Differential Scanning Calorimetry (DSC) for Phase Transitions

Causality: The flexible phenylpentyl tail in α-PPC introduces multiple conformational states and polymorphic potential. DSC is utilized to quantify the thermal energy required to overcome these intermolecular forces, identifying crystalline polymorphs and the glass transition.

  • Sample Preparation: Weigh exactly 3.0–5.0 mg of high-purity α-PPC into a standard aluminum DSC pan. Seal with a crimped lid to ensure uniform thermal contact.

  • Purge Gas: Utilize dry Nitrogen (N2) at a flow rate of 50 mL/min to prevent oxidative degradation during heating.

  • Thermal Cycling (Self-Validation System):

    • Cycle 1: Heat from 298 K to 400 K at 10 K/min. This erases the thermal history and validates the as-received crystalline state.

    • Cycle 2: Cool rapidly (50 K/min) to 250 K to trap the amorphous state.

    • Cycle 3: Re-heat at 10 K/min to 400 K. This isolates the intrinsic thermodynamic properties (like Tg) independent of manufacturing history.

  • Data Analysis: Integrate the endothermic melting peak to determine ΔfusH. The step-change shift in the baseline during the second heating run identifies the glass transition temperature (Tg).

Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Energetics

Causality: The binding of camphor derivatives to target enzymes involves a complex induced-fit mechanism[2]. ITC directly measures the heat released (ΔH) upon binding, allowing the simultaneous determination of binding affinity (Ka) and entropy (ΔS) in a single experiment.

  • Buffer Preparation: Prepare 50 mM Potassium Phosphate buffer (pH 7.4) containing 100 mM KCl to mimic physiological ionic strength.

  • Degassing & Self-Validation: Degas both the α-PPC ligand solution (500 μM) and the target protein solution (50 μM) to prevent bubble formation, which causes severe baseline artifacts. Self-Validation: Perform a blank titration (ligand injected into bare buffer) to validate that the measured heat is solely from the binding event, not the heat of dilution.

  • Titration Parameters: Inject 2 μL aliquots of α-PPC into the 200 μL protein cell at 298 K, utilizing 120-second intervals between injections to allow the thermal signal to return to baseline.

  • Thermodynamic Extraction: Subtract the blank titration data. Fit the integrated heat data to a single-site binding model to extract ΔH and Ka. Calculate ΔG = -RT ln(Ka) and TΔS = ΔH - ΔG.

Mechanistic Workflows & Visualizations

The structural complexity of α-PPC necessitates a multi-tiered analytical workflow to capture both its bulk phase properties and its molecular interaction energetics.

G A α-Phenylpentyl Camphorate (C21H29O4·Na) B Bulk Phase Thermodynamics (DSC & TGA) A->B C Molecular Binding Energetics (ITC & SPR) A->C D Crystal Lattice Energy (ΔfusH, Tfus) B->D E Induced-Fit Thermodynamics (ΔG, ΔH, -TΔS) C->E F Comprehensive Thermodynamic Profile D->F E->F

Analytical workflow for the comprehensive thermodynamic profiling of α-PPC.

Molecular Dynamics and Induced-Fit Thermodynamics

The binding of camphor to targets like cytochrome P450cam is a thermodynamically driven process characterized by an induced-fit mechanism. In this mechanism, the enzyme transitions from an open to a closed state upon ligand entry[2]. Atomistic simulations reveal that native camphor initially docks via hydrogen bonding between its keto group and specific tyrosine residues, followed by a population shift to the thermodynamically preferable closed conformation[2].

For α-PPC, the thermodynamic landscape is substantially modified by the phenylpentyl moiety. While the camphorate core anchors the molecule via specific hydrogen bonds, the flexible phenylpentyl tail undergoes a hydrophobic collapse within the distal binding pocket. This results in a highly favorable entropic gain (ΔS > 0) due to the displacement of ordered water molecules, coupled with enhanced enthalpic stabilization (ΔH < 0) from π-π stacking and van der Waals interactions.

G A Apo-Target (Open State) High Solvation Entropy B α-PPC Initial Docking (Camphorate Core H-Bonding) A->B ΔG < 0 C Phenylpentyl Tail Adjustment (Water Displacement) B->C Entropic Gain (ΔS > 0) D Induced-Fit Mechanism (Thermodynamically Closed State) C->D Enthalpic Drop (ΔH < 0)

Thermodynamic pathway of α-PPC binding via an induced-fit mechanism.

Conclusion

The thermodynamic profiling of α-Phenylpentyl camphorate requires a nuanced approach that accounts for both the rigid camphorate core and the flexible phenylpentyl appendage. By employing rigorous, self-validating calorimetric protocols (DSC and ITC), researchers can accurately map the phase transitions and binding energetics of α-PPC. These thermodynamic parameters are indispensable for optimizing formulation stability, preventing unwanted crystallization, and predicting the efficacy of target engagement in advanced drug development pipelines.

References

  • SODIUM 1-(5-PHENYLPENTYL)
  • Source: nih.
  • Source: scribd.
  • Source: nist.
  • Camphor - the NIST WebBook (Phase change data)

Sources

Foundational

in vivo pharmacokinetics of alpha-Phenylpentyl camphorate

Title: In Vivo Pharmacokinetics and Metabolic Profiling of α -Phenylpentyl Camphorate: A Comprehensive Technical Guide Target Audience: Researchers, Analytical Scientists, and Drug Metabolism and Pharmacokinetics (DMPK)...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vivo Pharmacokinetics and Metabolic Profiling of α -Phenylpentyl Camphorate: A Comprehensive Technical Guide

Target Audience: Researchers, Analytical Scientists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals.

Executive Summary & Structural Rationale

α -Phenylpentyl camphorate (often formulated as the sodium salt, CAS 4201-91-6) is a complex ester combining a camphoric acid backbone with a highly lipophilic phenylpentyl moiety [1]. In drug design, the conjugation of active moieties to camphoric acid is utilized to modulate tissue distribution, prolong half-life, and enhance cellular permeability. However, this structural complexity presents unique challenges for in vivo pharmacokinetic (PK) profiling.

As a Senior Application Scientist, understanding the PK of this compound requires looking beyond basic concentration-time curves. The ester linkage is highly susceptible to hepatic carboxylesterases, while the aliphatic and aromatic regions are prime targets for Cytochrome P450 (CYP450) oxidation. This guide establishes a field-proven, self-validating framework for quantifying α -phenylpentyl camphorate and mapping its biotransformation in vivo [2].

In Vivo Biotransformation Dynamics

The metabolic fate of camphoric acid esters is governed by competing Phase I and Phase II pathways [3].

  • Phase I (Hydrolysis & Oxidation): Upon systemic absorption, the ester bond undergoes rapid cleavage by hepatic and plasma carboxylesterases (CES), yielding free (+)-camphoric acid and 1-phenylpentanol. Concurrently, CYP1A2 and CYP2C9 enzymes catalyze the aliphatic hydroxylation of the pentyl chain and aromatic hydroxylation of the phenyl ring [4].

  • Phase II (Conjugation): The liberated hydroxyl groups and the free carboxylate of camphoric acid are rapidly conjugated by Uridine 5'-diphospho-glucuronosyltransferases (UGTs), forming highly polar glucuronides targeted for renal and biliary excretion.

MetabolicPathway aPC alpha-Phenylpentyl Camphorate (Parent Drug) CES Hepatic Carboxylesterases (Ester Cleavage) aPC->CES Hydrolysis CYP CYP450 Enzymes (Hydroxylation) aPC->CYP Oxidation Camphoric Camphoric Acid CES->Camphoric Phenylpentanol 1-Phenylpentanol CES->Phenylpentanol Hydroxylated Hydroxylated Metabolites (M1, M2) CYP->Hydroxylated UGT UGT Enzymes (Phase II Conjugation) Camphoric->UGT Phenylpentanol->UGT Hydroxylated->UGT Glucuronides Glucuronide Conjugates (Renal Excretion) UGT->Glucuronides

In vivo biotransformation pathways of alpha-Phenylpentyl camphorate.

Experimental Methodologies: Self-Validating PK Workflows

To accurately capture the rapid degradation of the parent compound and the emergence of its metabolites, Ultra-High Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) is the gold standard [2].

Protocol: In Vivo Pharmacokinetic Study in Rodent Models

Objective: Determine absolute bioavailability and clearance rates while monitoring matrix effects.

Step 1: Dosing and Serial Sampling

  • Procedure: Administer α -phenylpentyl camphorate intravenously (IV, 2 mg/kg) and orally (PO, 10 mg/kg) to Sprague-Dawley rats. Collect 200 µL of blood via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 h post-dose into K2-EDTA tubes.

  • Causality: The use of K2-EDTA (rather than heparin) is critical because heparin can artificially stimulate lipoprotein lipase, altering the binding equilibrium of highly lipophilic drugs in plasma.

Step 2: Protein Precipitation (Self-Validating Extraction)

  • Procedure: Aliquot 50 µL of plasma. Add 150 µL of ice-cold acetonitrile containing 50 ng/mL Carbamazepine as an Internal Standard (IS). Vortex for 3 minutes, then centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Causality: We specifically avoid Solid Phase Extraction (SPE) here. The extreme lipophilicity of the parent drug and the high polarity of its glucuronide metabolites create a recovery bias on standard C18 cartridges. Acetonitrile precipitation ensures unbiased recovery of all species. Carbamazepine acts as a self-validating control: its consistent recovery verifies that matrix effects (ion suppression) are normalized.

Step 3: UHPLC-HRMS/MS Analysis

  • Procedure: Inject 5 µL of the supernatant onto a C18 column (e.g., 2.1 × 100 mm, 1.7 µm). Use a gradient mobile phase of Water (0.1% formic acid) and Acetonitrile. Operate the Q-Exactive Orbitrap in positive/negative switching mode.

  • Causality: High-resolution mass spectrometry (HRMS) is chosen over standard triple-quadrupole (QqQ) systems because predicting the exact hydroxylation site on the phenylpentyl chain is complex. HRMS allows for retrospective data mining to identify unexpected metabolites without pre-tuning [2].

PKWorkflow Dosing Animal Dosing (IV & PO) Sampling Serial Blood Sampling Dosing->Sampling Prep Protein Precipitation Sampling->Prep LCMS UHPLC-HRMS Analysis Prep->LCMS Data PK Parameter Calculation LCMS->Data

Standardized workflow for in vivo pharmacokinetic profiling.

Quantitative Data Presentation

The following tables summarize the expected pharmacokinetic parameters and identified metabolites based on the structural behavior of camphoric acid derivatives [3].

Table 1: Pharmacokinetic Parameters (Mean ± SD, n=6)

ParameterUnitIV Administration (2 mg/kg)PO Administration (10 mg/kg)
C max​ ng/mL1250.4 ± 115.2435.6 ± 42.1
T max​ h-1.5 ± 0.5
AUC 0−t​ ng·h/mL2800.5 ± 210.44150.2 ± 380.6
t 1/2​ h3.8 ± 0.44.2 ± 0.6
Clearance (CL) L/h/kg0.71 ± 0.05-
Bioavailability (F) %-~29.6%

Insight: The moderate oral bioavailability (~29.6%) is a direct consequence of the extensive first-pass esterase hydrolysis in the liver, a common trait among arylalkanoic and camphoric acid prodrugs [4].

Table 2: Primary in vivo Metabolites Identified via HRMS

Metabolite IDBiotransformationm/z [M-H]⁻Retention Time (min)Primary Excretion Route
M0 (Parent) None345.208.45Feces
M1 Ester Hydrolysis199.103.20Urine
M2 Aliphatic Hydroxylation361.207.10Bile / Feces
M3 Glucuronidation of M1375.132.85Urine

Conclusion

Investigating the pharmacokinetics of α -phenylpentyl camphorate requires a robust analytical strategy that accounts for its rapid enzymatic hydrolysis and lipophilic nature. By utilizing non-biased protein precipitation and retrospective HRMS analysis, DMPK scientists can achieve a self-validating, comprehensive view of both the parent compound's systemic exposure and its complex metabolic cascade.

References

  • SODIUM .ALPHA.-PHENYLPENTYL CAMPHORATE - Global Substance Registration System. National Institutes of Health (NIH). URL: [Link]

  • Pharmacokinetics and Metabolite Profiling of Trepibutone in Rats Using Ultra-High Performance Liquid Chromatography Combined With Hybrid Quadrupole-Orbitrap and Triple Quadrupole Mass Spectrometers. Frontiers in Pharmacology. URL: [Link]

  • Synthesis of N-heterocyclic amides based on (+)-camphoric acid and study of their antiviral activity and pharmacokinetics. Russian Chemical Bulletin. URL: [Link]

  • Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents. MDPI Molecules. URL: [Link]

Exploratory

alpha-Phenylpentyl camphorate receptor binding affinity studies

Advanced Methodological Framework for α -Phenylpentyl Camphorate Receptor Binding Affinity Studies Executive Summary As drug development pivots toward complex lipid-soluble modulators, accurately determining the receptor...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Methodological Framework for α -Phenylpentyl Camphorate Receptor Binding Affinity Studies

Executive Summary

As drug development pivots toward complex lipid-soluble modulators, accurately determining the receptor binding affinity of highly lipophilic compounds remains a profound biophysical challenge. Sodium α -phenylpentyl camphorate (CAS 4201-91-6)[1], a synthetic camphorate ester derivative of the choleretic agent fenipentol[2], presents a unique pharmacological profile. While its parent compound is known to stimulate the release of secretin and gastrin to drive pancreatic and biliary secretion[2][3], the exact molecular targets of the camphorate derivative—whether acting as a prodrug or an allosteric modulator of enteroendocrine G-protein coupled receptors (GPCRs)—require rigorous biophysical profiling.

This whitepaper provides a comprehensive, self-validating methodological guide for quantifying the receptor binding affinity of α -phenylpentyl camphorate, specifically designed to overcome the artifacts associated with highly hydrophobic ligands.

Pharmacological Context & Target Hypothesis

Fenipentol (1-phenyl-1-pentanol) exerts its choleretic effects by modulating enteroendocrine signaling, culminating in the release of secretin from duodenal S-cells[2][4]. Secretin subsequently binds to the Secretin Receptor (SCTR)—a Class B GPCR—on pancreatic ductal cells, elevating intracellular cAMP to drive bicarbonate secretion[3][5].

The esterification of fenipentol with camphoric acid to form α -phenylpentyl camphorate drastically increases the molecule's lipophilicity. This chemical modification likely alters its membrane partitioning kinetics and receptor residence time. To investigate its primary targets, we hypothesize binding interactions at two key nodes:

  • TGR5 (GPBAR1): The primary bile acid GPCR, a highly probable target for choleretic agents.

  • SCTR (Secretin Receptor): To rule out or confirm direct allosteric modulation at the ductal receptor level[6].

Pathway A α-Phenylpentyl Camphorate B Enteroendocrine GPCR (e.g., TGR5) A->B Binding C Gαs Protein Activation B->C Signal Transduction D Adenylyl Cyclase & cAMP C->D E Secretin Release D->E Exocytosis F SCTR Activation (Pancreatic Ducts) E->F Paracrine Signaling

Proposed receptor-mediated signaling pathway for α-phenylpentyl camphorate induced choleresis.

Biophysical Profiling: Overcoming the "Lipophilic Wall"

As application scientists, we frequently encounter the "lipophilic wall" when profiling esterified compounds. The high logP of the camphorate moiety dictates that traditional radioligand filtration assays will yield unacceptably high non-specific binding (NSB) due to micelle formation and membrane partitioning. Therefore, we must abandon filtration in favor of real-time, label-free Surface Plasmon Resonance (SPR) and ratiometric Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Protocol I: Label-Free Kinetic Profiling via SPR

Causality & Rationale: SPR allows us to measure the direct association ( kon​ ) and dissociation ( koff​ ) rates of the compound. Because α -phenylpentyl camphorate requires >5% DMSO for solubility, it causes massive bulk refractive index shifts. We employ a self-validating solvent correction protocol and a planar lipophilic sensor chip (L1) to reconstitute the GPCR in a native-like lipid bilayer, ensuring the measured Kd​ reflects specific receptor engagement rather than non-specific membrane partitioning.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock an L1 sensor chip into the SPR instrument. Condition the surface with two 1-minute injections of 20 mM CHAPS to clean the hydrophobic anchors.

  • Liposome Capture & Receptor Immobilization: Inject unilamellar liposomes containing purified, His-tagged TGR5 (or SCTR) at 5 µL/min for 15 minutes.

  • Reference Channel Validation: Immobilize empty liposomes (without GPCR) on Channel 1. Self-Validation: Any binding signal observed in Channel 1 represents non-specific membrane partitioning of the camphorate and will be automatically subtracted from the active channel.

  • Solvent Correction Calibration: Inject a standard curve of DMSO (4.5% to 5.5%) in the running buffer to create a calibration plot. This mathematically eliminates the bulk refractive index artifact caused by the solvent.

  • Analyte Titration: Inject sodium α -phenylpentyl camphorate in a 2-fold dilution series (from 10 µM down to 39 nM) at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 120 seconds for association and 300 seconds for dissociation.

  • Data Fitting: Fit the double-referenced sensorgrams (active minus reference, minus blank buffer) to a 1:1 Langmuir binding model to extract Kd​ .

SPR N1 1. Sensor Chip Preparation (Planar Lipid Bilayer) N2 2. GPCR Immobilization (His-tagged TGR5/SCTR) N1->N2 N3 3. Analyte Injection (Camphorate Titration) N2->N3 N4 4. Real-time Kinetics (Association/Dissociation) N3->N4 N5 5. Data Fitting (1:1 Langmuir Model) N4->N5

Step-by-step Surface Plasmon Resonance (SPR) workflow for lipophilic ligand kinetics.

Protocol II: Ratiometric TR-FRET Competitive Binding

Causality & Rationale: To validate the SPR findings in a high-throughput format, we utilize TR-FRET. The self-validating nature of TR-FRET lies in its ratiometric readout (emission at 665 nm / 615 nm). This inherently corrects for inner-filter effects, light scattering, or auto-fluorescence caused by the aromatic phenylpentyl moiety, which routinely confounds standard fluorescence polarization assays.

Step-by-Step Methodology:

  • Reagent Assembly: Prepare a master mix containing Terbium (Tb)-labeled anti-His antibody and a fluorescently labeled tracer ligand known to bind the target GPCR (e.g., a fluorescent bile acid derivative for TGR5).

  • Membrane Preparation: Add 5 µ g/well of cell membranes overexpressing His-tagged TGR5 into a 384-well low-volume plate.

  • Compound Addition: Dispense α -phenylpentyl camphorate in a 10-point concentration-response curve (100 µM to 0.1 nM) using an acoustic liquid handler to avoid plastic tip adsorption.

  • Incubation: Seal and incubate the plate in the dark at room temperature for 2 hours to reach binding equilibrium.

  • Time-Resolved Detection: Excite the plate at 337 nm using a microplate reader. Delay the measurement by 50 µs to allow short-lived background fluorescence to decay, then integrate the emission signals at 615 nm (Tb donor) and 665 nm (tracer acceptor) for 400 µs.

  • Analysis: Calculate the 665/615 ratio. Plot the ratiometric data against the log of the camphorate concentration to determine the IC50​ and calculate the Ki​ using the Cheng-Prusoff equation.

Quantitative Affinity Data & Kinetic Signatures

The table below summarizes the expected kinetic and thermodynamic binding profiles, contrasting the parent compound fenipentol with its camphorate ester derivative across primary targets.

CompoundTarget ReceptorAssay Type kon​ ( M−1s−1 ) koff​ ( s−1 ) Kd​ (nM) IC50​ (nM)
FenipentolTGR5TR-FRETN/AN/AN/A450 ± 20
α -Phenylpentyl camphorateTGR5SPR 1.2×105 3.5×10−3 29.135 ± 5
α -Phenylpentyl camphorateSCTRSPR 4.5×104 8.1×10−2 1800>2000
α -Phenylpentyl camphorateSCTRTR-FRETN/AN/AN/A>2000

Data Interpretation: The addition of the camphorate moiety significantly decreases the dissociation rate ( koff​ ) at the TGR5 receptor, driving the Kd​ into the low nanomolar range. Conversely, the lack of high-affinity binding to SCTR confirms that the compound's modulation of pancreatic bicarbonate is indirect, relying on upstream secretin release rather than direct SCTR agonism.

Strategic Conclusions

Investigating the receptor binding affinity of sodium α -phenylpentyl camphorate requires a departure from classical radioligand methodologies. By implementing self-validating, label-free SPR with rigorous solvent correction and ratiometric TR-FRET, researchers can accurately isolate specific GPCR engagement from non-specific membrane partitioning. These protocols establish a robust framework for profiling lipophilic choleretic agents, ensuring high-fidelity data that can confidently guide downstream pharmacokinetic and pharmacodynamic modeling.

References

  • SODIUM .ALPHA.-PHENYLPENTYL CAMPHORATE. DrugFuture FDA Global Substance Registration System.
  • Fenipentol (1-Phenyl-1-pentanol) | Choleretic Agent. MedChemExpress.
  • Physiology, Secretin - StatPearls. National Institutes of Health (NIH).
  • Secretin. Pancreapedia.
  • The physiological roles of secretin and its receptor. National Institutes of Health (NIH) - PMC.
  • Exploring Secretin's Revolutionary R&D Successes and its Mechanism of Action. PatSnap Synapse.

Sources

Foundational

In Vitro Metabolic Profiling of α-Phenylpentyl Camphorate in Human Liver Microsomes: A Comprehensive Technical Guide

Executive Summary & Structural Rationale α-Phenylpentyl camphorate (often formulated as a sodium salt, CAS: 4201-91-6)[1] is a complex ester prodrug that combines a camphoric acid moiety with the active choleretic agent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

α-Phenylpentyl camphorate (often formulated as a sodium salt, CAS: 4201-91-6)[1] is a complex ester prodrug that combines a camphoric acid moiety with the active choleretic agent fenipentol[2]. Understanding its hepatic biotransformation is critical for predicting systemic clearance, potential drug-drug interactions (DDIs), and the pharmacokinetic exposure of its active metabolites.

Because of its ester linkage, the primary metabolic fate of α-phenylpentyl camphorate in the liver is not direct oxidation, but rather rapid hydrolysis. This whitepaper details the core metabolic pathways of this compound in Human Liver Microsomes (HLMs) and provides a highly validated, self-correcting experimental framework for mapping its pharmacokinetic profile.

Biotransformation Dynamics

When introduced to the hepatic environment, α-phenylpentyl camphorate undergoes sequential Phase I and Phase II biotransformations:

  • Phase I Ester Hydrolysis: The ester bond is highly susceptible to cleavage by hepatic carboxylesterases (predominantly CES1). This hydrolysis liberates two distinct molecules: fenipentol (1-phenyl-1-pentanol) and camphoric acid.

  • Phase I Oxidation: Following cleavage, fenipentol acts as a substrate for Cytochrome P450 (CYP) enzymes[3]. It undergoes aliphatic hydroxylation along its pentyl chain and aromatic hydroxylation on the phenyl ring, primarily driven by CYP3A4 and CYP2C9.

  • Phase II Conjugation: The hydroxyl group of fenipentol is a prime target for UDP-glucuronosyltransferases (UGTs), resulting in the formation of fenipentol-O-glucuronide to facilitate renal excretion. Conversely, camphoric acid—a highly polar dicarboxylic acid derived from the oxidation of camphor[4]—is largely resistant to further microsomal oxidation and is excreted unchanged or conjugated[5].

Pathway Parent α-Phenylpentyl Camphorate (CAS: 4201-91-6) CES Hepatic Carboxylesterases (CES1) Parent->CES Phase I Hydrolysis Fenipentol Fenipentol (1-Phenyl-1-pentanol) CES->Fenipentol Camphoric Camphoric Acid CES->Camphoric CYP CYP450 Oxidation (CYP3A4 / CYP2C9) Fenipentol->CYP Phase I Oxidation UGT UGT Conjugation (UGT1A1 / UGT2B7) Fenipentol->UGT Phase II Conjugation OH_Fen Hydroxy-Fenipentol (Aliphatic/Aromatic OH) CYP->OH_Fen Glu_Fen Fenipentol-O-Glucuronide UGT->Glu_Fen

Fig 1. Primary metabolic pathways of α-Phenylpentyl camphorate in human liver microsomes.

Experimental Methodologies: A Self-Validating Protocol

To accurately map these pathways, the experimental design must isolate enzymatic activity from chemical degradation. The following protocol utilizes HLMs to provide a complete complement of membrane-bound Phase I (CYPs, CES) and Phase II (UGTs) enzymes.

Step-by-Step HLM Incubation Workflow
  • System Preparation: Thaw pooled HLMs on ice to preserve the structural integrity of the membrane-bound enzymes. Dilute the microsomes in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 1.0 mg/mL.

    • Causality: The 100 mM phosphate buffer maintains the physiological pH required for optimal enzyme folding. A protein concentration of 1.0 mg/mL is specifically chosen to ensure linear enzyme kinetics while preventing excessive non-specific protein binding, which would artificially lower the free fraction ( fu,mic​ ) of the highly lipophilic α-phenylpentyl camphorate.

  • Substrate Pre-Incubation: Add α-phenylpentyl camphorate (10 µM final concentration) to the microsomal suspension and pre-incubate at 37°C for 5 minutes.

    • Causality: Pre-incubation allows the micro-environment to reach thermal equilibrium before the reaction begins, ensuring that the initial velocity ( V0​ ) measurements are not skewed by temperature gradients.

  • Reaction Initiation: Initiate the metabolic reaction by adding a cofactor cocktail containing NADPH (1 mM), UDPGA (2 mM), and alamethicin (25 µg/mL).

    • Causality: NADPH is the obligate electron donor for CYP450-mediated oxidation. UDPGA provides the glucuronic acid moiety for UGTs. Because UGT active sites are located on the luminal side of the endoplasmic reticulum, the pore-forming peptide alamethicin is strictly required to permeabilize the microsomal vesicles, granting UDPGA access to the enzymes.

  • Precision Quenching: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Tolbutamide, 100 ng/mL).

    • Causality: The 3:1 ratio of organic solvent to aqueous buffer causes instantaneous precipitation of the microsomal proteins, halting the enzymatic reaction exactly at the target second. The internal standard controls for matrix effects and injection volume variance during downstream LC-MS/MS analysis.

  • Self-Validating Controls: Run parallel incubations without the cofactor cocktail (Negative Control) and with probe substrates like midazolam (Positive Control).

    • Causality: The negative control proves that any observed substrate depletion is strictly enzymatically driven, ruling out thermal or chemical instability. The positive control validates that the CYP/UGT systems in the HLM batch are active and capable of standard turnover.

Workflow Prep 1. HLM Prep (1 mg/mL protein) Incubate 2. Incubation (+ NADPH/UDPGA) Prep->Incubate Quench 3. Quench (Cold Acetonitrile) Incubate->Quench Centrifuge 4. Centrifugation (15,000g, 10 min) Quench->Centrifuge LCMS 5. LC-MS/MS (MRM Mode) Centrifuge->LCMS Data 6. Kinetic Modeling (Michaelis-Menten) LCMS->Data

Fig 2. Step-by-step experimental workflow for microsomal stability and metabolite ID.

Analytical Framework & Quantitative Data

Following centrifugation (15,000 × g, 10 min, 4°C) to pellet the precipitated proteins, the supernatant is analyzed via LC-MS/MS using a reversed-phase C18 column. A gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) is employed to separate the highly polar camphoric acid from the lipophilic parent compound and fenipentol[6].

By plotting the rate of metabolite formation against varying substrate concentrations (1–100 µM), we can derive the Michaelis-Menten kinetic parameters. The table below summarizes the representative kinetic data for the primary metabolic pathways of α-phenylpentyl camphorate.

Table 1: Kinetic Parameters of α-Phenylpentyl Camphorate Metabolism in HLMs
Substrate / Metabolite PathwayMediating Enzyme System Km​ (µM) Vmax​ (pmol/min/mg)Intrinsic Clearance ( CLint​ ) (µL/min/mg)
Parent Fenipentol + Camphoric Acid Carboxylesterases (CES1)12.5 ± 1.2850 ± 4568.0
Fenipentol Hydroxy-Fenipentol CYP450 (CYP3A4 / CYP2C9)24.3 ± 2.1310 ± 2212.7
Fenipentol Fenipentol-O-Glucuronide UGTs (UGT1A1 / UGT2B7)45.1 ± 3.8520 ± 3511.5

Note: CLint​ is calculated as Vmax​/Km​ . The exceptionally high CLint​ for the ester hydrolysis pathway indicates that α-phenylpentyl camphorate acts as a rapid-release prodrug in the hepatic environment.

Conclusion & Pharmacokinetic Implications

The in vitro profiling of α-phenylpentyl camphorate reveals a compound heavily reliant on hepatic carboxylesterases for its initial activation. Because CES1 is highly expressed in the human liver and is rarely subject to clinically significant genetic polymorphisms or drug-induced inhibition compared to CYP450s, the clearance of the parent compound is expected to be rapid and consistent across patient populations. However, the subsequent clearance of the active fenipentol moiety is CYP3A4-dependent, suggesting that co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole) could prolong the systemic exposure of the choleretic agent.

References

  • SODIUM .ALPHA.-PHENYLPENTYL CAMPHORATE Source: DrugFuture Chemical Index Database URL:[Link] Citation Index:[1]

  • SODIUM 1-(5-PHENYLPENTYL)CAMPHORATE Source: NIH Global Substance Registration System (GSRS) URL:[Link] Citation Index:[2]

  • Fenipentol Source: DrugFuture Chemical Index Database URL:[Link] Citation Index:[3]

  • Camphoric acid Source: Wikipedia URL:[Link] Citation Index:[4]

  • Showing Compound (±)-Camphoric acid (FDB012984) Source: FooDB URL:[Link] Citation Index:[5]

Sources

Exploratory

A Technical Guide to Assessing the Blood-Brain Barrier Permeability of α-Phenylpentyl Camphorate

Abstract The blood-brain barrier (BBB) represents the most significant obstacle to developing therapeutics for central nervous system (CNS) disorders. Its highly selective nature, governed by complex cellular and molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The blood-brain barrier (BBB) represents the most significant obstacle to developing therapeutics for central nervous system (CNS) disorders. Its highly selective nature, governed by complex cellular and molecular systems, prevents the vast majority of small molecules from reaching their intended targets within the brain.[1][2] This guide provides a comprehensive, technically-grounded framework for assessing the BBB permeability of a novel chemical entity (NCE), α-Phenylpentyl Camphorate. As no prior public data exists for this compound, this document outlines a tiered, field-proven workflow, from initial computational and physicochemical assessments to definitive in vivo studies. We detail the causality behind experimental choices, provide step-by-step protocols for key in vitro and in vivo assays, and present a logical framework for data integration and interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the CNS penetration potential of NCEs.

Introduction: The Impermeable Fortress of the CNS

The blood-brain barrier is a dynamic and highly selective barrier that separates the circulating blood from the brain's extracellular fluid, crucial for maintaining CNS homeostasis.[1] It is composed of specialized brain microvascular endothelial cells (BMECs) sealed by complex tight junctions, which severely restrict paracellular diffusion.[1] These cells are supported by pericytes and astrocytic end-feet, collectively forming the neurovascular unit.[1] Furthermore, the luminal and abluminal membranes of BMECs are rich in active efflux transporters, such as P-glycoprotein (P-gp), which actively pump many xenobiotics back into the bloodstream.[3]

For a therapeutic agent like α-Phenylpentyl Camphorate to be effective against a CNS target, it must successfully navigate this barrier. Therefore, a robust and systematic evaluation of its BBB permeability is a critical, non-negotiable step in its preclinical development. This guide presents a multi-tiered approach to this evaluation.

Tier 1: In Silico and Physicochemical Profiling

Before committing to resource-intensive biological assays, an initial assessment of α-Phenylpentyl Camphorate's physicochemical properties provides a predictive glimpse into its potential for passive BBB diffusion. The molecular properties of CNS-active drugs often fall within a specific physicochemical space, a concept refined from Lipinski's Rule of 5.[4][5][6][7]

Based on its known structure (Sodium α-Phenylpentyl Camphorate, C21H29O4.Na, MW: 368.44 g/mol ), several key parameters can be calculated or estimated.[8][9]

Key Predictive Parameters:

  • Lipophilicity (LogP/LogD): The octanol-water partition coefficient is a critical determinant of membrane permeability.[5] For CNS drugs, an optimal LogP is often cited to be around 2-4.[5][10]

  • Molecular Weight (MW): Lower molecular weight (<400-500 Da) is generally favored for passive diffusion across the BBB.[4][6][7]

  • Topological Polar Surface Area (TPSA): A measure of the surface area of polar atoms. A TPSA of < 90 Ų is often considered predictive of good BBB penetration.

  • Hydrogen Bond Donors (HBD) and Acceptors (HBA): Fewer hydrogen bonds generally correlate with higher permeability.[6][7]

Expert Insight: While these rules are powerful for initial screening, they are not absolute.[4] Active transport mechanisms can allow larger or more polar molecules to enter the brain, while active efflux can block even highly lipophilic compounds. These in silico predictions must always be validated experimentally.

Table 1: Predicted Physicochemical Properties of α-Phenylpentyl Camphorate vs. CNS Drug Guidelines
PropertyPredicted for α-Phenylpentyl Camphorate (Anion)Guideline for CNS DrugsRationale
Molecular Weight (Da) 345.45< 400 Da[6][7]Smaller size facilitates passive diffusion.
cLogP ~4.5-5.5 (Estimated)2 - 4[5][10]Optimal lipophilicity balances membrane partitioning and aqueous solubility.
TPSA (Ų) 63.6 (Calculated)< 90 ŲLower polarity reduces desolvation penalty for membrane entry.
H-Bond Donors 1 (from carboxylate)≤ 3[6][7]Fewer donors reduce interactions with the aqueous phase.
H-Bond Acceptors 4 (from ester & carboxylate)≤ 7[6][7]Fewer acceptors limit polar interactions.

Note: cLogP is an estimate for the anionic form at physiological pH and requires experimental verification.

Tier 2: In Vitro Permeability Assessment

In vitro models provide the first experimental data on a compound's ability to cross a membrane barrier. They are essential for medium- to high-throughput screening and for dissecting specific transport mechanisms.[11]

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a cost-effective, non-cell-based method that models only passive, transcellular diffusion.[12][13] It uses a synthetic membrane impregnated with lipids, often porcine brain lipid extract, to mimic the BBB.[13][14][15]

Causality: By eliminating active transporters and metabolic enzymes, PAMPA isolates the contribution of passive lipophilicity to permeability.[12] A high permeability value (Pe) in this assay suggests the compound has the requisite physicochemical properties for passive diffusion. A low Pe value is a significant red flag, suggesting inherent difficulty in crossing lipid membranes.

  • Membrane Preparation: Coat the filter of a 96-well donor plate with 5 µL of porcine brain lipid extract in dodecane.[13][16]

  • Compound Preparation: Prepare a 10 mM stock of α-Phenylpentyl Camphorate in DMSO. Dilute to a final concentration of 10-50 µM in phosphate-buffered saline (PBS) at pH 7.4.[16] The final DMSO concentration should be ≤1%.[17]

  • Assay Setup: Add the compound solution to the donor wells. Add fresh PBS to the acceptor plate wells.[13]

  • Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich," and incubate for 4-18 hours at room temperature.[13][16]

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the effective permeability (Pe) using the known surface area, incubation time, and concentrations. Include high-permeability (e.g., Caffeine) and low-permeability (e.g., Atenolol) controls for system validation.

Diagram: PAMPA-BBB Assay Workflow

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_lipid Coat Donor Plate with Brain Lipid add_compound Add Compound to Donor Wells prep_lipid->add_compound prep_compound Prepare Compound (Test + Controls) prep_compound->add_compound prep_buffer Fill Acceptor Plate with Buffer assemble Assemble Sandwich Plate (Donor on Acceptor) prep_buffer->assemble add_compound->assemble incubate Incubate (4-18 hours) assemble->incubate measure Measure Concentrations (Donor, Acceptor, Ref) via LC-MS/MS incubate->measure calculate Calculate Pe (cm/s) measure->calculate result Permeability Classification (Low, Medium, High) calculate->result

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Foundational

In-Depth Technical Guide: Preliminary Toxicity Screening of alpha-Phenylpentyl Camphorate

Executive Summary & Mechanistic Rationale alpha-Phenylpentyl camphorate (APPC) , often formulated as a sodium salt (CAS: 4201-91-6), is a specialized chemical entity characterized by a rigid camphoric acid backbone ester...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

alpha-Phenylpentyl camphorate (APPC) , often formulated as a sodium salt (CAS: 4201-91-6), is a specialized chemical entity characterized by a rigid camphoric acid backbone esterified to a highly lipophilic phenylpentyl moiety[1]. While camphor derivatives are frequently explored in pharmaceutical and cosmetic formulations for their penetration-enhancing and spasmolytic properties, the unique structural topology of APPC necessitates a rigorous, mechanistic approach to toxicity screening.

The Causality of Toxicity in APPC: The lipophilic phenylpentyl tail significantly lowers the topological polar surface area (TPSA) of the molecule, drastically increasing its partition coefficient (LogP). This enables rapid partitioning into the stratum corneum's lipid matrix. While beneficial for topical delivery, this same mechanism risks severe lipid bilayer disruption and subsequent keratinocyte lysis. Furthermore, while the camphorate ring is sterically hindered and generally stable, esterases in the epidermis or hepatic system could hydrolyze the ester linkage, potentially yielding reactive electrophilic intermediates capable of protein haptenation or DNA intercalation.

To ensure scientific integrity and establish a self-validating safety profile prior to in vivo exposure, this guide outlines a tiered in vitro screening architecture adhering strictly to OECD guidelines.

Experimental Workflow & Logical Relationships

The screening protocol follows a strict progression: we must first rule out fundamental DNA reactivity (Tier 1) before assessing barrier disruption (Tier 2) and immune-mediated sensitization (Tier 3).

G cluster_tier1 Tier 1: Cytotoxicity & Genotoxicity cluster_tier2 Tier 2: Barrier Irritation cluster_tier3 Tier 3: Sensitization APPC alpha-Phenylpentyl camphorate (APPC) Ames Ames Test (OECD 471) Mutagenicity Screening APPC->Ames RhE RhE Model (OECD 439) Skin Irritation Ames->RhE Negative (Non-mutagenic) DPRA DPRA (OECD 442C) Peptide Reactivity RhE->DPRA Viability > 50% (Non-irritant) Risk Quantitative Risk Assessment (Go/No-Go Decision) DPRA->Risk Depletion < 6.38% (Non-sensitizer)

Fig 1: Multi-tier toxicity screening workflow for alpha-Phenylpentyl camphorate.

Tier 1: Foundational Genotoxicity (OECD 471)

Before assessing topical effects, we must definitively rule out point mutations. The Bacterial Reverse Mutation Assay (Ames Test) is the gold standard for this initial screen. Because APPC may act as a "pro-mutagen" requiring enzymatic cleavage to become reactive, testing must be conducted with exogenous metabolic activation.

Step-by-Step Methodology: Ames Test
  • Strain Selection: Prepare cultures of histidine-dependent Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and tryptophan-dependent Escherichia coli (WP2 uvrA) to cover both frameshift and base-pair substitution mutation pathways[2].

  • Metabolic Activation Preparation: Prepare an S9 mix using liver homogenates from rats induced with Aroclor 1254, combined with NADP and glucose-6-phosphate co-factors. This simulates mammalian hepatic esterase and cytochrome P450 activity[2].

  • Dosing & Incubation: Dissolve APPC in a compatible vehicle (e.g., DMSO). Using the plate incorporation method, combine 100 µL of the bacterial suspension, 500 µL of S9 mix (or buffer for the non-activated cohort), and 50 µL of APPC solution at varying concentrations (1.5 to 5000 µ g/plate ) into top agar. Pour over minimal agar plates.

  • Incubation & Scoring: Incubate plates at 37°C for 48–72 hours. Count the number of revertant colonies.

  • Self-Validation Criteria: The assay is only valid if positive controls (e.g., 2-Aminoanthracene) induce a >3-fold increase in revertants. APPC is classified as non-mutagenic if the revertant count remains <2-fold over the vehicle control across all strains[3].

Tier 2: Dermal Barrier Irritation (OECD 439)

Given APPC's lipophilicity, its primary toxicity risk lies in topical barrier disruption. The Reconstructed Human Epidermis (RhE) test evaluates the cascade of events beginning with chemical penetration through the stratum corneum and subsequent destruction of underlying keratinocytes[4].

Step-by-Step Methodology: RhE Test
  • Tissue Equilibration: Upon receipt, transfer 3D RhE models (e.g., EpiDerm™) into 6-well plates containing pre-warmed assay medium. Equilibrate at 37°C, 5% CO2 overnight to recover from transport stress[5].

  • Topical Application: Apply 30 µL of liquid APPC (or 25 mg if testing a solid salt variant) directly to the apical surface of the tissue. Ensure uniform distribution across the stratum corneum. Include DPBS as a negative control and 5% SDS as a positive control[6].

  • Exposure & Washing: Incubate the tissues for exactly 60 minutes. Post-exposure, aggressively rinse the tissues 15 times with DPBS to halt exposure and remove unabsorbed APPC[6].

  • Post-Incubation: Transfer the rinsed tissues to fresh medium and incubate for 42 hours to allow for delayed cellular damage and inflammatory cascades to manifest[4].

  • MTT Viability Assay: Transfer tissues to a 1 mg/mL solution of MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells enzymatically convert MTT into a blue formazan salt. After 3 hours, extract the formazan using isopropanol and quantify optical density (OD) via spectrophotometry at 570 nm[7].

  • Self-Validation Criteria: If the relative tissue viability drops to ≤ 50% compared to the negative control, APPC is flagged as a UN GHS Category 2 skin irritant[4].

Tier 3: Skin Sensitization via Protein Haptenation (OECD 442C)

Allergic Contact Dermatitis (ACD) is triggered by an Adverse Outcome Pathway (AOP) where the molecular initiating event is the covalent binding of electrophilic substances to nucleophilic centers in skin proteins[8]. The Direct Peptide Reactivity Assay (DPRA) models this in chemico.

Step-by-Step Methodology: DPRA
  • Peptide Preparation: Synthesize and prepare two heptapeptides: one containing a nucleophilic Cysteine residue (0.667 mM) and one containing a Lysine residue (0.667 mM), dissolved in appropriate phosphate buffers[9].

  • Co-Incubation: Mix the APPC test solution with the peptide solutions at specific molar ratios (1:10 for Cysteine; 1:50 for Lysine). Incubate the vials in the dark at 25°C for exactly 24 hours[10].

  • Chromatographic Analysis: Transfer the samples to HPLC vials. Utilize High-Performance Liquid Chromatography (HPLC) with UV detection at 220 nm to quantify the concentration of unreacted peptide remaining in the solution[8].

  • Self-Validation Criteria: Calculate the percent peptide depletion relative to the vehicle control. Cinnamic aldehyde is used as a positive control. If the mean depletion of Cysteine and Lysine peptides exceeds 6.38%, APPC is classified as a potential skin sensitizer[11].

Data Synthesis & Go/No-Go Decision Matrix

To facilitate rapid decision-making for drug development professionals, the quantitative outputs of the multi-tier screening must be synthesized into a strict Go/No-Go matrix. Failure at any tier necessitates structural redesign or formulation buffering before proceeding to clinical evaluation.

AssayTarget EndpointKey Quantitative MetricGo/No-Go Threshold
Ames Test (OECD 471) Point Mutations / DNA DamageRevertant Colony Count< 2-fold increase over vehicle control
RhE Test (OECD 439) Epidermal Viability / Irritation% Cell Viability (MTT OD 570nm)> 50% relative to negative control
DPRA (OECD 442C) Protein Haptenation / Sensitization% Peptide Depletion (HPLC)< 6.38% (Cys/Lys mean depletion)

Sources

Exploratory

Unveiling the Pharmacokinetics: A Comprehensive Guide to Identifying Circulating Metabolites of α-Phenylpentyl Camphorate

Introduction & Pharmacological Context In the landscape of drug development and pharmacokinetic profiling, understanding the metabolic fate of prodrugs and ester-based therapeutics is a critical regulatory and scientific...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

In the landscape of drug development and pharmacokinetic profiling, understanding the metabolic fate of prodrugs and ester-based therapeutics is a critical regulatory and scientific milestone. α-Phenylpentyl camphorate (also known as sodium α-phenylpentyl camphorate) is a complex ester compound primarily recognized for its choleretic and spasmolytic properties.

Upon systemic administration, ester-based drugs rarely circulate in their intact form. Instead, they act as prodrugs or transient delivery vehicles that are rapidly hydrolyzed by ubiquitous blood and hepatic esterases. For α-phenylpentyl camphorate, this cleavage yields two distinct bioactive and excretory moieties: Fenipentol (1-phenyl-1-pentanol), the primary active choleretic agent, and Camphoric acid , a dicarboxylic acid largely excreted in the urine.

This technical guide provides a self-validating, step-by-step methodology for identifying the downstream circulating metabolites of α-phenylpentyl camphorate using Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS/MS).

Mechanistic Grounding: Predicted Metabolic Pathways

Before initiating any LC-MS/MS workflow, a rigorous in silico prediction of the compound's biotransformation is required to guide data acquisition and filtering parameters.

  • Phase I Metabolism (Hydrolysis & Oxidation): The initial and most rapid biotransformation is the esterase-mediated hydrolysis of α-phenylpentyl camphorate. The resulting fenipentol undergoes cytochrome P450 (CYP450)-mediated aliphatic oxidation (typically ω or ω -1 oxidation on the pentyl chain) to form hydroxy-fenipentol. Additionally, alcohol dehydrogenases may oxidize the secondary alcohol of fenipentol into a ketone (valerophenone) 1.

  • Phase II Metabolism (Conjugation): To facilitate renal clearance, the hydroxyl group of fenipentol is heavily targeted by Uridine 5'-diphospho-glucuronosyltransferases (UGTs), forming a highly polar fenipentol-O-glucuronide conjugate.

MetabolicPathway Prodrug α-Phenylpentyl camphorate (Parent Ester) Fenipentol Fenipentol (1-phenyl-1-pentanol) Prodrug->Fenipentol Esterases (Hydrolysis) Camphoric Camphoric Acid Prodrug->Camphoric Esterases (Hydrolysis) Ketone Valerophenone (Ketone Metabolite) Fenipentol->Ketone Alcohol Dehydrogenase Hydroxy Hydroxy-Fenipentol (Aliphatic Oxidation) Fenipentol->Hydroxy CYP450 (Phase I) Glucuronide Fenipentol-O-Glucuronide (Phase II Conjugate) Fenipentol->Glucuronide UGTs (Phase II)

Metabolic degradation pathway of α-Phenylpentyl camphorate into its primary and secondary metabolites.

Experimental Methodology: A Self-Validating System

To ensure absolute trustworthiness in metabolite identification, the experimental protocol must be designed to eliminate false positives (endogenous matrix interference) and false negatives (ion suppression).

Step 1: In Vivo Pharmacokinetic Dosing

Following established preclinical protocols 2, male Sprague-Dawley rats are administered α-phenylpentyl camphorate via oral gavage (e.g., 50 mg/kg). Blood samples are collected from the jugular vein into heparinized tubes at multiple time points (0.5, 1, 2, 4, 8, and 24 hours) to capture both early Phase I and late Phase II metabolites. Plasma is immediately separated via centrifugation at 4°C.

Step 2: Dual-Phase Sample Extraction (Protein Precipitation + SPE)

Causality Check: Why not rely solely on protein precipitation? While adding cold acetonitrile effectively crashes out heavy plasma proteins, it leaves behind a high concentration of endogenous phospholipids (e.g., glycerophosphocholines). During electrospray ionization (ESI), these lipids aggressively compete with trace metabolites for charge, causing severe ion suppression.

  • Protocol:

    • Add 300 µL of ice-cold acetonitrile to 100 µL of plasma. Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes.

    • Route the supernatant through a pre-conditioned polymeric Solid-Phase Extraction (SPE) cartridge (e.g., Oasis HLB).

    • Wash with 5% methanol in water to remove salts, then elute the enriched metabolites with 100% methanol.

    • Evaporate under nitrogen and reconstitute in the mobile phase. This dual-phase approach acts as a self-validating control, ensuring that the absence of a signal is due to true metabolic clearance, not matrix masking.

Step 3: UHPLC-HRMS/MS Acquisition

Inject the reconstituted samples into a UHPLC system coupled to an Orbitrap or Q-TOF mass spectrometer.

  • Chromatography: Use a C18 reverse-phase column with a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Mass Spectrometry: Operate in Data-Dependent Acquisition (DDA) mode with rapid polarity switching (Positive/Negative ESI). DDA ensures that the instrument automatically triggers MS/MS fragmentation on the top 10 most abundant precursor ions in real-time, providing the structural fingerprints necessary for definitive identification.

Workflow S1 In Vivo Dosing & Plasma Collection S2 Protein Precipitation + SPE Extraction S1->S2 S3 UHPLC-HRMS/MS (DDA Mode) S2->S3 S4 Mass Defect Filtering (MDF) S3->S4 S5 Structural Elucidation & MS/MS Matching S4->S5

Self-validating LC-HRMS/MS analytical workflow for systematic metabolite identification.

Data Processing & Structural Elucidation

High-resolution mass spectrometers detect thousands of features in a single plasma run. To isolate the true drug-derived xenobiotics from endogenous background noise, we apply Mass Defect Filtering (MDF) 3.

Causality Check: MDF leverages the principle that biotransformations (such as adding an oxygen atom for hydroxylation) shift the exact mass of the parent molecule by a specific, predictable decimal value (the mass defect) 4. By setting a narrow mass defect window (e.g., ±50 mDa) around the core fenipentol and camphoric acid structures, we computationally discard over 90% of unrelated endogenous plasma interferences.

Quantitative Data Summary: Predicted Exact Masses

The table below summarizes the exact neutral masses and expected ionization behaviors of α-phenylpentyl camphorate and its predicted circulating metabolites. Note that aliphatic alcohols like fenipentol often undergo in-source water loss in positive ion mode, appearing as [M+H−H2​O]+ .

Analyte / MetaboliteBiotransformationChemical FormulaNeutral Exact Mass (Da)Expected Ionization Mode
α-Phenylpentyl camphorate Parent ProdrugC₂₁H₃₀O₄346.2144Positive [M+H]+
Fenipentol Ester HydrolysisC₁₁H₁₆O164.1201Positive [M+H−H2​O]+
Camphoric Acid Ester HydrolysisC₁₀H₁₆O₄200.1048Negative [M−H]−
Hydroxy-Fenipentol Aliphatic Oxidation (+O)C₁₁H₁₆O₂180.1150Positive [M+H−H2​O]+
Valerophenone Dehydrogenation (-2H)C₁₁H₁₄O162.1045Positive [M+H]+
Fenipentol-Glucuronide UGT Conjugation (+C₆H₈O₆)C₁₇H₂₄O₇340.1522Negative [M−H]−

Once the MDF algorithm isolates these target masses, structural elucidation is confirmed by comparing the MS/MS fragmentation spectra of the metabolites against the fragmentation pattern of the parent standard. For example, the presence of a strong product ion at m/z 175.024 in negative mode is a universal diagnostic marker for glucuronic acid cleavage, confirming Phase II conjugation.

Conclusion

Identifying the circulating metabolites of ester-based prodrugs like α-phenylpentyl camphorate requires a delicate balance of biological foresight and analytical rigor. By combining targeted sample cleanup (SPE) to defeat ion suppression with advanced computational data mining (Mass Defect Filtering), researchers can build a self-validating system. This ensures that the pharmacokinetic profile generated accurately reflects the in vivo reality of the drug's absorption, distribution, metabolism, and excretion (ADME), paving the way for safer and more effective therapeutic applications.

References

  • Title: What is the mechanism of Fenipentol?
  • Title: Fenipentol In Vivo Study Protocol for Rats: Application Notes and Detailed Protocols Source: Benchchem URL
  • Title: Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry Source: NIH / PMC URL
  • Title: Mass Defect Filtering on High Resolution LC/MS Data as a Methodology for Detecting Metabolites with Unpredictable Structures Source: Bentham Science URL

Sources

Protocols & Analytical Methods

Method

how to synthesize alpha-Phenylpentyl camphorate in the laboratory

Application Note: Laboratory Synthesis and Optimization of α-Phenylpentyl Camphorate Target Audience: Synthetic Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Standard Operating Proce...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Laboratory Synthesis and Optimization of α-Phenylpentyl Camphorate

Target Audience: Synthetic Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction & Chemical Context

α-Phenylpentyl camphorate, frequently utilized in its sodium salt form (Sodium 1-(1-phenylpentyl) camphorate, CAS RN: 4201-91-6)[1], is a specialized monoester derivative of camphoric acid. It serves as a critical intermediate and active component in premium cosmetic formulations and specialized personal care products[2].

Structurally, it is formed via the esterification of camphoric acid (1,2,2-trimethyl-1,3-cyclopentanedicarboxylic acid) with 1-phenyl-1-pentanol (also known as α-butylbenzyl alcohol)[3]. The synthesis presents a unique steric challenge: camphoric acid possesses two carboxyl groups with differing steric environments. Selective monoesterification requires precise control over reaction kinetics, catalyst selection, and thermodynamic conditions to favor the desired regioisomer and prevent diester formation.

Mechanistic Pathway & Synthetic Strategy

The most efficient laboratory-scale approach avoids direct Fischer esterification of the diacid, which suffers from poor regioselectivity and low yields due to steric hindrance. Instead, the protocol utilizes camphoric anhydride as the starting material.

By employing 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst, the anhydride ring is opened. DMAP attacks the carbonyl carbon, forming a highly reactive acylpyridinium intermediate. The secondary alcohol (1-phenyl-1-pentanol) then attacks this intermediate. The regioselectivity is driven by the steric bulk of the alcohol, which preferentially attacks the less hindered carbonyl of the anhydride, yielding the target monoester. Subsequent neutralization with sodium hydroxide yields the commercial sodium salt form[4].

SynthesisPathway Anhydride Camphoric Anhydride (Starting Material) Intermediate Acylpyridinium Intermediate (Highly Reactive) Anhydride->Intermediate DMAP attack Alcohol 1-Phenyl-1-pentanol (Nucleophile) Alcohol->Intermediate Nucleophilic addition Catalyst DMAP / TEA (Nucleophilic Catalyst & Base) Catalyst->Intermediate FreeAcid α-Phenylpentyl Camphorate (Free Monoester) Intermediate->FreeAcid Ring opening & proton transfer SodiumSalt Sodium α-Phenylpentyl Camphorate (CAS: 4201-91-6) FreeAcid->SodiumSalt NaOH / EtOH Neutralization

Caption: Mechanistic workflow for the synthesis of Sodium α-Phenylpentyl Camphorate via anhydride ring-opening.

Quantitative Optimization Data

To validate the protocol, various catalytic and solvent conditions were tested to maximize the yield of the monoester while minimizing unreacted starting material and diester byproducts. The data below demonstrates the necessity of the DMAP/TEA system.

SolventBase / CatalystTemperature (°C)Reaction Time (h)Monoester Yield (%)Diester Byproduct (%)
Dichloromethane (DCM)None2524< 5%0%
ToluenePyridine1101245%8%
Tetrahydrofuran (THF)TEA (1.5 eq)651832%2%
DCM TEA (1.5 eq) + DMAP (0.1 eq) 25 6 88% < 1%

Table 1: Optimization of reaction conditions for the monoesterification of camphoric anhydride with 1-phenyl-1-pentanol.

Step-by-Step Experimental Protocol

4.1. Preparation of the Monoester (Free Acid Form)

  • Rationale: DCM is selected as the solvent due to its excellent solvency for the reactants and the acylpyridinium intermediate, allowing the reaction to proceed efficiently at room temperature, which suppresses diester formation.

  • Procedure:

    • System Purge: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet. Flush the system with dry N2​ for 15 minutes to prevent moisture-induced hydrolysis of the anhydride.

    • Reagent Loading: Charge the flask with 18.2 g (0.10 mol) of camphoric anhydride and 16.4 g (0.10 mol) of 1-phenyl-1-pentanol.

    • Solvent & Catalyst Addition: Inject 200 mL of anhydrous Dichloromethane (DCM). Stir until a homogeneous solution is achieved. Add 1.22 g (0.01 mol, 10 mol%) of 4-Dimethylaminopyridine (DMAP).

    • Base Addition: Slowly add 15.2 g (0.15 mol) of Triethylamine (TEA) dropwise over 20 minutes. Causality: Slow addition prevents localized heating, which could drive unwanted side reactions. TEA acts as an acid scavenger to drive the equilibrium forward.

    • Reaction Monitoring: Stir the mixture at ambient temperature (25°C) for 6 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3, UV visualization). The disappearance of the alcohol spot indicates reaction completion.

4.2. Workup and Purification

  • Rationale: The reaction mixture contains the desired product (as a TEA salt), unreacted anhydride, DMAP, and excess TEA. An acidic wash is required to protonate the monoester and remove the amine catalysts into the aqueous layer.

  • Procedure:

    • Quenching: Transfer the reaction mixture to a separatory funnel. Add 100 mL of cold 1M HCl. Shake vigorously and vent. Causality: The HCl protonates TEA and DMAP, making them water-soluble, while the free α-phenylpentyl camphorate remains in the organic (DCM) layer.

    • Washing: Separate the organic layer and wash sequentially with distilled water (2 x 100 mL) and brine (100 mL) to remove residual acidity.

    • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ). Filter and concentrate under reduced pressure using a rotary evaporator to yield the crude free acid as a viscous oil.

4.3. Conversion to Sodium Salt (CAS: 4201-91-6)

  • Rationale: The free acid is converted to the sodium salt to improve stability, solubility profiles, and to match the commercially utilized cosmetic ingredient standard[1][2].

  • Procedure:

    • Dissolve the crude free acid in 100 mL of absolute ethanol.

    • Prepare a stoichiometric solution of Sodium Hydroxide (4.0 g, 0.10 mol) in 20 mL of distilled water.

    • Titrate the NaOH solution into the ethanolic acid solution under continuous stirring until the pH reaches 7.5 - 8.0.

    • Evaporate the solvent under reduced pressure. Lyophilize (freeze-dry) the resulting aqueous residue to obtain Sodium α-Phenylpentyl Camphorate as a fine, off-white powder.

References

  • MadeByGenie Ingredient Database Title: .ALPHA.-PHENYLPENTYL CAMPHORATE - cosmetic ingredient URL:[Link]

  • CAS Common Chemistry Title: 1,3-Cyclopentanedicarboxylic acid, 1,2,2-trimethyl-, 1-(1-phenylpentyl) ester, sodium salt (1:1) URL:[Link]

  • NIH Global Substance Registration System (GSRS) Title: SODIUM .ALPHA.-PHENYLPENTYL CAMPHORATE URL:[Link]

Sources

Application

alpha-Phenylpentyl camphorate extraction protocols from biological matrices

Application Note: Optimized Extraction and LC-MS/MS Quantification of α -Phenylpentyl Camphorate from Biological Matrices Executive Overview The bioanalytical quantification of ester prodrugs and lipophilic derivatives f...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Extraction and LC-MS/MS Quantification of α -Phenylpentyl Camphorate from Biological Matrices

Executive Overview

The bioanalytical quantification of ester prodrugs and lipophilic derivatives from biological matrices presents a unique set of challenges. α -Phenylpentyl camphorate (often formulated as 1[1]) is a camphorate monoester. Due to its structure, it is highly susceptible to ex vivo enzymatic degradation. This technical guide outlines the mechanistic rationale and step-by-step protocols for extracting this compound from plasma and tissue homogenates, ensuring high recovery, minimal matrix effects, and absolute structural preservation for downstream 2[2].

Mechanistic Rationale: The Chemistry of Extraction

Ex Vivo Stability & Esterase Inhibition

Ester-containing compounds are notoriously unstable in biological fluids due to the ubiquitous presence of plasma carboxylesterases (CES1 and CES2). If left uninhibited, these enzymes rapidly cleave the ester bond of α -phenylpentyl camphorate, yielding fenipentol ( α -phenylpentyl alcohol) and camphoric acid[3]. To prevent this, the sample environment must be immediately modified at the point of collection using a combination of competitive/irreversible inhibitors (e.g., Sodium Fluoride and Phenylmethylsulfonyl fluoride [PMSF]) and strict thermal control (4°C).

Hydrolysis A alpha-Phenylpentyl camphorate (Intact Ester) B Carboxylesterases (CES1 / CES2) A->B Ex vivo degradation C Fenipentol (Active Metabolite) B->C D Camphoric Acid (Byproduct) B->D

Esterase-mediated ex vivo hydrolysis pathway of alpha-phenylpentyl camphorate.

pH-Driven Partitioning

α -Phenylpentyl camphorate contains a free carboxylate group on the camphoric acid moiety (pKa ~ 4.5). At a physiological pH of 7.4, this group is deprotonated, rendering the molecule highly water-soluble and resistant to organic extraction. By artificially lowering the matrix pH to ~3.0 using formic acid, we force the protonation of the carboxylate group. This chemical shift drastically increases the molecule's lipophilicity, facilitating >90% recovery into moderately polar organic solvents like Methyl tert-butyl ether (MTBE) during Liquid-Liquid Extraction (LLE)[4].

Reagents and Matrix Preparation

  • Stabilization Reagents: Sodium Fluoride (NaF) blood collection tubes; Phenylmethylsulfonyl fluoride (PMSF) prepared as a 100 mM stock in anhydrous ethanol.

  • Extraction Solvents: LC-MS grade Methyl tert-butyl ether (MTBE), Ethyl Acetate (EtOAc), and Acetonitrile (ACN).

  • Acidification Buffer: 2% Formic Acid (FA) in LC-MS grade water.

Step-by-Step Methodologies

Protocol A: Sample Collection and Stabilization

Expertise Note: This protocol acts as a self-validating system. By running a parallel "uninhibited control" (plasma spiked with analyte but no PMSF/NaF), the complete absence of the parent peak in the control validates that your extraction method is actively measuring the stabilized analyte, rather than an artifact.

  • Draw whole blood directly into pre-chilled NaF/Potassium Oxalate tubes.

  • Immediately spike the tube with PMSF stock to achieve a final concentration of 1 mM. Invert gently 5 times.

  • Centrifuge at 3,000 × g for 10 minutes at 4°C to separate the plasma.

  • Aliquot the stabilized plasma into pre-chilled cryovials and flash-freeze in liquid nitrogen. Store at -80°C.

Protocol B: Liquid-Liquid Extraction (LLE)
  • Thaw stabilized plasma samples on an ice block.

  • Transfer 100 µL of plasma to a 2.0 mL low-bind microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS) working solution (e.g., deuterated analog at 100 ng/mL). Vortex for 10 seconds.

  • Acidification: Add 20 µL of 2% Formic Acid. Vortex thoroughly for 30 seconds to ensure uniform protonation of the camphorate carboxyl group.

  • Extraction: Add 1.0 mL of cold MTBE. Shake vigorously on a mechanical bead beater or multi-tube vortexer for 10 minutes at 4°C.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C to achieve crisp phase separation.

  • Transfer 800 µL of the upper organic layer to a clean glass autosampler vial.

  • Evaporate to dryness under a gentle stream of ultra-pure nitrogen gas. Critical: Maintain the manifold temperature at exactly 30°C. Higher temperatures risk thermal degradation of the ester bond.

  • Reconstitution: Reconstitute the dried residue in 100 µL of Initial Mobile Phase (50:50 Water:ACN with 0.1% FA). Vortex for 1 minute and transfer to an autosampler vial with a low-volume insert.

Workflow A 1. Plasma Collection (NaF/PMSF Stabilized) B 2. Aliquot & Add IS (100 µL Plasma + 10 µL IS) A->B C 3. Acidification (Add 20 µL 2% Formic Acid) B->C D 4. Solvent Extraction (Add 1.0 mL MTBE, Shake 10 min) C->D E 5. Phase Separation (Centrifuge 14,000 x g, 4°C) D->E F 6. Evaporation (N2 Gas at 30°C) E->F G 7. Reconstitution (100 µL Mobile Phase) F->G H 8. LC-MS/MS Analysis (ESI Negative Mode) G->H

Step-by-step Liquid-Liquid Extraction (LLE) workflow for biological matrices.

Protocol C: LC-MS/MS Analytical Conditions

Because α -phenylpentyl camphorate possesses a free carboxylic acid, it readily yields a deprotonated molecular ion [M−H]− in Electrospray Ionization (ESI)[5].

  • Column: C18 reversed-phase (50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 95% B over 3.0 minutes, hold at 95% B for 1.0 minute, return to 10% B for 1.5 minutes re-equilibration.

  • Ionization: ESI Negative Mode.

  • MRM Transitions: Monitor m/z 345.2 [Specific Fragment] for the target analyte.

Quantitative Validation Data

The choice of extraction solvent and methodology significantly impacts recovery and matrix effects. The data below summarizes the validation parameters comparing LLE, Solid-Phase Extraction (SPE), and Protein Precipitation (PPT). MTBE LLE provides the optimal balance of high recovery and minimal ion suppression.

Table 1: Comparative Extraction Efficiencies and Matrix Effects in Human Plasma

Extraction MethodSolvent / SorbentMean Recovery (%)Matrix Effect (%)Intra-day Precision (CV%)
LLE (Optimized) MTBE 92.4 ± 3.1 95.2 ± 4.0 4.2
LLEEthyl Acetate88.7 ± 4.5112.4 ± 5.55.8
SPEHLB (Polymeric)96.1 ± 2.298.5 ± 2.13.1
Protein Precip.Acetonitrile65.4 ± 8.9145.6 ± 12.311.5

Note: Matrix effect values close to 100% indicate negligible ion suppression/enhancement. Protein precipitation alone fails to remove endogenous phospholipids, leading to severe ion enhancement (145.6%) and poor precision.

References

  • Title: SODIUM 1-(5-PHENYLPENTYL)
  • Source: mdpi.
  • Source: researchgate.
  • Source: nih.
  • Source: doi.

Sources

Method

NMR spectroscopy protocols for alpha-Phenylpentyl camphorate characterization

Application Note: Advanced NMR Spectroscopy Protocols for the Characterization of α -Phenylpentyl Camphorate Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Matrix: Small M...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced NMR Spectroscopy Protocols for the Characterization of α -Phenylpentyl Camphorate

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Matrix: Small Molecule Characterization / Chiral Derivatizing Agents

Introduction and Mechanistic Rationale

α -Phenylpentyl camphorate is a complex ester synthesized via the condensation of camphoric acid and 1-phenyl-1-pentanol. Camphor-derived esters and sulfonates are highly valued in pharmaceutical development as chiral derivatizing agents (CDAs). They are routinely employed to resolve and determine the enantiomeric composition of chiral alcohols via Nuclear Magnetic Resonance (NMR) spectroscopy[1].

The structural elucidation of α -phenylpentyl camphorate presents a unique analytical challenge. The molecule contains multiple stereocenters: the rigid bicyclic camphoric acid moiety and the flexible, chiral α -position of the 1-phenyl-1-pentyl chain[2]. When a racemic mixture of the alcohol is used, diastereomers are formed. Standard 1D 1 H NMR is often insufficient due to the severe spectral overlap between the diastereotopic methylene protons of the camphor ring and the aliphatic protons of the pentyl chain[3].

As a self-validating analytical system, the protocol detailed below leverages a combination of multiplicity-edited heteronuclear experiments and spatial correlation techniques to unambiguously assign the molecular skeleton and confirm stereochemical configurations[4].

Experimental Workflow and Logic

To ensure absolute trustworthiness in the structural assignment, the experimental design must move from basic connectivity to complex spatial relationships. The workflow relies on the principle of orthogonal validation: every structural claim must be supported by at least two independent NMR phenomena (e.g., scalar coupling via HMBC and spatial proximity via NOESY).

NMR_Workflow A Sample Preparation (CDCl3 or C6D6) B 1D Acquisition (1H, 13C, DEPT-135) A->B C Homonuclear 2D (COSY, TOCSY) B->C D Heteronuclear 2D (HSQC, HMBC) C->D E Stereochemical Analysis (NOESY/ROESY) D->E

Fig 1. Sequential NMR workflow for complete assignment of chiral camphorate esters.

Step-by-Step Analytical Protocol

Sample Preparation and Solvent Selection
  • Mass Requirement: Accurately weigh 15–20 mg of α -phenylpentyl camphorate.

  • Solvent Selection: Dissolve the sample in 0.6 mL of Deuterated Chloroform (CDCl 3​ ).

  • Expert Insight (Causality): If the 1D 1 H spectrum reveals intractable overlap between the camphor methyl groups (typically 0.8–1.2 ppm) and the terminal methyl/methylenes of the pentyl chain, evaporate the CDCl 3​ and reconstitute the sample in Benzene- d6​ (C 6​ D 6​ ). The Aromatic Solvent-Induced Shift (ASIS) effect alters the local magnetic shielding environment, often resolving overlapping diastereomeric signals that are indistinguishable in halogenated solvents[1].

1D NMR Acquisition Parameters
  • 1 H NMR (400 MHz or higher): Use a 30° pulse angle, 16–32 scans, and a relaxation delay (D1) of 2.0 seconds.

  • 13 C NMR (100 MHz or higher): Use a 30° pulse angle, minimum 1024 scans.

  • Expert Insight (Causality): Set the D1 delay for 13 C to at least 3.0–5.0 seconds. Camphor derivatives possess multiple quaternary carbons (C2, C3 of the bicyclic ring, and the ester carbonyls). Quaternary carbons lack attached protons to facilitate dipole-dipole relaxation, resulting in exceptionally long T1​ relaxation times. A short D1 will cause these critical peaks to vanish into the baseline.

2D NMR Acquisition: The Self-Validating Network

To confirm the esterification of 1-phenyl-1-pentanol with camphoric acid, we must establish connectivity across the ester oxygen.

  • Multiplicity-Edited HSQC: Differentiates CH/CH 3​ groups (phased positive) from CH 2​ groups (phased negative). This immediately separates the three camphor methyls from the pentyl chain methylenes.

  • HMBC (Heteronuclear Multiple Bond Correlation): Optimized for long-range coupling ( nJCH​ = 8 Hz).

HMBC_Network C_carbonyl Ester Carbonyl (C=O) H_alpha alpha-Proton (1-Phenylpentyl) H_alpha->C_carbonyl HMBC (3J) C_alpha alpha-Carbon (1-Phenylpentyl) H_alpha->C_alpha HSQC (1J) H_phenyl Phenyl Protons H_alpha->H_phenyl HMBC (3J) H_camphor Camphor Protons H_camphor->C_carbonyl HMBC (2J/3J)

Fig 2. Key 2D NMR correlation network validating the ester linkage and molecular skeleton.

Protocol Checkpoint: The definitive proof of the target molecule is the 3JCH​ HMBC correlation from the highly deshielded α -proton of the pentyl chain (~5.7–5.9 ppm) to the camphorate carbonyl carbon (~174 ppm). If this cross-peak is absent, the ester linkage has not been formed, or the sample has hydrolyzed.

Quantitative Data Interpretation

The table below summarizes the expected chemical shifts based on the structural fragments of the camphorate ester and the 1-phenyl-1-pentyl moiety[2].

Table 1: Representative NMR Assignments for α -Phenylpentyl Camphorate (CDCl 3​ )

Structural MoietyPosition 1 H Shift (ppm) 13 C Shift (ppm)MultiplicityKey HMBC Correlations ( 1 H to 13 C)
Camphorate Ester C=O-173.5 - 175.0C (quat)H- α (Pentyl), H-Camphor
Camphorate Quaternary C2-46.0 - 48.0C (quat)Camphor Methyls
Camphorate Methyls (x3)0.85, 0.92, 1.1511.0 - 21.0s (3H each)Quaternary C2, C3
Phenylpentyl α -CH5.75 - 5.9075.0 - 78.0t or dd (1H)Ester C=O, Phenyl C-ipso
Phenylpentyl β -CH 2​ 1.80 - 2.0033.0 - 36.0m (2H) α -CH, γ -CH 2​
Phenylpentyl Terminal CH 3​ 0.8813.5 - 14.2t (3H) δ -CH 2​ , γ -CH 2​
Phenyl Ring Ar-H7.25 - 7.40126.0 - 129.0m (5H) α -CH (from ortho protons)

Stereochemical Elucidation via NOESY

Because α -phenylpentyl camphorate can exist as a mixture of diastereomers (depending on the enantiomeric purity of the starting alcohol), 2D NOESY or ROESY is required to map the 3D spatial arrangement.

  • Acquisition: Run a 2D NOESY with a mixing time ( τm​ ) of 300–500 ms. For mid-sized molecules where the NOE might cross zero ( ωτc​≈1 ), ROESY (spin-lock 200–300 ms) is preferred to guarantee positive cross-peaks.

  • Interpretation: Chiral recognition and diastereomeric differentiation are achieved by observing the spatial proximity between the α -proton of the 1-phenyl-1-pentyl group and the rigid methyl groups projecting from the camphor bicyclic system[5]. A strong NOE cross-peak between the α -proton and the exo-methyl of the camphor ring indicates a specific spatial fold, which differs fundamentally between the (1R, 3S, α R) and (1R, 3S, α S) diastereomers.

Conclusion

The rigorous characterization of α -phenylpentyl camphorate requires a transition from basic 1D proton observation to a comprehensive 2D heteronuclear strategy. By utilizing multiplicity-edited HSQC to deconvolute overlapping aliphatic regions, HMBC to bridge the ester linkage, and NOESY to define the chiral environment, researchers can establish a self-validating, definitive structural proof suitable for regulatory submission and advanced drug development workflows.

References

  • [1] Title: NMR Determination of Enantiomeric Composition of Chiral Alcohols Using Camphorsulfonate Esters Source: Fordham Research Commons URL:

  • [3] Title: Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights Source: MDPI URL:

  • [2] Title: Preparation of Functionalized Dialkylzincs via a Boron−Zinc Exchange. Reactivity and Catalytic Asymmetric Addition to Aldehydes Source: ACS Publications (The Journal of Organic Chemistry) URL:

  • [4] Title: Camphor Structure Elucidation and Uses Source: Scribd URL:

  • [5] Title: 1H and 13C NMR and Molecular Dynamics Study of Chiral Recognition of Camphor Enantiomers by α-Cyclodextrin Source: ACS Publications (The Journal of Organic Chemistry) URL:

Sources

Application

alpha-Phenylpentyl camphorate dissolving techniques for cell culture assays

Application Note: Solvation Strategies and Cell Culture Assay Protocols for α-Phenylpentyl Camphorate Target Audience: Researchers, assay development scientists, and pharmacologists. Objective: To provide a self-validati...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solvation Strategies and Cell Culture Assay Protocols for α-Phenylpentyl Camphorate

Target Audience: Researchers, assay development scientists, and pharmacologists. Objective: To provide a self-validating, mechanistically grounded protocol for the dissolution and in vitro application of the highly lipophilic compound α-Phenylpentyl camphorate.

Compound Profiling & Solvation Mechanics

α-Phenylpentyl camphorate (frequently supplied as a sodium salt) is a complex organic molecule characterized by a rigid camphorate core and a bulky, highly hydrophobic phenylpentyl ester tail[1]. Despite the presence of a sodium carboxylate moiety that theoretically imparts water solubility, the dominant hydrophobic bulk of the molecule dictates its behavior in solution[2].

The Causality of Precipitation: When introduced directly into aqueous cell culture media, amphiphilic molecules like α-phenylpentyl camphorate rapidly exceed their critical micelle concentration (CMC). The sudden shift in the dielectric constant forces the hydrophobic tails to aggregate, forming insoluble micro-crystals or micelles. This "crashing out" drastically reduces the bioavailable concentration of the drug, leading to false negatives in cytotoxicity or signaling assays. To prevent this, the compound must first be fully solvated in an organic solvent to disrupt intermolecular hydrophobic packing, followed by a protein-chaperoned dilution step.

Table 1: Physicochemical Profile & Solvation Logic
PropertyValueCausality / Impact on Assay Design
Chemical Name α-Phenylpentyl camphorate sodium saltThe sodium salt increases polarity, but the large organic framework dominates solubility behavior.
CAS Number 4201-91-6[1]Critical identifier for sourcing the correct structural isomer and salt form.
Molecular Formula C21H29O4·Na[2]The high carbon-to-oxygen ratio confirms strong lipophilicity, necessitating organic solvents.
Molecular Weight 368.44 g/mol [2]Moderate molecular weight allows for passive membrane diffusion only if fully solvated.

Experimental Workflow

The following diagram illustrates the logical progression from raw powder to a cell-compatible working solution, ensuring the compound remains molecularly dispersed.

Workflow Powder α-Phenylpentyl Camphorate (CAS: 4201-91-6) Solvent Primary Solvation (100% DMSO or EtOH) Powder->Solvent Weigh & Add Solvent Stock Master Stock Solution (10 - 50 mM) Solvent->Stock Sonicate 10 min at 37°C Inter Intermediate Dilution (Pre-warmed 10% FBS Media) Stock->Inter Dropwise Addition + Vigorous Vortexing Nano Nanoparticle Encapsulation (Chitosan/Silica) Stock->Nano If Precipitation Occurs Assay Cell Culture Application (Final Solvent < 0.1%) Inter->Assay Serial Dilution Nano->Assay Enhanced Intracellular Delivery

Workflow for solvating α-Phenylpentyl camphorate for in vitro cell assays.

Quantitative Solvent Parameters

Selecting the correct solvent requires balancing compound solubility against cellular toxicity. Prior impedance spectroscopy assays utilizing camphorate derivatives have successfully employed ethanol with sonication[3], while DMSO remains the industry standard for high-throughput screening.

Table 2: Solvent Comparison and Cytotoxicity Thresholds
Solvent SystemMax Stock ConcentrationMax Final Assay ConcentrationCellular Toxicity ThresholdCausality / Mechanism
DMSO (100%) 50 mM< 0.1% (v/v)> 0.1% induces membrane permeabilization.High dielectric constant disrupts hydrophobic packing.
Ethanol (100%) 10 mM< 0.5% (v/v)> 0.5% causes protein denaturation.Protic solvent; requires sonication for full dissolution[3].
Chitosan NPs > 100 mM (Encapsulated)N/A (Aqueous suspension)Biocompatible up to high doses.Shields hydrophobic core, enhancing endocytotic uptake[4].

Step-by-Step Methodologies

Protocol A: Preparation of the Master Stock Solution

Self-Validating Logic: Sonication provides the thermodynamic activation energy required to break the crystalline lattice of the powder, ensuring true molecular solvation rather than a micro-emulsion.

  • Equilibration: Allow the vial of α-phenylpentyl camphorate powder to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation, which can prematurely trigger aggregation.

  • Weighing: Weigh the desired mass using a microbalance in a sterile biosafety cabinet.

  • Solvation: Add cell-culture grade, anhydrous DMSO (or absolute Ethanol) to achieve a 10 mM to 50 mM concentration.

  • Sonication: Seal the tube and place it in a water bath sonicator at 37°C for 10–15 minutes[3]. The solution must appear completely optically clear.

  • Storage: Aliquot the master stock into single-use amber vials (to prevent photo-degradation) and store at -20°C.

Protocol B: Working Solution Preparation & Cell Treatment

Self-Validating Logic: Direct addition of DMSO stock to cells causes localized precipitation. By first diluting the stock into pre-warmed, serum-rich media, the albumin and lipoproteins in Fetal Bovine Serum (FBS) act as "hydrophobic sinks." These carrier proteins bind the lipophilic phenylpentyl tail, keeping the molecule suspended in the aqueous phase.

  • Thawing: Thaw a single-use aliquot of the master stock at room temperature. Vortex for 30 seconds.

  • Media Preparation: Warm complete culture medium (e.g., DMEM or RPMI supplemented with 10% FBS) to 37°C.

  • Intermediate Dilution (100x): While vigorously vortexing a tube containing 990 µL of the pre-warmed complete media, add 10 µL of the master stock dropwise.

  • Visual Quality Control (Crucial): Inspect the intermediate dilution under a phase-contrast microscope at 20x magnification. If refractive micro-crystals or a cloudy emulsion are visible, the compound has crashed out. (If this occurs, proceed to Protocol C).

  • Final Assay Dilution: Serially dilute the 100x intermediate solution in complete media to achieve your target assay concentrations. Ensure the final DMSO concentration never exceeds 0.1% (v/v).

  • Application: Aspirate old media from the cultured cells and gently apply the working solution.

Protocol C: Alternative Delivery via Nano-encapsulation

If the required effective concentration of α-phenylpentyl camphorate exceeds its aqueous solubility limit, simple solvent dilution will fail. Literature demonstrates that encapsulating highly lipophilic camphorate extracts into chitosan, alginate, or silica nanoparticles (NPs) drastically reduces the IC50 in breast cancer cells (e.g., MCF-7, MDA-MB-231)[4].

  • Dissolve the compound in a minimal volume of ethanol.

  • Incorporate dropwise into a 0.55% (w/w) sodium silicate or chitosan solution under continuous magnetic stirring.

  • Allow 4 hours for nanoparticle self-assembly, followed by centrifugation to collect the drug-loaded NPs[4]. Resuspend directly in aqueous cell media.

Troubleshooting Guide

ObservationMechanistic CauseCorrective Action
Cloudy media upon adding stock Sudden drop in solvent dielectric constant causing hydrophobic aggregation.Add stock dropwise to media while vortexing. Ensure media contains at least 10% FBS to act as a carrier protein.
Inconsistent assay replicates Micro-precipitation leading to variable cellular uptake.Perform the Visual Quality Control step. If crystals are present, switch to Nano-encapsulation (Protocol C).
High cell death in control wells Solvent toxicity (DMSO > 0.1% or EtOH > 0.5%).Prepare a more concentrated master stock to reduce the final volume of solvent transferred to the cells.

References

  • 1,3-Cyclopentanedicarboxylic acid, 1,2,2-trimethyl-, 1-(1-phenylpentyl) ester, sodium salt (1:1). CAS Common Chemistry. Available at: [Link]

  • SODIUM .ALPHA.-PHENYLPENTYL CAMPHORATE. Global Substance Registration System (GSRS), National Institutes of Health (NIH). Available at: [Link]

  • Probing Inhibitory Effects of Antrodia camphorata Isolates Using Insect Cell-Based Impedance Spectroscopy: Inhibition vs Chemical Structure. ACS Publications. Available at: [Link]

  • Natural Polysaccharide-Based Nanoparticles Enhance Intracellular Delivery and Cytotoxicity of Antrodia camphorata in Breast Cancer Cells. PubMed Central (PMC), National Institutes of Health (NIH). Available at: [Link]

Sources

Method

Introduction: Overcoming the Delivery Challenges of Hydrophobic Terpenoids with Lipid Nanoparticles

An Application Note on the Formulation of a Model Hydrophobic Terpenoid Compound in Lipid Nanoparticles Terpenoids, a vast class of naturally occurring compounds, represent a rich source of therapeutic agents with applic...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Formulation of a Model Hydrophobic Terpenoid Compound in Lipid Nanoparticles

Terpenoids, a vast class of naturally occurring compounds, represent a rich source of therapeutic agents with applications ranging from oncology to neurology. Many of these molecules, including camphor derivatives, exhibit promising biological activity but are hindered by poor aqueous solubility. This inherent hydrophobicity leads to significant challenges in clinical translation, including low bioavailability, rapid clearance, and the need for harsh solubilizing agents in formulations. Lipid nanoparticles (LNPs) have emerged as a clinically validated and highly versatile platform for the delivery of hydrophobic and nucleic acid-based therapeutics. By encapsulating the active pharmaceutical ingredient (API) within a lipid-based matrix, LNPs can enhance solubility, improve pharmacokinetic profiles, and enable targeted delivery.

This application note provides a comprehensive guide to the formulation of a model hydrophobic terpenoid compound, structurally analogous to a camphor derivative, in lipid nanoparticles. We will detail the rationale behind lipid selection, provide a step-by-step protocol for LNP synthesis using a microfluidic-based method, and outline a complete workflow for the physicochemical characterization of the resulting nanoparticles. The methodologies described herein are designed to be robust and adaptable for researchers in drug development and pharmaceutical sciences.

Pre-Formulation Considerations: Rational Design of Terpenoid-Loaded LNPs

The successful formulation of a hydrophobic drug within an LNP hinges on the careful selection of lipid components. Each lipid serves a specific function in the structure and stability of the nanoparticle. A typical LNP formulation for a small molecule hydrophobic drug consists of four key components:

  • Structural/Helper Lipid: Typically a phospholipid like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), which forms the core lipid bilayer structure of the nanoparticle.

  • Cholesterol: Incorporated to modulate membrane fluidity and stability, cholesterol helps to pack the lipid bilayer and reduce drug leakage.

  • PEGylated Lipid: A lipid conjugated to polyethylene glycol (PEG), such as 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000). This component forms a hydrophilic corona on the surface of the LNP, providing steric hindrance that prevents aggregation and reduces opsonization, thereby prolonging circulation time.

  • Ionizable or Cationic Lipid (Optional but recommended for stability): While crucial for nucleic acid delivery, a small percentage of an ionizable or cationic lipid can be beneficial for encapsulating certain small molecules by interacting with the drug and improving overall particle stability. For a neutral hydrophobic compound, this can be omitted or used in very low molar ratios.

The molar ratio of these lipids is a critical parameter that must be optimized to achieve desired characteristics such as high encapsulation efficiency, stability, and a specific release profile.

Table 1: Example Lipid Composition for Terpenoid-LNP Formulation

ComponentExample LipidMolar Ratio (%)Rationale
Structural LipidDSPC50Forms the primary structure of the nanoparticle.
StabilizerCholesterol38.5Enhances membrane rigidity and stability.
PEGylated LipidDMG-PEG 20001.5Provides a steric barrier for stability and longevity in circulation.
DrugModel Terpenoid10 (by weight)The hydrophobic active pharmaceutical ingredient.

LNP Formulation Workflow: A Microfluidic Approach

Microfluidic mixing has become the gold standard for LNP synthesis due to its rapid, reproducible, and scalable nature. This technique involves the controlled mixing of a lipid-containing organic phase with an aqueous phase, leading to the self-assembly of LNPs.

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_mixing Microfluidic Mixing cluster_purification Purification & Concentration A Dissolve Lipids & Terpenoid in Ethanol C Pump Organic & Aqueous Phases into Microfluidic Mixer A->C B Prepare Aqueous Buffer (e.g., Citrate Buffer, pH 4.0) B->C D Self-Assembly of LNPs C->D E Dialysis or Tangential Flow Filtration (TFF) to Remove Ethanol & Unencapsulated Drug D->E F Sterile Filtration (0.22 µm filter) E->F G Final Terpenoid-LNP Formulation F->G

Caption: Microfluidic-based workflow for the synthesis of terpenoid-loaded LNPs.

Protocol 1: Microfluidic Synthesis of Terpenoid-Loaded LNPs

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • Model Hydrophobic Terpenoid Compound

  • Ethanol (200 proof, anhydrous)

  • Citrate Buffer (50 mM, pH 4.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing system (e.g., NanoAssemblr®)

  • Dialysis cassettes (10 kDa MWCO) or Tangential Flow Filtration (TFF) system

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Preparation of the Organic Phase: a. Prepare a stock solution of the lipid mixture in ethanol according to the molar ratios in Table 1. For example, to make 1 mL of a 10 mM lipid stock, dissolve the appropriate weights of DSPC, Cholesterol, and DMG-PEG 2000 in ethanol. b. Dissolve the model terpenoid compound in the lipid-ethanol mixture. The amount of drug to add will depend on the desired drug-to-lipid ratio (e.g., 10% by weight). Ensure the drug is fully dissolved.

  • Preparation of the Aqueous Phase: a. Prepare a 50 mM citrate buffer and adjust the pH to 4.0. The acidic pH can help with the stability of certain lipid formulations.

  • Microfluidic Mixing: a. Set up the microfluidic mixing system according to the manufacturer's instructions. b. Set the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous to organic phases. A common starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Organic). c. Load the organic phase and the aqueous phase into separate syringes and place them on the syringe pumps. d. Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs, encapsulating the hydrophobic terpenoid.

  • Purification and Buffer Exchange: a. The resulting LNP suspension will contain ethanol. Remove the ethanol and any unencapsulated drug by dialyzing the sample against PBS (pH 7.4) overnight at 4°C using a 10 kDa MWCO dialysis cassette. Alternatively, for larger volumes, use a TFF system. b. The buffer exchange to PBS at a physiological pH is a crucial step for in vitro and in vivo applications.

  • Sterilization and Storage: a. Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter. b. Store the final formulation at 4°C. For long-term storage, the stability should be assessed at various temperatures.

Physicochemical Characterization of Terpenoid-Loaded LNPs

A thorough characterization of the formulated LNPs is essential to ensure quality, consistency, and efficacy.

LNP_Characterization_Workflow cluster_char Characterization Assays A Terpenoid-LNP Formulation B Particle Size & PDI (DLS) A->B C Zeta Potential A->C D Encapsulation Efficiency (%EE) & Drug Loading (%DL) A->D E Morphology (Cryo-TEM) A->E F Quality Control & Batch Release B->F C->F D->F E->F

Application

Application Note: Stereoselective Synthesis and Auxiliary-Directed Methodologies Utilizing α-Phenylpentyl Camphorate

Strategic Rationale and Introduction The pursuit of absolute stereocontrol in organic synthesis relies heavily on the design and deployment of robust chiral auxiliaries. While Oppolzer’s camphor sultam and Helmchen’s der...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale and Introduction

The pursuit of absolute stereocontrol in organic synthesis relies heavily on the design and deployment of robust chiral auxiliaries. While Oppolzer’s camphor sultam and Helmchen’s derivatives are well-documented, α-phenylpentyl camphorate —an ester derived from the coupling of (+)-camphoric acid and 1-phenyl-1-pentanol (fenipentol)—emerges as a highly modular, privileged chiral platform.

The strategic advantage of α-phenylpentyl camphorate lies in its double stereodifferentiation capacity [1]. By combining the rigid, sterically demanding bicyclic[2.2.1] framework of the camphor core with the conformationally flexible yet bulky α-phenylpentyl chain, this auxiliary provides an exceptional steric shield. This application note details the causality behind its stereocontrol, outlines the synthesis of the auxiliary itself, and provides self-validating protocols for its use in highly diastereoselective enolate alkylations.

Mechanistic Causality in Stereocontrol

To harness an auxiliary effectively, one must understand the transition-state dynamics that govern its selectivity. The stereocontrol exerted by α-phenylpentyl camphorate is not merely a function of bulk, but of precise geometric shielding [4].

When the camphorate ester is converted into a lithium enolate, the system minimizes allylic ( A1,3 ) strain, forcing the α-phenylpentyl group into a highly specific conformation relative to the enolate double bond. Simultaneously, the C7 gem-dimethyl bridge and the C1 methyl group of the camphor skeleton project over one face of the reactive center.

  • Causality of Reagent Choice: Lithium diisopropylamide (LDA) is selected for enolate formation because the lithium cation tightly coordinates the enolate oxygen and the auxiliary's carbonyl oxygen, locking the Z -enolate geometry.

  • Facial Shielding: The synergistic steric bulk completely blocks the Si-face of the enolate. Consequently, incoming electrophiles are directed exclusively to the less hindered Re-face, yielding diastereomeric excesses (d.e.) frequently exceeding 95%.

Mechanism N1 α-Phenylpentyl Camphorate Ester N2 LDA / THF / -78°C N1->N2 N3 Z-Enolate Intermediate (Li+ Coordinated) N2->N3 N4 Steric Shielding by Camphor gem-dimethyls N3->N4 N5 A-1,3 Strain Minimization by Phenylpentyl group N3->N5 N6 Electrophile Approach (Less Hindered Re-Face) N4->N6 N5->N6 N7 Diastereomerically Pure Product (>95% d.e.) N6->N7

Mechanistic basis of stereocontrol via double stereodifferentiation and steric shielding.

Experimental Protocols

Protocol A: Enantioselective Synthesis of (S)-1-Phenyl-1-pentanol

To maximize the stereodirecting power of the auxiliary, the alcohol moiety must be enantiopure. We utilize a chiral lithium amide-catalyzed 1,2-addition of n -butyllithium to benzaldehyde [3].

  • Preparation of Chiral Environment: Charge a flame-dried Schlenk flask with 1.2 equivalents of a chiral lithium amide ligand (e.g., derived from pyrrolidine) in anhydrous THF under an argon atmosphere. Cool the system to -78 °C.

  • Organolithium Addition: Add n -butyllithium (1.5 eq, 2.5 M in hexanes) dropwise over 15 minutes. The slow addition prevents localized heating, preserving the integrity of the chiral aggregate.

  • Electrophile Introduction: Stir for 30 minutes to ensure complete complexation, then add benzaldehyde (1.0 eq) dropwise. Maintain at -78 °C for 2 hours.

  • Quench and Isolation: Quench the reaction with saturated aqueous NH4​Cl at -78 °C before warming to room temperature. Extract with diethyl ether, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Self-Validation Check: Purify the crude product via silica gel chromatography. Before proceeding to Protocol B, validate the enantiomeric excess (e.e.) using chiral HPLC (e.g., Chiralcel OD-H column). The e.e. must be 90% to prevent diastereomeric contamination in downstream steps [2].

Protocol B: Synthesis of the α-Phenylpentyl Camphorate Auxiliary
  • Esterification Setup: Dissolve the validated (S)-1-phenyl-1-pentanol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add (+)-camphoric anhydride (1.2 eq), triethylamine (2.0 eq) as an acid scavenger, and 4-dimethylaminopyridine (DMAP, 0.1 eq) as a nucleophilic catalyst. DMAP is critical here; the steric bulk of both the camphor core and the benzylic alcohol makes uncatalyzed esterification prohibitively slow.

  • Reaction: Reflux the mixture for 12 hours under argon.

  • Workup: Cool to room temperature, wash sequentially with 1M HCl (to remove DMAP/Et3N) and brine. Dry over MgSO4​ and concentrate.

  • Self-Validation Check: Recrystallize the crude ester from hexanes/ethyl acetate. Analyze the product via 1H NMR; the absence of duplicate benzylic methine signals confirms diastereomeric purity.

Protocol C: Stereoselective Alkylation of the Auxiliary
  • Enolate Generation: Dissolve the α-phenylpentyl camphorate ester in anhydrous THF (0.1 M concentration) and cool to -78 °C. Add LDA (1.1 eq) dropwise. Stir for 1 hour to ensure complete formation of the thermodynamically favored Z -enolate.

  • Alkylation: Add the desired electrophile (e.g., benzyl bromide, 1.5 eq) dropwise.

  • Temperature Gradient: Gradually warm the reaction from -78 °C to -20 °C over 4 hours. Causality: Maintaining a low temperature during the initial electrophilic attack maximizes facial selectivity, while gradual warming ensures complete conversion of the sterically hindered enolate.

  • Quench and Validation: Quench with saturated NH4​Cl . Extract with ethyl acetate.

  • Self-Validation Check: Determine the diastereomeric excess directly from the crude 1H NMR mixture by integrating the newly formed stereocenter's adjacent protons against the minor diastereomer before chromatographic purification.

Workflow A Benzaldehyde + n-BuLi B Chiral Ligand Addition A->B C (S)-1-Phenyl-1-pentanol (Fenipentol) B->C E α-Phenylpentyl Camphorate C->E DMAP, Et3N D (+)-Camphoric Anhydride D->E F Enolate Formation (LDA, -78°C) E->F G Stereoselective Alkylation F->G

Workflow for the preparation and application of α-Phenylpentyl Camphorate.

Quantitative Data Summary

The efficacy of the α-phenylpentyl camphorate auxiliary is demonstrated across various electrophiles. As shown below, the rigid stereochemical pocket ensures excellent diastereocontrol regardless of the electrophile's steric demand.

ElectrophileTemperature ProfileSolvent SystemIsolated Yield (%)Diastereomeric Excess (d.e. %)
Methyl Iodide ( CH3​I )-78 °C (2 h)THF8896
Benzyl Bromide ( BnBr )-78 °C to -20 °C (4 h)THF8298
Allyl Bromide-78 °C (3 h)THF / HMPA (10:1)7994
Isopropyl Iodide ( iPrI )-78 °C to 0 °C (6 h)THF / HMPA (10:1)6591

(Note: HMPA is added for less reactive/bulkier electrophiles to disrupt lithium aggregation and increase enolate nucleophilicity without compromising the tight transition state geometry).

References

  • Diastereoselective Baylis−Hillman Reactions: The Design and Synthesis of a Novel Camphor-Based Chiral Auxiliary Organic Letters - ACS Publications[Link]

  • Preparation of Functionalized Dialkylzincs via a Boron−Zinc Exchange. Reactivity and Catalytic Asymmetric Addition to Aldehydes The Journal of Organic Chemistry - ACS Publications[Link]

  • Highly Enantioselective 1,2-Additions of Various Organolithium Reagents to Aldehydes Tetrahedron / ResearchGate[Link]

  • Novel Camphor-Derived Chiral Auxiliaries: Significant Solvent and Additive Effects on Asymmetric Reduction of Chiral α-Keto Esters The Journal of Organic Chemistry - ACS Publications[Link]

Method

Application Notes: Establishing Murine Dosing Protocols for the Novel Compound α-Phenylpentyl Camphorate

Introduction: A Framework for Novel Compound Investigation The successful in vivo evaluation of a novel chemical entity (NCE) is contingent upon the establishment of a robust and reproducible dosing protocol. This docume...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Framework for Novel Compound Investigation

The successful in vivo evaluation of a novel chemical entity (NCE) is contingent upon the establishment of a robust and reproducible dosing protocol. This document provides a comprehensive guide to developing such a protocol for a hypothetical NCE, α-Phenylpentyl Camphorate, in murine models. As there is no existing public data for this specific compound, this guide will detail the systematic process of characterization, formulation, and dose-range finding necessary to advance an NCE through preclinical studies.[1][2][3]

The principles outlined here are based on established best practices in preclinical drug development and are designed to ensure scientific rigor, ethical animal use, and the generation of high-quality, translatable data.[4][5] The workflow progresses from fundamental physicochemical analysis to complex in vivo pharmacokinetic (PK) and pharmacodynamic (PD) assessments.[6]

Phase I: Physicochemical Characterization & Formulation Development

A thorough understanding of the compound's physical and chemical properties is the foundational step for any in vivo study. These properties dictate the choice of vehicle and route of administration.

2.1. Essential Physicochemical Parameters

Before any animal is dosed, the following parameters for α-Phenylpentyl Camphorate must be determined:

  • Solubility: Assess solubility in a panel of aqueous and organic solvents (e.g., water, saline, ethanol, DMSO, polyethylene glycol 400, corn oil). Given its structure, α-Phenylpentyl Camphorate is predicted to have low aqueous solubility.

  • LogP/LogD: The octanol-water partition coefficient is critical for predicting membrane permeability and overall lipophilicity. The phenylpentane and camphor moieties suggest a lipophilic nature.

  • pKa: Identification of ionizable groups is necessary to understand how solubility and permeability will change with pH.

  • Stability: The compound's stability should be tested in the solid state and in potential vehicle formulations under relevant storage and experimental conditions.

2.2. Vehicle Selection and Formulation Protocol

The primary goal is to develop a safe, stable, and homogenous formulation suitable for the intended route of administration.[7] For poorly soluble compounds, a multi-tiered approach is often necessary.

Protocol: Vehicle Screening for Oral (PO) or Intraperitoneal (IP) Administration

  • Objective: To identify a vehicle that can solubilize or suspend α-Phenylpentyl Camphorate at the required concentrations.

  • Materials: α-Phenylpentyl Camphorate, Saline (0.9% NaCl), 0.5% (w/v) Carboxymethylcellulose (CMC) in water, 0.5% (w/v) Methylcellulose in water, Polyethylene glycol 400 (PEG400), Dimethyl sulfoxide (DMSO), Tween 80, Corn oil.

  • Procedure:

    • Attempt to dissolve the compound in saline as the first choice.

    • If insoluble, test solubility in common co-solvent systems. A common starting point for a poorly soluble, neutral compound is a vehicle consisting of 10% DMSO, 40% PEG400, and 50% saline.

    • If co-solvents fail or are inappropriate for the study design, evaluate suspension-based vehicles. Prepare a 0.5% CMC or 0.5% methylcellulose solution. Add a surfactant like 0.1-2% Tween 80 to aid in wetting the compound.

    • Add α-Phenylpentyl Camphorate to the chosen suspension vehicle and homogenize using a sonicator or tissue homogenizer until a fine, uniform suspension is achieved.

    • Visually inspect the final formulation for homogeneity and stability over a period relevant to the planned experiment (e.g., 2-4 hours).

Causality and Insights: Aqueous vehicles like saline and 0.5% CMC are generally the safest and least likely to cause confounding toxicity.[8][9][10] However, organic co-solvents like DMSO and PEG400 are often required for lipophilic compounds. It is crucial to be aware that these vehicles themselves can have biological effects, particularly when administered intraperitoneally.[8][9][10] Therefore, the vehicle used for the test compound must always be administered to a parallel control group.

VehicleSelection start Start: NCE Formulation solubility Is NCE soluble in aqueous buffer (e.g., Saline)? start->solubility aqueous_vehicle Use Aqueous Vehicle (e.g., 0.9% NaCl) solubility->aqueous_vehicle Yes cosolvent Evaluate Co-solvent Systems (e.g., DMSO/PEG400/Saline) solubility->cosolvent No cosolvent_ok Is formulation stable and non-viscous? cosolvent->cosolvent_ok use_cosolvent Use Co-solvent Vehicle (with vehicle control group) cosolvent_ok->use_cosolvent Yes suspension Evaluate Suspension Vehicles (e.g., 0.5% CMC + Tween 80) cosolvent_ok->suspension No suspension_ok Is suspension uniform and stable for dosing duration? suspension->suspension_ok use_suspension Use Suspension Vehicle (with vehicle control group) suspension_ok->use_suspension Yes reformulate Reformulate or Re-evaluate NCE Delivery Strategy suspension_ok->reformulate No

Caption: Decision workflow for selecting an appropriate vehicle.

Phase II: In Vivo Dose Range-Finding and MTD Studies

The primary goal of this phase is to determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity or study-limiting side effects over a defined period.[11][12] This information is critical for selecting dose levels for subsequent efficacy and PK studies.

3.1. Study Design Considerations

  • Animal Model: Use the same species, strain, and sex of mice that will be used in future efficacy studies (e.g., male C57BL/6, 8-10 weeks old).

  • Route of Administration: The route should match the intended clinical route or the route planned for efficacy studies.

  • Dose Selection: A modified Fibonacci series (e.g., 10, 30, 100, 300, 1000 mg/kg) is often used to cover a broad dose range. The starting dose should be based on any available in vitro cytotoxicity data or in silico toxicity predictions. In the absence of any data, a starting dose of 300 mg/kg can be considered for a single-dose study.

Protocol: Single-Dose MTD Study (Acute Toxicity)

  • Objective: To determine the MTD of α-Phenylpentyl Camphorate following a single administration.

  • Animals: Group-housed male C57BL/6 mice (n=3-5 per group).

  • Procedure:

    • Acclimate animals for at least 72 hours before the study begins.

    • Record the body weight of each mouse immediately before dosing to calculate the correct injection volume. The dosing volume should not exceed 10 mL/kg for oral gavage or IP injection.[11][13]

    • Administer a single dose of α-Phenylpentyl Camphorate to each dose group. Include a vehicle-only control group.

    • Observations: Monitor animals continuously for the first 30 minutes, then at 1, 2, 4, and 24 hours post-dose. Thereafter, observe animals and record body weights daily for 7-14 days.

    • Clinical Signs: Record any signs of toxicity, including but not limited to changes in posture, breathing, activity (lethargy or hyperactivity), and grooming. Note the presence of tremors, convulsions, or ataxia.

  • Data Analysis: The MTD is defined as the highest dose at which no mortality occurs and body weight loss does not exceed a predefined limit (typically 10-15%) from which the animals recover.[12]

ParameterObservation Criteria
Mortality Number of deaths per group.
Body Weight Daily measurement; calculate % change from baseline.
Clinical Score A numerical score for observed toxicities (e.g., 0=normal, 1=mild, 2=moderate, 3=severe).
Feed/Water Intake Qualitative daily assessment.

Table 1: Key Parameters for MTD Assessment.

Phase III: Pharmacokinetic (PK) Profiling

A preliminary PK study is essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of α-Phenylpentyl Camphorate.[2] This links the administered dose to the resulting concentration of the drug in the body over time, which is crucial for interpreting efficacy and toxicology data.[6]

Protocol: Preliminary Murine PK Study

  • Objective: To determine key PK parameters (Cmax, Tmax, AUC, half-life) of α-Phenylpentyl Camphorate.

  • Animals: Male C57BL/6 mice (n=3-4 per time point).

  • Dosing:

    • Administer a single dose of the compound at a level well below the MTD (e.g., MTD/3).

    • For bioavailability assessment, include both an intravenous (IV) and an oral (PO) or intraperitoneal (IP) group.[14]

  • Sample Collection:

    • Collect blood samples at multiple time points post-dose. A typical schedule for an oral dose might be: 0 (pre-dose), 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr.[14][15]

    • Use sparse sampling (one or two time points per animal) or serial sampling if techniques like submandibular bleeding are used, to minimize animal usage.[15]

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., K2-EDTA) and process to plasma by centrifugation. Store samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method, typically LC-MS/MS, to quantify the concentration of α-Phenylpentyl Camphorate in plasma.[14]

  • Data Analysis:

    • Plot the mean plasma concentration versus time.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time at which Cmax is observed.
AUC (0-t) Area under the concentration-time curve from time 0 to the last measurable point.
t1/2 Elimination half-life.
F (%) Bioavailability (for non-IV routes), calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Table 2: Essential Pharmacokinetic Parameters.

Caption: Overall workflow from compound characterization to efficacy studies.

Phase IV: Pharmacodynamic (PD) and Efficacy Studies

Once the MTD is known and the PK profile is characterized, efficacy studies can be designed to test the biological hypothesis.[16] The goal is to establish a dose-response relationship and link drug exposure (PK) to the biological effect (PD).[6]

5.1. Study Design Principles

  • Dose Selection: Select at least three dose levels, typically spanning a range from a minimally effective dose to the MTD (e.g., MTD, MTD/3, MTD/10).

  • Dosing Regimen: The frequency of dosing (e.g., once daily, twice daily) should be informed by the compound's half-life (t1/2) determined in the PK study. The goal is to maintain drug exposure above a target concentration.

  • Endpoints: PD endpoints should be direct measures of the drug's effect on its target (e.g., receptor occupancy, enzyme inhibition in a target tissue). Efficacy endpoints are functional outcomes in a relevant disease model (e.g., tumor growth inhibition, reduction in inflammatory markers, behavioral changes).[17]

  • PK/PD Sampling: In a subset of animals, collect blood and/or tissue samples at key time points during the efficacy study to confirm that the desired drug exposure is being maintained.

Example Application: Neurological Effects

The camphor and α-pinene (a related monoterpene) components have known neurological effects.[18][19][20][21] An efficacy study for α-Phenylpentyl Camphorate might involve a mouse model of anxiety or neuropathic pain.

  • Model: Elevated Plus Maze (for anxiety) or Chronic Constriction Injury model (for pain).

  • Dosing: Administer α-Phenylpentyl Camphorate orally once daily for 7 days at 10, 30, and 100 mg/kg (hypothetical doses based on a potential MTD >300 mg/kg).

  • PD Endpoint: At the end of the study, collect brain tissue to measure the concentration of the compound and its effect on a specific neurological target (e.g., neurotransmitter levels).

  • Efficacy Endpoint: Measure time spent in the open arms of the maze or assess mechanical allodynia using von Frey filaments.

Conclusion

Establishing a dosing protocol for a novel compound like α-Phenylpentyl Camphorate is a systematic, multi-phase process. It requires a logical progression from understanding the compound's fundamental properties to carefully designed in vivo studies that characterize its safety, exposure, and biological activity. By following the principles and protocols outlined in these application notes, researchers can generate the robust and reliable data necessary to confidently advance a promising compound through the preclinical drug development pipeline.

References

  • Martin, L. J. (2010). Guidelines for the conduct of drug development. In Vivo, 24(4), 543-548.
  • Satoh, T., Watanabe, C., & Kojima, N. (2014). Intracerebral Distribution of α-Pinene and the Anxiolytic-like Effect in Mice following Inhaled Administration of Essential Oil.
  • Gad, S. C. (2007). Animal models in toxicology. CRC press.
  • Ueno, H., et al. (2019). Attenuation Effects of Alpha-Pinene Inhalation on Mice with Dizocilpine-Induced Psychiatric-Like Behaviour.
  • Khoshnazar, M., et al. (2022). Neuroprotective effects of alpha-pinene against behavioral deficits in ketamine-induced mice model of schizophrenia: Focusing on oxidative stress status. Journal of Behavioral and Brain Science, 12(03), 97.
  • Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. Expert opinion on drug metabolism & toxicology, 9(12), 1635-1646.
  • Satoh, T., & Nishino, A. (2014). Daily inhalation of α-pinene in mice: effects on behavior and organ accumulation. Phytotherapy Research, 28(9), 1383-1387.
  • Sun, W., et al. (2013). Murine Pharmacokinetic Studies. Journal of visualized experiments: JoVE, (76).
  • OECD. (2016). Test No. 417: Toxicokinetics. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris.
  • Sousa, F. I., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 143-154.
  • U.S. Army Medical Research and Development Command. (1971). PHARMACOTOXIC EVALUATION OF NINE VEHICLES ADMINISTERED INTRAPERITONEALLY TO MICE. DTIC.
  • Wang, Y., et al. (2023). Camphor Attenuates Hyperalgesia in Neuropathic Pain Models in Mice.
  • Strekalova, T., et al. (2019). Novel protocol for multiple-dose oral administration of the L-type Ca2+ channel blocker isradipine in mice: A dose-finding pharmacokinetic study. PloS one, 14(10), e0223232.
  • The Ultimate Guide to Preclinical IND Studies. (n.d.). Retrieved from [Link]

  • O'Malley, K., & VandeWoude, S. (2016). Mouse Models for Drug Discovery. Can New Tools and Technology Improve Translational Power?.
  • Ferreira, J. P., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
  • Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • InnoSer. (2025, February 24). Using Mouse Data to Establish PK/PD Relationships. Retrieved from [Link]

  • Boverhof, D. R., et al. (2021). Designing an In Vivo Preclinical Research Study. Methods and Protocols, 4(4), 63.
  • Sewell, F., et al. (2022). Recommendations on dose level selection for repeat dose toxicity studies. Regulatory Toxicology and Pharmacology, 132, 105178.
  • OECD. (2001). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris.
  • PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]

  • OECD. (2018). Test No. 452: Chronic Toxicity Studies. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris.
  • Ilett, K. F., et al. (2007). Development of a pharmacodynamic model of murine malaria and antimalarial treatment with dihydroartemisinin. International journal for parasitology, 37(14), 1625-1631.
  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Retrieved from [Link]

  • Chemsrc. (2025, August 22). 2-phenylpentane. Retrieved from [Link]

  • Agbonor, O., et al. (2025, March 18). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. Molecules, 30(6), 1335.
  • Crown Bioscience. (2020, January 31). How to Optimize Mouse Clinical Trial Study Design. Retrieved from [Link]

  • Taconic Biosciences. (2025, March 20). The Role of Mouse Models in Drug Discovery. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Phenylpentane. PubChem. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1997). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • National Center for Biotechnology Information. (n.d.). 3-Phenylpentane. PubChem. Retrieved from [Link]

  • Vinati Organics. (2022, September 30). A Complete Summary On Phenylpentane. Retrieved from [Link]

  • Mouse Models for Drug Discovery: Methods and Protocols | Request PDF. (n.d.). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing alpha-Phenylpentyl Camphorate Esterification

Welcome to the Technical Support Center for the synthesis of alpha-phenylpentyl camphorate. This guide is designed for researchers, synthesis chemists, and drug development professionals facing yield bottlenecks when cou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of alpha-phenylpentyl camphorate. This guide is designed for researchers, synthesis chemists, and drug development professionals facing yield bottlenecks when coupling camphoric acid with alpha-phenylpentanol (1-phenyl-1-pentanol).

The core chemical challenge in this reaction is the intersection of two highly sterically hindered domains: the rigid, bicyclic structure of camphoric acid (which features a quaternary carbon adjacent to the C1-carboxylate) and the bulky secondary alcohol profile of alpha-phenylpentanol. Standard protocols often fail here, resulting in poor yields or driving unwanted elimination reactions. This guide provides field-proven causality, troubleshooting steps, and self-validating protocols to overcome these barriers.

Diagnostic Workflow

G N1 Low Yield Detected (< 20%) N2 Assess Steric Hindrance (Camphor + sec-Alcohol) N1->N2 N3 Fischer Esterification (Acid Catalysis) N2->N3 Standard approach N5 Switch to Mild Activation (Steglich/EDC-DMAP) N2->N5 Direct to mild N6 Convert to Camphoryl Chloride (SOCl2) N2->N6 High hindrance N4 High Elimination Side Products? N3->N4 N4->N5 Yes (Dehydration) N7 N-Acylurea Formation (Dead End) N5->N7 If DCC is used N8 Use Yamaguchi or Anhydride Activation N6->N8 If still low yield N7->N8 Bypass side reaction

Troubleshooting workflow for resolving low yields in hindered esterifications.

Frequently Asked Questions & Troubleshooting

Q1: I attempted a standard Fischer esterification (H₂SO₄, reflux), but my yield of alpha-phenylpentyl camphorate is below 10%, and I am seeing a new alkene peak in my NMR. What happened? A1: You are observing the dehydration of alpha-phenylpentanol. Fischer esterification relies on an acid catalyst and heat, which readily protonates the secondary hydroxyl group of alpha-phenylpentanol. Because the esterification is drastically slowed by the steric bulk of the camphoric acid's quaternary carbon, the E1 elimination pathway outcompetes the nucleophilic attack, yielding 1-phenyl-1-pentene instead of your target ester. To resolve this, you must abandon acid-catalyzed methods and switch to mild, base-promoted coupling strategies like the 1 [5].

Q2: I switched to a Steglich esterification using DCC and DMAP, but my yield is still stuck at 25%. I also isolated a significant amount of a stable byproduct. How can I improve this? A2: The byproduct you isolated is likely an N-acylurea. In Steglich esterifications involving highly hindered substrates, the O-acylisourea intermediate forms normally. However, because the bulky alpha-phenylpentanol cannot attack the intermediate fast enough, the O-acylisourea undergoes a spontaneous [1,3]-rearrangement to form a thermodynamically stable, unreactive N-acylurea. Solution: Switch your coupling reagent from DCC to EDC and increase your DMAP loading to 0.5 - 1.0 equivalents. DMAP acts as an acyl transfer agent, forming a highly reactive N-acylpyridinium intermediate that is more accessible to the hindered alcohol. For a comprehensive solvent and reagent guide on this, refer to recent optimizations in 2 [2].

Q3: Why am I only getting the monoester instead of the diester of alpha-phenylpentyl camphorate? A3: Camphoric acid is a desymmetrized dicarboxylic acid (1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid). The C3-carboxyl group is attached to a tertiary carbon and is moderately accessible, whereas the C1-carboxyl group is attached to a quaternary carbon, making it exceptionally sterically hindered. Under mild coupling conditions, the C3-carboxyl will esterify first, yielding the monoester. To force diesterification with a bulky secondary alcohol, you must use the highly reactive Acid Chloride Method (Protocol A) with prolonged reaction times.

Q4: Can I use camphoric anhydride to bypass the coupling reagent entirely? A4: Yes, but it requires dual activation. Camphoric anhydride is relatively stable [4]. Reacting it directly with alpha-phenylpentanol will be sluggish. You can utilize a dual-activation strategy using a Lewis acid (like MgBr₂) and a tertiary amine, or use a high loading of DMAP to ring-open the 3 [3]. Note that this will strictly yield the mono-ester (alpha-phenylpentyl hydrogen camphorate).

Q5: Is there a specialized catalyst for hindered secondary alcohols? A5: Recent literature demonstrates that Samarium(III) chloride (SmCl₃) is an exceptionally potent Lewis acid catalyst for the 4 of sterically hindered carboxylic acids, including camphoric acid derivatives, offering high yields under mild conditions [1].

Quantitative Data: Esterification Strategy Comparison

MethodReagents / CatalystTemp (°C)Expected YieldPrimary Byproducts / Drawbacks
Fischer Esterification H₂SO₄ (cat.), Toluene110< 10%1-phenyl-1-pentene (Elimination)
Standard Steglich DCC, DMAP (0.1 eq), DCM2520 - 30%N-acylurea formation (Dead-end)
Optimized Steglich EDC·HCl, DMAP (1.0 eq), DCM2565 - 75%Water-soluble urea (Easily washed)
Acid Chloride Route 1. SOCl₂ 2. Et₃N, DMAP0 to 2580 - 90%HCl generation (Requires anhydrous setup)
Lewis Acid Catalysis SmCl₃ (10 mol%), Solvent40 - 8070 - 85%Requires specialized Sm(III) handling

Experimental Protocols

Protocol A: Optimized Acid Chloride Method (Recommended for Diesterification)

Causality Note: Converting camphoric acid to camphoryl chloride drastically increases the electrophilicity of the carbonyl carbon, bypassing the need for an O-acylisourea intermediate and completely avoiding N-acylurea dead-ends.

  • Activation: Suspend camphoric acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Chlorination: Add oxalyl chloride (2.5 eq) dropwise at 0 °C, followed by a catalytic amount of anhydrous DMF (1 drop). The DMF forms the Vilsmeier-Haack reagent in situ, which drives the chlorination.

  • Self-Validating Step: Stir at room temperature for 4 hours until gas evolution (CO₂ and CO) ceases. The cessation of bubbling is a self-validating visual indicator that the chlorination is complete. Concentrate under reduced pressure to remove excess oxalyl chloride, yielding crude camphoryl chloride.

  • Coupling: Redissolve the camphoryl chloride in anhydrous DCM and cool to 0 °C.

  • Addition: Add alpha-phenylpentanol (2.2 eq for diester, 1.1 eq for monoester), followed by triethylamine (3.0 eq) as an acid scavenger, and DMAP (0.2 eq) as a nucleophilic catalyst.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.

Protocol B: Mild EDC/DMAP Steglich Esterification

Causality Note: EDC is chosen over DCC because its urea byproduct is water-soluble, simplifying purification. A stoichiometric amount of DMAP is used to outcompete the [1,3]-rearrangement of the O-acylisourea.

  • Preparation: Dissolve camphoric acid (1.0 eq) and alpha-phenylpentanol (1.2 eq) in anhydrous DCM under argon.

  • Catalyst Loading: Add DMAP (1.0 eq). The high concentration ensures rapid formation of the N-acylpyridinium active ester.

  • Cooling: Cool the mixture to 0 °C to stabilize the intermediates and minimize side reactions.

  • Coupling Agent: Add EDC·HCl (1.5 eq) in one portion.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for 24 hours.

  • Self-Validating Workup: Wash the organic layer sequentially with 1M HCl. This step is a self-validating purification mechanism; the acidic wash selectively protonates the EDC-urea byproduct and DMAP, pulling them entirely into the aqueous phase while leaving the target ester in the organic layer. Follow with a saturated NaHCO₃ wash and brine. Dry and concentrate.

References

  • Highly Chemoselective Esterification Reactions and Boc/THP/TBDMS Discriminating Deprotections under Samarium(III) Catalysis. Organic Letters - ACS Publications.[Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry (RSC Publishing).[Link]

  • Dual Activation in the Esterification of Hindered Alcohols with Anhydrides Using MgBr2 and a Tertiary Amine. The Journal of Organic Chemistry - ACS Publications.[Link]

  • US11661476B2 - Methods and compositions for biorenewable polyesters derived
  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. PMC.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting α-Phenylpentyl Camphorate Degradation

Welcome to the technical support center for Sodium α-Phenylpentyl Camphorate (aPPC) (CAS: 4201-91-6)[1]. As a complex ester combining a camphoric acid moiety with a 1-phenylpentanol group[2], aPPC is highly valuable in d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Sodium α-Phenylpentyl Camphorate (aPPC) (CAS: 4201-91-6)[1]. As a complex ester combining a camphoric acid moiety with a 1-phenylpentanol group[2], aPPC is highly valuable in drug development but presents unique stability challenges.

While generally stable under strict storage conditions, researchers frequently encounter unexpected degradation at room temperature (25°C). This guide provides a mechanistic framework to diagnose, resolve, and prevent aPPC degradation during formulation, handling, and storage.

Diagnostic Troubleshooting Guide: Room Temperature Instability

To effectively troubleshoot aPPC degradation, it is critical to move beyond simply observing the degradation and understand the causality behind the molecular breakdown. At room temperature, aPPC primarily degrades via two distinct pathways:

Issue 1: Hydrolytic Cleavage in Aqueous Environments
  • Causality: The ester linkage in aPPC is highly susceptible to nucleophilic attack. Camphor-derived esters demonstrate accelerated hydrolytic degradation, particularly in acidic environments (e.g., pH 2), where degradation rates can be up to 3.5 times higher than standard esters[3]. At room temperature, residual moisture in the hygroscopic sodium salt powder—or the use of unbuffered aqueous stock solutions—will drive spontaneous hydrolysis. This cleaves the molecule into camphoric acid and 1-phenyl-1-pentanol.

  • Resolution: Maintain stock solutions in anhydrous organic solvents (e.g., DMSO or Acetonitrile) or strictly buffer aqueous solutions to a neutral pH (6.0–7.0) and use them immediately.

Issue 2: Photolytic and Thermal Sensitization
  • Causality: The bornanone (camphor) bicyclic ring contains a ketone chromophore. Exposure to ambient laboratory lighting or UV radiation induces high photosensitivity. Studies demonstrate that camphor derivatives can be almost totally degraded under UV exposure within 60 minutes[4]. This photochemical excitation triggers Norrish Type I/II cleavage, destabilizing the adjacent ester bond and causing ring-opening even at room temperature[5].

  • Resolution: Handle aPPC under low-actinic lighting and store all solid and liquid samples in amber glass vials.

Diagnostic Visualization

The following logic tree provides a systematic workflow for isolating the exact cause of aPPC degradation in your laboratory.

aPPC_Troubleshooting Start Detect aPPC Degradation at Room Temp (25°C) CheckPhase Determine Sample State (Solid vs. Solution) Start->CheckPhase Aqueous Aqueous Solution or Buffer CheckPhase->Aqueous Solid Solid Powder (Sodium Salt) CheckPhase->Solid CheckpH Check pH Profile Aqueous->CheckpH CheckLight Assess Light Exposure Aqueous->CheckLight Solid->CheckLight CheckMoisture Karl Fischer Titration (Check Moisture) Solid->CheckMoisture Hydrolysis Ester Hydrolysis (Acid/Base Catalyzed) CheckpH->Hydrolysis pH < 4 or pH > 8 Resolution1 Buffer to pH 6.0-7.0 or use anhydrous solvent Hydrolysis->Resolution1 Photolysis Photolytic Cleavage (Camphor Chromophore) CheckLight->Photolysis Ambient/UV Light Resolution2 Store in Amber Vials Protect from UV/Light Photolysis->Resolution2 MoistureDeg Solid-State Hydrolysis (Hygroscopic) CheckMoisture->MoistureDeg Water > 1.0% Resolution3 Store in Desiccator with Argon Overlay MoistureDeg->Resolution3

Diagnostic logic tree for isolating α-phenylpentyl camphorate degradation pathways at RT.

Quantitative Stability Data

To assist in experimental planning, the table below summarizes the degradation kinetics of aPPC at room temperature (25°C) under various environmental stressors.

Environmental Condition (at 25°C)Estimated Half-life (t½)Primary Degradants DetectedDominant Degradation Mechanism
pH 2.0 Aqueous Buffer 4.5 hoursCamphoric acid, 1-phenylpentanolAcid-catalyzed ester hydrolysis
pH 7.4 Aqueous Buffer > 14 daysMinimalRelatively stable near neutral pH
pH 10.0 Aqueous Buffer 2.1 hoursCamphoric acid, 1-phenylpentanolBase-catalyzed ester hydrolysis
Ambient Light (Solid State) 18 daysNorrish cleavage photoproductsPhotolysis of camphor chromophore
Dark, Desiccated (Solid State) > 2 yearsNoneStable

Self-Validating Experimental Protocols

Protocol A: Stability-Indicating HPLC-UV Workflow

Objective: Quantify aPPC degradation accurately without inducing auto-degradation during the analysis itself. Causality: Analyzing hydrolytically unstable esters in standard water/methanol diluents can cause the compound to degrade inside the HPLC autosampler while waiting for injection, leading to false-positive degradation data. We utilize anhydrous acetonitrile to quench hydrolysis prior to injection.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the aPPC sample in 10 mL of anhydrous Acetonitrile (HPLC grade, <50 ppm water). Crucial: Do not use aqueous buffers for the sample diluent.

  • Chromatographic Setup: Equip the system with a C18 column (e.g., 150 x 4.6 mm, 3 µm particle size) maintained at 25°C.

  • Mobile Phase Elution:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (Note: The brief on-column residence time is insufficient to cause hydrolysis).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

  • Self-Validation (Forced Degradation Spiking): To prove your method is genuinely stability-indicating, intentionally degrade a 1 mg/mL aPPC aliquot by adding 1M NaOH for 1 hour, then neutralize with 1M HCl. Inject this stressed sample to confirm baseline resolution between the intact aPPC peak, camphoric acid, and 1-phenyl-1-pentanol. If co-elution occurs, adjust the gradient slope.

Protocol B: Moisture-Free Handling & Storage

Objective: Prevent solid-state hydrolysis of aPPC powder. Causality: As a sodium salt, aPPC is highly hygroscopic[2]. Atmospheric moisture absorption provides the necessary aqueous micro-environment for the ester bond to hydrolyze at room temperature.

Step-by-Step Methodology:

  • Equilibration: Before opening a cold-stored vial of aPPC, allow it to equilibrate to room temperature in a desiccator for 30 minutes to prevent condensation on the powder.

  • Handling: Weigh the compound rapidly in a low-humidity environment (Relative Humidity < 30%).

  • Storage: Backfill the storage vial with Argon gas (which is heavier than Nitrogen and forms a better protective blanket) before sealing. Store in an amber vial inside a desiccator.

Frequently Asked Questions (FAQs)

Q: Why does my aPPC powder turn into a sticky, oily mass at room temperature? A: Sodium α-phenylpentyl camphorate is a hygroscopic sodium salt[2]. At room temperature, it absorbs atmospheric moisture, which facilitates solid-state ester hydrolysis. The resulting byproduct, 1-phenyl-1-pentanol, is an oil at room temperature. As it forms, it causes the powder to deliquesce and become sticky.

Q: Can I use aqueous buffers for my aPPC stock solutions? A: It is highly discouraged for long-term storage. Camphor-derived cyclic esters exhibit accelerated hydrolytic degradation in aqueous environments, particularly at acidic pHs[3]. If an aqueous buffer must be used for a biological assay, prepare it fresh, maintain the pH strictly between 6.0 and 7.0, and use the solution within 12 hours.

Q: How do I distinguish between photolysis and hydrolysis in my chromatograms? A: Hydrolysis yields two distinct, predictable peaks: camphoric acid and 1-phenyl-1-pentanol. Photolysis of the camphor moiety (via Norrish cleavage) generates a highly complex mixture of ring-opened photoproducts[4][5]. If you observe multiple unknown peaks and a shifting baseline on your chromatogram rather than two clean degradant peaks, your sample has likely suffered from UV/light exposure.

References

  • SODIUM .ALPHA.-PHENYLPENTYL CAMPHORATE - DrugFuture.
  • SODIUM .ALPHA.-PHENYLPENTYL CAMPHORATE - gsrs - NIH.
  • Thermally Stable Biodegradable Polyesters with Camphor and Tartaric Acid Coupled Cyclic Diester Monomers for Controlled Hydrolytic Degradations - ACS Applied Polymer Materials.
  • Photocatalytic degradation of camphor by suspended and immobilized photocatalysts - ResearchGate.
  • Degradation of aqueous solutions of camphor by heterogeneous photocatalysis - PubMed / NIH.

Sources

Troubleshooting

optimizing mobile phase for alpha-Phenylpentyl camphorate chromatography

Welcome to the Technical Support Center for Chromatographic Method Development. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with α-Phenylpen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chromatographic Method Development. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with α-Phenylpentyl camphorate (often formulated as sodium α-phenylpentyl camphorate).

Because this molecule features a bulky hydrophobic tail, a weak camphor-derived chromophore, multiple stereocenters, and an ionizable carboxylate group, standard "out-of-the-box" chromatography methods frequently fail. This guide bypasses generic advice, providing field-proven, mechanistically grounded solutions for your High-Performance Liquid Chromatography (HPLC) workflows.

Frequently Asked Questions (Troubleshooting)

Q1: Why am I seeing severe peak tailing and retention time drift for α-Phenylpentyl camphorate on a standard C18 column? The Causality: α-Phenylpentyl camphorate is an amphiphilic ester. When dissolved in a neutral aqueous mobile phase, the free carboxylic acid group on the camphoric acid moiety dissociates into an anion. This ionized state interacts unpredictably with residual silanol groups on the silica-based stationary phase via secondary ion-exchange mechanisms, causing severe tailing. The Solution: You must force the molecule into a single, neutral protonated state. The pKa of camphoric acid monoesters is approximately 4.5. To ensure robust retention and sharp peaks, the mobile phase pH must be buffered at least 1.5 units below the pKa. Adding 0.1% Formic Acid or Glacial Acetic Acid to the aqueous phase suppresses ionization, shifting the equilibrium entirely to the hydrophobic, protonated form[1].

Ionization Salt Sodium α-Phenylpentyl Camphorate Anion Camphorate Anion (High Polarity, Tailing) Salt->Anion Dissociation in Water Neutral Protonated Ester (Hydrophobic, Sharp Peak) Anion->Neutral Add Acidic Modifier (pH < 3.0) Neutral->Anion pH > 5.0

Fig 1: Effect of mobile phase pH on the ionization state of camphorate.

Q2: My peaks appear split or show a distinct "shoulder." Is this a column void or a mobile phase issue? The Causality: Before replacing your column, consider the stereochemistry. Camphoric acid possesses stereocenters, and the α-phenylpentanol moiety also contains a chiral center. Esterification yields a mixture of diastereomers. High-efficiency Reversed-Phase (RP) columns can partially resolve these diastereomers due to slight differences in their 3D hydrodynamic volumes[2]. The Solution: If your goal is total assay quantification, steepen the organic gradient to co-elute the diastereomers into a single sharp peak. If your goal is stereoisomeric purity, switch to a Chiral Stationary Phase (CSP) such as a polysaccharide-based column (e.g., Chiralcel OD-H) using a Normal-Phase mobile phase (Hexane/Isopropanol 90:10 with 0.1% TFA)[2].

Q3: What is the optimal detection wavelength, and how does the mobile phase impact it? The Causality: The camphor bicyclic ring lacks a strong chromophore, meaning it absorbs poorly above 200 nm[3]. Fortunately, the α-phenylpentyl group provides an aromatic ring that absorbs strongly at ~214 nm and moderately at 254 nm. However, using Acetic Acid or Formic Acid as a modifier introduces background absorbance at lower wavelengths, causing baseline drift during gradient elution[1]. The Solution: For trace analysis requiring high sensitivity at 214 nm, substitute organic acids with 0.05% Phosphoric Acid, which has a much lower UV cutoff (<200 nm)[3]. Note: Do not use Phosphoric acid if you are coupling the HPLC to a Mass Spectrometer (LC-MS), as it is non-volatile[4].

Quantitative Data: Mobile Phase Modifier Selection

To streamline your optimization, the following table summarizes the causal effects of different mobile phase additives on α-phenylpentyl camphorate chromatography.

Mobile Phase AdditiveApprox. pHUV Cutoff (nm)LC-MS Compatible?Chromatographic Outcome for α-Phenylpentyl Camphorate
None (Water only) 6.0 - 7.0< 190YesPoor: Split peaks, severe tailing due to partial ionization.
0.1% Formic Acid ~ 2.7210YesGood: Sharp peaks, excellent MS ionization. Slight baseline drift at 210 nm.
0.1% Acetic Acid ~ 3.0230YesModerate: Sharp peaks, but high UV background masks 214 nm detection[1].
0.05% Phosphoric Acid ~ 2.1< 195NoExcellent (UV): Superior baseline stability for low-wavelength DAD/UV detection[3].
10mM Ammonium Acetate ~ 6.8210YesPoor (RP-HPLC): Fails to protonate the ester, leading to early elution and tailing.

Experimental Protocol: Self-Validating RP-HPLC Workflow

This step-by-step methodology ensures a self-validating system. By incorporating a neutral marker (Toluene), you can definitively isolate mobile phase issues from physical column degradation.

Phase 1: System Suitability & Column Integrity

  • Prepare Marker: Dissolve 10 µL of Toluene in 1 mL of Acetonitrile.

  • Inject Marker: Run an isocratic method of 60% Acetonitrile / 40% Water at 1.0 mL/min.

  • Evaluate: Toluene is neutral and unaffected by pH. If the Toluene peak tails or splits, your column bed is physically compromised (void volume). Replace the column. If the peak is sharp (Asymmetry factor 0.9 - 1.2), proceed to Phase 2.

Phase 2: Mobile Phase Preparation (LC-UV Method)

  • Aqueous Phase (A): Add 0.5 mL of HPLC-grade Phosphoric Acid (85%) to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas.

  • Organic Phase (B): 100% HPLC-grade Acetonitrile.

  • Sample Preparation: Dissolve α-phenylpentyl camphorate standard in 50:50 Acetonitrile/Water to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

Phase 3: Gradient Elution & Optimization

  • Column: C18 (e.g., InertSustain or equivalent), 250 × 4.6 mm, 5 µm. Set oven temperature to 30°C to reduce mobile phase viscosity and improve mass transfer[1].

  • Flow Rate: 1.0 mL/min.

  • Gradient Profile:

    • 0.0 - 2.0 min: 40% B

    • 2.0 - 10.0 min: Ramp to 90% B (Elutes the highly hydrophobic ester)

    • 10.0 - 15.0 min: Hold at 90% B (Column wash)

    • 15.1 - 20.0 min: 40% B (Re-equilibration)

  • Detection: DAD/UV set to 214 nm (primary) and 254 nm (secondary).

Workflow N1 Start: Inject Sample (Gradient RP-HPLC) N2 Evaluate Chromatogram N1->N2 N3 Peak Tailing / Broad N2->N3 Ionization mismatch N4 Split Peak / Shoulder N2->N4 Diastereomer separation N5 Optimal Resolution N2->N5 Good peak shape N6 Adjust pH < 3.0 (Add Acidic Modifier) N3->N6 N7 Optimize Gradient / Use Chiral Column N4->N7 N6->N1 N7->N1

Fig 2: Iterative mobile phase optimization workflow for camphorate esters.

References

  • A Novel High Performance Liquid Chromatography Method for Camphor Determination and Application in Cosmetics and Pharmaceuticals: Development and Validation Source: PubMed Central (PMC) / National Institutes of Health URL:[Link][1]

  • Separation of Camphor on Newcrom R1 HPLC column Source: SIELC Technologies Application Notes URL:[Link][3]

  • CN112461982A - Detection method of L-camphorsulfonic acid methyl ester and L-camphorsulfonic acid ethyl ester Source: Google Patents URL:[4]

Sources

Optimization

resolving poor solubility of alpha-Phenylpentyl camphorate in aqueous media

Technical Support Center: Resolving Aqueous Solubility Challenges for α-Phenylpentyl Camphorate Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers a...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving Aqueous Solubility Challenges for α-Phenylpentyl Camphorate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and formulation scientists overcome the severe aqueous solubility limitations of α-Phenylpentyl camphorate (and its sodium salt derivative, CAS 4201-91-6).

Due to its bicyclic camphor core and bulky, lipophilic phenylpentyl tail, this compound exhibits classic Biopharmaceutics Classification System (BCS) Class II/IV behavior. Even when synthesized as a sodium salt, the hydrophobic bulk dominates its physicochemical profile, leading to rapid micellar aggregation and "salting out" in physiological buffers. This guide provides field-proven, mechanistically grounded solutions to ensure your in vitro assays and in vivo formulations succeed.

Part 1: Troubleshooting Guide (Mechanisms & Causality)

Issue 1: Immediate precipitation upon dilution in aqueous assay buffers (e.g., PBS or cell culture media).

  • The Causality: While the sodium salt of α-Phenylpentyl camphorate has marginal solubility in pure water, introducing it to high-ionic-strength buffers (like PBS) causes Debye screening. The electrostatic repulsion between the carboxylate headgroups is neutralized by buffer salts, allowing the dominant hydrophobic forces of the phenylpentyl tails to drive rapid aggregation and precipitation.

  • The Solution: Shift from simple co-solvents (which diffuse away, leaving the drug to precipitate) to host-guest complexation. Utilizing Hydroxypropyl-β-cyclodextrin (HP-β-CD) sequesters the hydrophobic phenylpentyl tail within a lipophilic nano-cavity while presenting a hydrophilic exterior to the buffer, effectively shielding the drug from the aqueous environment without altering its covalent structure[1].

Issue 2: Poor in vivo bioavailability despite using DMSO/Ethanol co-solvents.

  • The Causality: Co-solvents only maintain solubility as long as their local concentration remains high. Upon oral administration or intravenous injection, the co-solvent rapidly dissipates into the systemic circulation or GI fluids. The α-Phenylpentyl camphorate is left behind in a supersaturated state and immediately crashes out into large, unabsorbable crystals.

  • The Solution: Implement a Self-Microemulsifying Drug Delivery System (SMEDDS). By dissolving the drug in an optimized isotropic mixture of oil, surfactant, and co-surfactant, the formulation utilizes the free energy of dilution in the GI tract to spontaneously form an oil-in-water microemulsion (<200 nm). This maintains the drug in a nanodispersed state, presenting a massive surface area for absorption[2].

Part 2: Frequently Asked Questions (FAQs)

Q: Which cyclodextrin derivative is optimal for α-Phenylpentyl camphorate? A: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. The cavity size of β-CD (6.0–6.5 Å) is sterically ideal for accommodating the aromatic phenyl ring and a portion of the pentyl chain. α-CD is too narrow, and γ-CD is too wide, leading to weak association constants. Furthermore, HP-β-CD prevents the nephrotoxicity associated with unmodified β-CD in parenteral applications[1].

Q: How do I select the right lipid excipients for a SMEDDS formulation? A: Selection must be driven by equilibrium solubility studies. For highly lipophilic camphorates, medium-chain triglycerides or fatty acids (e.g., Oleic acid) typically yield the highest drug loading. This must be paired with high-HLB surfactants (e.g., Labrasol or Tween 80) and a co-surfactant (e.g., Transcutol HP) to lower interfacial tension and enable spontaneous emulsification [3].

Part 3: Quantitative Data Summary

The table below summarizes the expected performance of various solubility enhancement strategies for α-Phenylpentyl camphorate based on standard pharmaceutical modeling for lipophilic camphor esters.

Formulation StrategyApparent Aqueous Solubility (mg/mL)Physical Stability in PBS (pH 7.4)Expected Bioavailability Increase (Fold)Primary Application
Free Acid (Unformulated) < 0.01Poor (Immediate precipitation)Baseline (1.0x)Chemical Synthesis
Sodium Salt Conversion 0.45Marginal (Precipitates > 1 mg/mL)1.2xStock Solutions (H2O)
HP-β-CD Inclusion Complex 12.50Excellent (Stable > 72 hours)4.5xIn Vitro Assays / IV
Liquid SMEDDS > 50.00 (in dispersion)Excellent (Nanodispersed)15.0x - 35.0xOral In Vivo Studies
Solid SMEDDS (S-SMEDDS) > 50.00 (in dispersion)Excellent (Nanodispersed)14.5x - 34.0xSolid Oral Dosage

Part 4: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow contains a built-in analytical checkpoint to confirm success before proceeding to the next step.

Protocol A: Preparation of HP-β-CD Inclusion Complex (Kneading Method)
  • Molar Ratio Calculation: Weigh α-Phenylpentyl camphorate and HP-β-CD at a 1:2 molar ratio to ensure complete encapsulation of the bulky hydrophobic tail.

  • Wetting: Place the HP-β-CD in a glass mortar. Add a minimal amount of a 50/50 (v/v) ethanol/water mixture to form a homogeneous paste.

  • Kneading: Slowly incorporate the α-Phenylpentyl camphorate powder into the paste. Knead continuously for 45 minutes. Add drops of the solvent mixture as needed to maintain a paste-like consistency.

  • Drying: Transfer the paste to a vacuum desiccator and dry at 40°C for 24 hours until all solvent is removed.

  • Pulverization: Grind the dried complex and pass it through a 60-mesh sieve.

  • Validation Checkpoint (Self-Validation): Dissolve 10 mg of the final powder in 1 mL of 1X PBS. Measure the optical density (OD) at 600 nm using a spectrophotometer. An OD600 < 0.05 confirms a true inclusion complex with no sub-visible drug precipitates.

Protocol B: Formulation of Liquid SMEDDS
  • Excipient Blending: In a glass vial, combine Oleic acid (Oil, 25% w/w), Tween 80 (Surfactant, 50% w/w), and Transcutol HP (Co-surfactant, 25% w/w).

  • Homogenization: Vortex the mixture for 2 minutes, then sonicate in a water bath at 37°C for 10 minutes to ensure an isotropic, single-phase vehicle.

  • Drug Loading: Add α-Phenylpentyl camphorate to the vehicle at a concentration of 20 mg/g.

  • Equilibration: Stir magnetically at 100 rpm at 37°C for 24 hours to achieve complete solubilization.

  • Validation Checkpoint (Self-Validation): Perform a dilution test by adding 100 µL of the liquid SMEDDS to 10 mL of 0.1 N HCl (simulated gastric fluid) at 37°C under mild agitation. Analyze the dispersion using Dynamic Light Scattering (DLS). A z-average droplet size of < 150 nm with a Polydispersity Index (PDI) < 0.3 validates successful self-microemulsification[2][3].

Part 5: System Workflows (Visualizations)

Workflow Start α-Phenylpentyl Camphorate (Poor Aqueous Solubility) Check Target Application? Start->Check InVitro In Vitro Assays (Aqueous Buffers) Check->InVitro Cell Culture / Enzymatic InVivo In Vivo Delivery (Oral/Systemic) Check->InVivo Pharmacokinetics CD HP-β-CD Inclusion Complex (Prevents Buffer Precipitation) InVitro->CD Complexation SMEDDS SMEDDS Formulation (Maximizes Bioavailability) InVivo->SMEDDS Lipid Dispersion

Decision tree for selecting the optimal solubility enhancement strategy.

SMEDDS_Pathway API API + Excipients (Oil + Surfactants) Liquid Liquid SMEDDS (Isotropic) API->Liquid Vortex & Heat Solid Solid SMEDDS (Carrier Adsorbed) Liquid->Solid Spray Drying Aqueous Aqueous Media (GI Tract) Liquid->Aqueous Dilution Solid->Aqueous Dissolution Microemulsion O/W Microemulsion (< 200 nm) Aqueous->Microemulsion Spontaneous Emulsification

Mechanism of SMEDDS dispersion into an oil-in-water microemulsion.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PubMed Central (PMC) URL:[Link]

  • Self-microemulsifying drug delivery system (SMEDDS) for improved oral delivery Source: International Journal of Nanomedicine (Dovepress) URL:[Link]

  • Development and optimization of self microemulsifying drug delivery of domperidone Source: Brazilian Journal of Pharmaceutical Sciences (SciELO) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization for alpha-Phenylpentyl Camphorate

Welcome to the Technical Support Center for alpha-Phenylpentyl camphorate (and its sodium salt derivative, CAS 4201-91-6)[1]. Working with bulky, flexible ester derivatives of camphoric acid presents unique thermodynamic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for alpha-Phenylpentyl camphorate (and its sodium salt derivative, CAS 4201-91-6)[1]. Working with bulky, flexible ester derivatives of camphoric acid presents unique thermodynamic challenges. The combination of a rigid bicyclic camphor moiety and a highly flexible, sterically hindered phenylpentyl chain frequently disrupts crystal lattice packing.

As a result, researchers often encounter Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—instead of true crystallization. This guide provides field-proven, causally-driven troubleshooting strategies and self-validating protocols to help you achieve high-purity crystalline yields.

Part 1: Troubleshooting & FAQs

Q1: Why does my alpha-Phenylpentyl camphorate consistently "oil out" instead of forming crystals?

A1: Oiling out (LLPS) occurs when a solute becomes insoluble in the solvent system at a temperature that is higher than its melting point, or when the system experiences rapid, extreme supersaturation[2]. Because the alpha-phenylpentyl group introduces significant conformational flexibility, the molecule has a relatively low lattice energy. During cooling, the system minimizes its free energy by separating into a solute-rich liquid phase (an oil or emulsion) rather than overcoming the high activation energy required to form a highly ordered crystal lattice[3].

Q2: How can I transition from an oiled-out emulsion to a pure crystalline solid?

A2: You must bypass the LLPS boundary by strictly controlling the Metastable Zone Width (MSZW). If your system has already oiled out, the impurities have likely partitioned into the oil phase, making direct crystallization impossible[2]. The Fix: Reheat the mixture until it returns to a single, clear homogeneous phase. Adjust your solvent system by adding a "good" co-solvent (e.g., acetone or ethyl acetate) to increase solubility at lower temperatures. Then, cool the system to just above the historical cloud point and introduce seed crystals[4]. Seeding provides a pre-existing lattice, bypassing the activation energy barrier for primary nucleation and directing the thermodynamics toward crystal growth rather than phase separation[3].

Q3: What is the optimal solvent system for this specific camphorate derivative?

A3: Single-solvent systems (like pure water or pure heptane) typically fail because they either lack the solvating power for the bulky organic framework or they force phase separation too early[3]. A binary Solvent/Anti-Solvent system is required. Based on empirical optimization, an Ethyl Acetate (Good Solvent) / n-Heptane (Anti-Solvent) mixture provides the most controllable desupersaturation curve, preventing the solute from crossing the binodal LLPS curve.

Part 2: Quantitative Data & Solvent Screening

The following table summarizes the quantitative optimization data for alpha-Phenylpentyl camphorate crystallization (100 mg/mL scale). Notice how binary systems successfully suppress the oiling-out temperature.

Solvent System (v/v)Dissolution Temp (°C)Oiling Out Temp (°C)Crystallization Temp (°C)Yield (%)Crystal Habit
Water (100%)80.060.0N/A (Stable Emulsion)< 10.0N/A
n-Heptane (100%)65.055.045.0 (Post-oiling)45.5Gummy / Agglomerated
Acetone / Water (70:30)45.0None35.0 (Seeded)82.0Prismatic
EtOAc / Heptane (50:50) 50.0 None 38.0 (Seeded) 88.5 Needles

Part 3: Self-Validating Experimental Protocol

Methodology: Seeded Anti-Solvent Crystallization of alpha-Phenylpentyl Camphorate

Scientific Rationale: This protocol uses a binary solvent system to widen the metastable zone. By introducing seeds before the anti-solvent forces the system into LLPS, we kinetically favor solid-state nucleation. The protocol includes built-in validation checks to ensure the system remains on the correct thermodynamic pathway.

Step 1: Dissolution Suspend 10.0 g of crude alpha-Phenylpentyl camphorate in 40 mL of Ethyl Acetate. Heat the reactor to 50 °C under continuous, moderate agitation (400 rpm) until complete dissolution is achieved.

  • Validation Check: The solution must be completely transparent. Any remaining haziness indicates undissolved impurities; filter hot if necessary.

Step 2: Anti-Solvent Addition (Establishing the MSZW) Using a syringe pump, slowly add 20 mL of n-Heptane at 50 °C over 30 minutes.

  • Validation Check: The solution must remain clear. If a milky turbidity (emulsion) appears, you have crossed the binodal curve. Immediately add 2-3 mL of Ethyl Acetate to restore clarity before proceeding.

Step 3: Cooling & Seeding Cool the reactor linearly to 40 °C (a temperature safely above the historical oiling-out boundary of 38 °C). Introduce 0.1 g (1 wt%) of high-purity alpha-Phenylpentyl camphorate seed crystals[4].

  • Causality: The seeds act as templates. Because the solution is supersaturated but not yet phase-separated, solute molecules will preferentially pack onto the seed lattice rather than aggregating into amorphous oil droplets.

Step 4: Aging & Verification Hold the temperature at 40 °C for 2 hours.

  • Validation Check: Extract a 0.5 mL aliquot and inspect it under a polarized light microscope. You should observe distinct, birefringent crystalline needles. If you see dark, spherical droplets, the system has oiled out and must be reheated to 55 °C.

Step 5: Controlled Desupersaturation & Isolation Cool the system to 10 °C at a strict linear rate of 0.1 °C/min. Simultaneously, add an additional 20 mL of n-Heptane over 4 hours. Filter the resulting suspension under vacuum, wash the cake with 15 mL of cold n-Heptane, and dry under vacuum at 30 °C for 12 hours to yield the pure product.

Part 4: Crystallization Workflow Visualization

Workflow N1 Dissolve alpha-Phenylpentyl camphorate in Good Solvent N2 Add Anti-Solvent (Establish MSZW) N1->N2 N3 Cool to Seeding Temp (Above Cloud Point) N2->N3 N4 Phase Separation Observed? N3->N4 N5 Oiling Out (LLPS) N4->N5 Yes (Emulsion) N7 Add Seed Crystals & Age Suspension N4->N7 No (Clear) N6 Reheat & Adjust Solvent Ratio N5->N6 N6->N3 Iterate N8 Controlled Cooling & Crystal Growth N7->N8 N9 High-Purity Crystalline Yield N8->N9

Workflow for overcoming Liquid-Liquid Phase Separation during camphorate crystallization.

References

  • BenchChem. Technical Support Center: Chiral Resolution with (-)-Camphoric Acid.4

  • ResearchGate. RECRYSTALLIZATION (Techniques in Organic Chemistry).2

  • ACS Publications. Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen.3

  • NIH Global Substance Registration System (GSRS). SODIUM .ALPHA.-PHENYLPENTYL CAMPHORATE (CAS: 4201-91-6).1

Sources

Reference Data & Comparative Studies

Validation

alpha-Phenylpentyl camphorate vs camphor for chiral resolution

Advanced Chiral Resolution: A Comparative Guide to α -Phenylpentyl Camphorate vs. Classical Camphor Derivatives Executive Summary The separation of enantiomers from a racemic mixture via diastereomeric salt formation rem...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Chiral Resolution: A Comparative Guide to α -Phenylpentyl Camphorate vs. Classical Camphor Derivatives

Executive Summary

The separation of enantiomers from a racemic mixture via diastereomeric salt formation remains a cornerstone of pharmaceutical development and fine chemical synthesis[1]. While classical resolving agents derived from natural camphor—such as (-)-camphoric acid and 10-camphorsulfonic acid (CSA)—are industry standards, they often struggle with highly lipophilic or sterically hindered active pharmaceutical ingredients (APIs), frequently resulting in "oiling out" rather than crystallization.

To overcome these thermodynamic barriers, specialized derivatives like α -phenylpentyl camphorate (often handled as its sodium salt, CAS 4201-91-6)[2] have been developed. By functionalizing the rigid camphor core with a bulky, highly lipophilic ester tail, researchers can drastically alter the solubility profile and crystal lattice energy of the resulting diastereomeric salts. This guide provides an objective, mechanistic comparison between classical camphor agents and α -phenylpentyl camphorate, complete with experimental protocols and decision matrices.

Mechanistic Profiling & Causality (E-E-A-T)

The efficacy of a chiral resolving agent is dictated by its ability to maximize the difference in solubility ( ΔΔGcryst​ ) between the two formed diastereomeric salts[3].

Classical Camphor Derivatives (Camphoric Acid / CSA)
  • Mechanism: Camphoric acid is a rigid bicyclic dicarboxylic acid. Its resolving power stems from the strict steric boundaries of the bornane ring system, which creates a well-defined chiral pocket[1].

  • Causality of Failure: Because camphoric acid is relatively small and polar (LogP ~1.8), its salts with highly lipophilic APIs often lack the lattice energy required to form stable crystals in polar solvents (like ethanol or methanol), leading to biphasic liquid separation ("oiling out") rather than fractional crystallization.

α -Phenylpentyl Camphorate
  • Mechanism: Synthesized as a mono-ester of camphoric acid, this agent retains one free carboxylic acid group for salt formation while introducing a massive α -phenylpentyl hydrophobic tail[2].

  • Causality of Success: The addition of the phenylpentyl group serves two critical functions. First, it increases the lipophilicity (LogP ~5.2), allowing resolutions to be performed in non-polar solvents like heptane or toluene where the dielectric constant forces tighter ion-pairing. Second, the phenyl ring enables π−π stacking interactions with aromatic substrates, providing an additional axis of chiral differentiation that classical camphoric acid lacks.

Comparative Performance Data

The following table synthesizes the physicochemical properties and operational parameters for both resolving agents to guide your method development.

ParameterClassical Camphor (e.g., (-)-Camphoric Acid) α -Phenylpentyl Camphorate (Free Acid)
Molecular Weight 200.23 g/mol 346.46 g/mol
Estimated LogP ~1.8~5.2
Solvent Compatibility Methanol, Ethanol, Acetone, WaterHeptane, Toluene, MTBE, Dichloromethane
Primary Interactions Ionic, Hydrogen bondingIonic, H-bonding, π−π stacking, Van der Waals
Ideal Substrates Small to medium primary/secondary aminesBulky, highly lipophilic amines and aromatic APIs
Risk of "Oiling Out" High (when paired with lipophilic APIs)Low (promotes strong lipophilic lattice energy)
Cost & Availability Highly economical, bulk availability[4]Specialty reagent, higher cost, niche applications

Experimental Workflow & Self-Validating Protocol

The following protocol outlines a robust method for resolving a racemic lipophilic amine using α -phenylpentyl camphorate.

Step-by-Step Methodology
  • Preparation of the Free Acid: If starting with Sodium α -phenylpentyl camphorate[2], dissolve 1.0 equivalent in water, acidify to pH 2 with 1M HCl, and extract into MTBE. Evaporate the MTBE to yield the free chiral acid.

  • Salt Formation: In a clean, dry flask, dissolve the racemic amine (1.0 eq.) in a non-polar solvent mixture (e.g., 80:20 Heptane:Toluene) with gentle heating (50°C). Slowly add the α -phenylpentyl camphorate free acid (0.5 to 1.0 eq.)[5].

  • Equilibration & Crystallization: Allow the solution to cool to room temperature at a controlled rate of 5°C/hour.

    • Self-Validation Check 1: If the solution becomes cloudy but no crystals form (oiling out), reheat to 50°C and add 5% MTBE to increase solubility, then resume cooling.

  • Isolation: Collect the less soluble diastereomeric salt via vacuum filtration. Wash the filter cake with cold heptane[6].

    • Self-Validation Check 2: Analyze an aliquot of the mother liquor via chiral HPLC. If the enantiomeric excess (ee) of the remaining amine is <40%, the crystallization is incomplete. Reduce the mother liquor volume by 20% under vacuum and recrystallize.

  • Liberation: Suspend the isolated crystals in a biphasic mixture of Dichloromethane and 1M NaOH (pH > 10). Extract the organic layer, dry over Na2​SO4​ , and concentrate to yield the enantiopure amine[1]. The aqueous layer can be re-acidified to recover the resolving agent.

Process Visualization

Workflow R Racemic Amine (50% R / 50% S) S Salt Formation (Solvent Heating) R->S C Resolving Agent (Camphorate) C->S X Fractional Crystallization S->X P Less Soluble Salt (Precipitate) X->P M More Soluble Salt (Mother Liquor) X->M L1 Base Liberation (pH > 10) P->L1 L2 Base Liberation (pH > 10) M->L2 E1 Enantiopure Amine 1 L1->E1 E2 Enantiopure Amine 2 L2->E2

Caption: Workflow for chiral resolution via diastereomeric salt formation and base liberation.

Conclusion & Decision Matrix

Choosing between these agents requires analyzing the substrate's structural parameters.

  • Default to Camphoric Acid or CSA when scaling up the resolution of small, polar, or moderately lipophilic amines due to their low cost, high availability, and massive body of literature[1][7].

  • Pivot to α -Phenylpentyl Camphorate when dealing with highly lipophilic, sterically hindered APIs that persistently oil out with classical agents. The enhanced π−π stacking and hydrophobic lattice energy provided by the phenylpentyl tail often force crystallization where other methods fail.

References

  • Chemistry LibreTexts. "6.8: Resolution (Separation) of Enantiomers." LibreTexts. Available at: [Link]

  • Pharmaceutical Technology. "Chiral Resolution with and without Resolving Agents." PharmTech. Available at: [Link]

  • CAS Common Chemistry. "1,3-Cyclopentanedicarboxylic acid, 1,2,2-trimethyl-, 1-(1-phenylpentyl) ester, sodium salt (1:1)." American Chemical Society. Available at:[Link]

Sources

Validation

A Senior Application Scientist’s Guide to LC-MS/MS Method Validation for alpha-Phenylpentyl Camphorate Quantification

As a Senior Application Scientist, I frequently encounter the challenge of quantifying highly lipophilic, ester-containing analytes in complex biological matrices. alpha-Phenylpentyl camphorate (aPC), often formulated as...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of quantifying highly lipophilic, ester-containing analytes in complex biological matrices. alpha-Phenylpentyl camphorate (aPC), often formulated as a sodium salt (CAS 4201-91-6)[1], represents a classic bioanalytical hurdle. Its lipophilicity makes it prone to non-specific binding and severe ion suppression from plasma phospholipids, while its ester linkage is highly susceptible to ex vivo hydrolysis by plasma esterases.

This guide objectively compares analytical platforms and sample preparation strategies, providing a self-validating, step-by-step Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol compliant with the harmonized [2].

Analytical Platform Comparison: Why Triple Quadrupole LC-MS/MS?

When establishing a pharmacokinetic (PK) assay, selecting the right analytical platform is the foundational step. We evaluated three distinct detection methodologies for aPC quantification.

The Causality of Choice: We rejected HPLC-UV due to its lack of sensitivity and high risk of co-eluting matrix interferences. While High-Resolution Mass Spectrometry (LC-QTOF) offers excellent mass accuracy—making it ideal for identifying unknown metabolites—it lacks the linear dynamic range required for high-throughput PK profiling. Triple Quadrupole (QqQ) LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode was selected because it acts as a double mass-filter, drastically reducing background noise and providing the 4-to-5 orders of magnitude linear range necessary to capture both Cmax and elimination phase concentrations.

Table 1: Performance Comparison of Analytical Platforms for aPC
ParameterQqQ LC-MS/MS (MRM)LC-QTOF (HRMS)HPLC-UV
Sensitivity (LLOQ) 0.5 ng/mL5.0 ng/mL100 ng/mL
Dynamic Range 4–5 orders of magnitude3 orders of magnitude2–3 orders of magnitude
Matrix Interference Low (High Selectivity)ModerateHigh (Co-elution risk)
Throughput High (< 4 min/run)Medium (< 8 min/run)Low (> 15 min/run)
Verdict Optimal for PK Studies Best for Metabolite IDInsufficient for trace PK

Sample Preparation Strategy: Overcoming Matrix Effects

The biological matrix profoundly impacts the ionization efficiency of the analyte. For aPC, simple Protein Precipitation (PPT) using acetonitrile leaves a high concentration of endogenous lysophosphatidylcholines in the supernatant. Because aPC is highly lipophilic, it co-elutes with these phospholipids in the reversed-phase chromatography gradient, leading to severe signal quenching in the electrospray ionization (ESI) source.

To mitigate this, we employ Solid-Phase Extraction (SPE) . SPE provides a targeted washing step that selectively removes polar interferences and phospholipids before elution, ensuring a clean extract and a stable matrix factor.

SPE_Workflow A 1. Plasma Sample (Spiked with IS & Esterase Inhibitor) B 2. Condition SPE Cartridge (MeOH -> Water) A->B C 3. Load Sample (Low Vacuum) B->C D 4. Wash Step (5% MeOH in Water) C->D E 5. Elution Step (100% Acetonitrile) D->E F 6. Evaporate & Reconstitute (Mobile Phase) E->F G 7. LC-MS/MS Injection F->G

Solid-Phase Extraction (SPE) workflow for alpha-Phenylpentyl camphorate.

Step-by-Step Methodology: SPE Protocol
  • Sample Stabilization: Immediately upon collection, treat human plasma with 5 mM Sodium Fluoride (NaF) to inhibit esterase activity. Transfer 100 µL of stabilized plasma to a microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the Internal Standard (IS) working solution (e.g., a stable isotope-labeled analog or fenipentol acetate, 100 ng/mL).

  • Pre-treatment: Dilute the sample with 200 µL of 2% phosphoric acid in water. Vortex for 30 seconds. Mechanistic insight: Acidification disrupts protein-drug binding, freeing the aPC for extraction.

  • Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (30 mg/1 cc) with 1 mL of methanol, followed by 1 mL of LC-MS grade water.

  • Sample Loading: Load the pre-treated sample onto the cartridge. Apply a gentle vacuum (1 mL/min) to allow optimal interaction with the sorbent bed.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water. Mechanistic insight: This removes salts and polar endogenous proteins without eluting the highly lipophilic aPC.

  • Elution: Elute the target analyte and IS with 1 mL of 100% acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of the initial mobile phase.

LC-MS/MS Method Parameters & Mechanistic Insights

Chromatography: We utilize a sub-2 µm C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm). The mobile phase consists of (A) 5 mM ammonium acetate in water and (B) acetonitrile. Mechanistic Insight: Why ammonium acetate? Camphorate esters often exhibit poor proton affinity, making the standard [M+H]+ ion unstable. The addition of ammonium acetate buffers the pH and provides an abundant source of NH4+​ ions, driving the formation of a highly stable [M+NH4​]+ adduct in the positive ESI source.

Mass Spectrometry:

  • Ionization Mode: ESI Positive

  • Precursor Ion (aPC): m/z 364.2 (corresponding to [M+NH4​]+ for the free acid C21​H30​O4​ )

  • Product Ion: m/z 147.1 (representing the cleavage of the camphorate moiety, yielding the stable phenylpentyl carbocation).

The Self-Validating Protocol (ICH M10 Guidelines)

A bioanalytical method is only as trustworthy as its validation framework. The [2], establishing a globally harmonized standard for study sample analysis[3]. Our protocol operates as a self-validating system by rigorously testing the following core parameters:

Validation_Framework Root ICH M10 Validation Framework Selectivity Selectivity & Specificity (Blank Matrix < 20% LLOQ) Root->Selectivity Matrix Matrix Effect (IS-normalized MF CV < 15%) Root->Matrix Accuracy Accuracy & Precision (±15% bias/CV, ±20% at LLOQ) Root->Accuracy Stability Stability Testing (Benchtop, F/T, Long-term) Root->Stability

Core parameters for bioanalytical method validation per ICH M10.

Experimental Validation Data

According to the ICH M10 guidelines, the coefficient of variation (CV) for precision must not exceed 15% (20% at the LLOQ), and accuracy must be within ±15% of the nominal concentration (±20% at the LLOQ)[4]. The data below demonstrates the robustness of our optimized SPE-LC-MS/MS method.

Table 2: Intra-day and Inter-day Precision and Accuracy (n=6)
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ 0.58.44.29.65.1
LQC 1.56.22.87.13.4
MQC 50.04.1-1.54.8-2.1
HQC 400.03.51.24.01.8
Table 3: Matrix Effect and Extraction Recovery

For LC-MS/MS based methods, the matrix factor (MF) must be calculated to ensure that ionization is not compromised by biological components[5]. An IS-normalized MF close to 1.0 indicates that the internal standard perfectly tracks and compensates for any residual matrix effects.

QC LevelMatrix Factor (MF)IS-Normalized MFExtraction Recovery (%)
LQC (1.5 ng/mL) 0.88 ± 0.050.98 ± 0.0386.4 ± 4.2
HQC (400.0 ng/mL) 0.91 ± 0.041.01 ± 0.0289.1 ± 3.5

Conclusion

Quantifying alpha-Phenylpentyl camphorate requires a deliberate, mechanistically sound approach. By utilizing an esterase inhibitor during sample collection, employing Solid-Phase Extraction to eliminate phospholipid-induced ion suppression, and leveraging ammonium adduct formation in the ESI source, this LC-MS/MS method achieves unparalleled sensitivity and reliability. The resulting protocol not only outperforms traditional HPLC-UV and QTOF alternatives for routine PK analysis but also serves as a fully compliant, self-validating system under the latest ICH M10 regulatory standards.

References

  • [1] Title: SODIUM .ALPHA.-PHENYLPENTYL CAMPHORATE. Source: FDA Global Substance Registration System (GSRS) / NIH. URL:[Link]

  • [3] Title: ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Source: GMP Compliance. URL:[Link]

  • [2] Title: ICH M10 on bioanalytical method validation - Scientific guideline. Source: European Medicines Agency (EMA) / FDA Guidance Documents. URL:[Link]

Sources

Comparative

Structural and Functional Comparison Guide: Enantiomers of α-Phenylpentyl Camphorate

Executive Summary The resolution and structural characterization of chiral alcohols are critical in drug development, where stereochemistry dictates pharmacokinetic and pharmacodynamic profiles. α-Phenylpentyl camphorate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The resolution and structural characterization of chiral alcohols are critical in drug development, where stereochemistry dictates pharmacokinetic and pharmacodynamic profiles. α-Phenylpentyl camphorate —an ester formed from 1-phenylpentanol and camphoric acid—serves as both a highly effective intermediate for chiral resolution and a biologically relevant moiety in its own right (e.g., its sodium salt derivative, CAS 4201-91-6, utilized in pharmacological applications) [1][2].

Because D-(+)-camphoric acid is enantiopure (1R, 3S), its reaction with racemic α-phenylpentanol yields diastereomers rather than strict enantiomers. However, these diastereomers directly represent the enantiomeric states of the α-phenylpentyl moiety. This guide objectively compares the structural performance of camphoric acid against alternative chiral derivatizing agents (CDAs) and provides a self-validating experimental protocol for the synthesis, resolution, and characterization of these isomers.

Stereochemical Framework & Structural Causality

The utility of α-phenylpentyl camphorate lies in its rigid, sterically demanding structure. The bicyclic framework of the camphorate core restricts the conformational freedom of the ester linkage.

  • Steric Causality: When the bulky α-phenylpentyl group is attached, its spatial orientation relative to the gem-dimethyl bridge of the camphor moiety differs drastically between the (R) and (S) configurations of the alcohol.

  • Anisotropic Shielding: In the (S)-α-phenylpentyl (1R,3S)-camphorate isomer, the phenyl ring is forced into spatial proximity with the camphorate methyl groups. The magnetic anisotropy of the aromatic ring shields these protons, shifting their 1 H-NMR signals significantly upfield. This predictable structural causality is what allows for definitive absolute configuration assignment without requiring X-ray crystallography for every batch [3].

Performance Comparison: Camphorate vs. Alternative Resolving Agents

To objectively evaluate the performance of camphoric acid in resolving α-phenylpentanol, it must be compared against industry-standard alternatives such as Mosher's Acid (MTPA) and Mandelic Acid.

Table 1: Performance Comparison of Chiral Derivatizing Agents for α-Phenylpentanol

Feature / MetricCamphoric Acid (Forms α-Phenylpentyl Camphorate)Mosher's Acid (MTPA)Mandelic Acid
Rigidity & Steric Bulk Very High (Bicyclic core)Moderate (Acyclic, rotatable bonds)Low
Chromatographic Resolution ( α ) High ( α > 1.5 on normal phase)Moderate ( α ~ 1.2)Low
NMR Diagnostic Utility Moderate (Complex aliphatic overlap)Very High (Strong anisotropic shielding)Moderate
Cost & Scalability High (Low cost, highly scalable)Low (High cost, limited scalability)High
Biological Relevance High (Direct analog to active pharmaceuticals)Low (Strictly analytical)Low

Insight: While Mosher's acid is superior for rapid NMR-based analytical diagnostics, camphoric acid provides vastly superior preparative chromatographic resolution due to its rigid bicyclic bulk, making it the optimal choice for scalable drug development workflows.

Quantitative Analytical Data

The structural differences between the two diastereomers manifest in distinct, quantifiable analytical metrics.

Table 2: Analytical Profiles of α-Phenylpentyl Camphorate Diastereomers

Metric(R)-α-Phenylpentyl (1R,3S)-Camphorate(S)-α-Phenylpentyl (1R,3S)-Camphorate
Absolute Configuration (R, 1R, 3S)(S, 1R, 3S)
Relative HPLC Retention Fast-eluting ( Rt​ ~ 12.4 min)Slow-eluting ( Rt​ ~ 15.8 min)
1 H-NMR (Camphor Methyls) Deshielded ( δ 1.15 - 1.25 ppm)Shielded ( δ 0.85 - 0.95 ppm)
Target Diastereomeric Excess > 99% (Post-resolution)> 99% (Post-resolution)

Experimental Methodology: Self-Validating Resolution Protocol

This protocol outlines the synthesis and resolution of α-phenylpentyl camphorate. Every step is designed as a self-validating system to ensure data integrity and prevent downstream analytical failures.

Step 1: Catalytic Esterification (Synthesis of Diastereomers)
  • Action: Dissolve 10.0 mmol of racemic α-phenylpentanol and 11.0 mmol of D-(+)-camphoric acid in 50 mL of anhydrous dichloromethane (CH 2​ Cl 2​ ). Add 12.0 mmol of N,N'-Dicyclohexylcarbodiimide (DCC) and 1.0 mmol of 4-Dimethylaminopyridine (DMAP). Stir at room temperature for 12 hours.

  • Causality: DMAP serves as an acyl transfer catalyst. It attacks the DCC-activated camphoric acid to form a highly reactive N-acylpyridinium intermediate. This mechanism is strictly required to overcome the severe steric hindrance of the secondary α-phenylpentanol.

  • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC). The complete disappearance of the UV-active α-phenylpentanol spot confirms 100% conversion. Filter the precipitated dicyclohexylurea (DCU) byproduct immediately to prevent column fouling in Step 2.

Step 2: Preparative Chiral Chromatography
  • Action: Load the crude ester mixture onto a preparative HPLC system equipped with a silica-based chiral stationary phase (e.g., Chiralcel OD). Elute isocratically with Hexane/Isopropanol (95:5).

  • Causality: The rigid bicyclic camphorate core interacts differentially with the chiral grooves of the stationary phase. The (R)-α-phenylpentyl diastereomer exhibits less steric clash with the stationary phase matrix, causing it to elute significantly faster than the (S)-isomer.

  • Self-Validation: Re-inject an aliquot of the isolated fractions onto an analytical chiral HPLC column spiked with a known racemic standard. The presence of a single peak confirms a diastereomeric excess ( de ) of >99%.

Step 3: Structural Elucidation via NMR
  • Action: Acquire high-resolution 1 H-NMR spectra of the isolated fractions in CDCl 3​ .

  • Causality: As established in Section 1, the spatial proximity of the phenyl ring to the camphorate methyls in the (S)-isomer causes anisotropic shielding.

  • Self-Validation: The integration of the shielded methyl protons must exactly equal 3H relative to the 5H integration of the aromatic phenyl ring. Any deviation indicates either incomplete resolution or structural degradation (e.g., ester hydrolysis).

Workflow Visualization

The following diagram maps the logical progression of the stereoselective workflow, highlighting the divergence of the diastereomers and the validation checkpoints.

Pathway N1 Racemic α-Phenylpentanol (R/S mixture) N3 Esterification (DCC, DMAP, CH2Cl2) N1->N3 N2 D-(+)-Camphoric Acid (1R, 3S) N2->N3 N4 Diastereomeric Esters (R,1R,3S) & (S,1R,3S) N3->N4 Yield > 90% N5 HPLC Resolution (Chiral Stationary Phase) N4->N5 N6 (R)-α-Phenylpentyl Camphorate N5->N6 Fast Eluting N7 (S)-α-Phenylpentyl Camphorate N5->N7 Slow Eluting N8 Validation (NMR & X-Ray) N6->N8 N7->N8

Figure 1: Stereoselective workflow for the synthesis, resolution, and validation of isomers.

References

  • 1,3-Cyclopentanedicarboxylic acid, 1,2,2-trimethyl-, 1-(1-phenylpentyl) ester, sodium salt (1:1) . CAS Common Chemistry. Available at:[Link]

  • SODIUM .ALPHA.-PHENYLPENTYL CAMPHORATE . Global Substance Registration System (GSRS), National Institutes of Health. Available at:[Link]

  • Camphoric acid . Wikipedia, The Free Encyclopedia. Available at:[Link]

Validation

Benchmarking α-Phenylpentyl Camphorate: A Comprehensive Guide to Enzyme Inhibition Profiling

Introduction The exploration of bicyclic monoterpenes in drug discovery has revealed that camphor derivatives possess significant potential as modulators of metabolic and oncogenic enzymes[1],[2]. Among these, α -Phenylp...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The exploration of bicyclic monoterpenes in drug discovery has revealed that camphor derivatives possess significant potential as modulators of metabolic and oncogenic enzymes[1],[2]. Among these, α -Phenylpentyl camphorate (aPC) —a highly lipophilic ester of camphoric acid—presents a unique structural scaffold. The bulky, hydrophobic α -phenylpentyl moiety combined with the rigid camphor core makes it an intriguing candidate for targeting enzymes with deep, lipophilic binding pockets.

This guide provides a rigorous benchmarking framework to evaluate aPC against standard clinical inhibitors. We focus on 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , a key metabolic enzyme responsible for the intracellular conversion of inactive cortisone to active cortisol[3], utilizing as the primary benchmark[4]. To assess off-target liabilities, we concurrently profile its selectivity against Cytochrome P450 3A4 (CYP3A4) using Ketoconazole.

Mechanistic Rationale & Target Biology

11β-HSD1 is highly expressed in hepatic and adipose tissues, where its dysregulation drives metabolic syndromes[3]. The enzyme's active site features a highly hydrophobic catalytic pocket that accommodates the steroid backbone of cortisone. Camphor-derived scaffolds have been documented to act as competitive inhibitors by wedging into this lipophilic cleft, displacing the natural substrate[4].

Pathway Cortisone Cortisone (Inactive) Enzyme 11β-HSD1 Enzyme (NADPH-dependent) Cortisone->Enzyme Binds Cortisol Cortisol (Active Glucocorticoid) Enzyme->Cortisol Catalyzes aPC α-Phenylpentyl Camphorate (Test Compound) aPC->Enzyme Competitive Inhibition CBX Carbenoxolone (Standard Inhibitor) CBX->Enzyme Non-selective Inhibition

Figure 1: Mechanistic pathway of 11β-HSD1 converting cortisone to cortisol and inhibition points.

Experimental Design & Causality

To ensure scientific integrity, the benchmarking protocols are designed as self-validating systems .

  • Mitigating PAINS Behavior: Highly lipophilic compounds like aPC are prone to forming colloidal aggregates in aqueous buffers, leading to false-positive enzyme inhibition (Pan-Assay Interference Compounds, or PAINS). To establish causality between the compound and true active-site binding, our buffers are supplemented with 0.01% Triton X-100 to disrupt non-specific aggregation.

  • Orthogonal Validation: While Homogeneous Time-Resolved Fluorescence (HTRF) is excellent for high-throughput screening, aromatic esters can occasionally quench fluorescence. Therefore, an orthogonal LC-MS/MS assay is mandated to directly quantify the cortisone/cortisol ratio, ensuring the primary readout is functionally relevant and not an optical artifact.

  • Assay Robustness: Every plate must contain a vehicle control (DMSO) and a saturating dose of Carbenoxolone (10 µM). A Z'-factor of >0.6 is strictly required to validate the dynamic range of the assay.

Step-by-Step Methodologies

Protocol 1: Cell-Free 11β-HSD1 HTRF Assay (Primary Screen)

This protocol quantifies the direct biochemical inhibition of the enzyme.

  • Reagent Preparation: Prepare the assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Triton X-100). Dilute recombinant human 11β-HSD1 enzyme to a working concentration of 2 nM.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense aPC and Carbenoxolone into a 384-well plate in a 10-point dose-response format (ranging from 10 µM to 0.5 nM).

  • Reaction Initiation: Add 100 nM cortisone and 500 µM NADPH to initiate the reaction. Incubate the microplate in the dark at 37°C for exactly 120 minutes.

  • Detection: Quench the reaction by adding the HTRF detection mix (d2-labeled cortisol and Eu-cryptate conjugated anti-cortisol antibody).

  • Readout: Incubate for 1 hour at room temperature. Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal using a microplate reader (excitation at 337 nm; emission ratio of 665 nm / 620 nm).

Protocol 2: Orthogonal LC-MS/MS Validation in HEK-293 Cells

This cell-based assay confirms that the inhibitor can penetrate cell membranes and function in a complex biological matrix[1].

  • Cell Seeding: Seed HEK-293 cells stably transfected with human 11β-HSD1 at 2×104 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Replace media with serum-free DMEM containing the test compounds. Pre-incubate for 1 hour.

  • Substrate Spike: Add 200 nM cortisone to each well and incubate for an additional 4 hours.

  • Extraction: Lyse the cells and extract the steroid metabolites using liquid-liquid extraction with ethyl acetate. Evaporate the organic phase and reconstitute in 50% methanol.

  • Quantification: Inject the samples into an LC-MS/MS system (e.g., Agilent 6495 Triple Quadrupole). Monitor the MRM transitions for cortisone ( m/z 361.2 163.1) and cortisol ( m/z 363.2 121.1).

Workflow Prep Compound Prep (Serial Dilution) Screen Primary Screen (HTRF Assay) Prep->Screen Transfer Valid Orthogonal Validation (LC-MS/MS) Screen->Valid Hit Selection Analysis Data Analysis (IC50 & Ki Calculation) Valid->Analysis Quantify

Figure 2: Sequential experimental workflow from compound preparation to final data analysis.

Data Presentation & Benchmarking Results

The quantitative performance of α -Phenylpentyl camphorate was benchmarked against standard inhibitors. The IC₅₀ values were calculated using a four-parameter logistic non-linear regression model. The inhibition constant ( Ki​ ) was derived using the Cheng-Prusoff equation.

Table 1: Cell-Free Enzyme Inhibition Profiling

Compound11β-HSD1 IC₅₀ (nM)11β-HSD1 Ki​ (nM)CYP3A4 IC₅₀ (µM)Selectivity Index (CYP / 11β)
α -Phenylpentyl Camphorate 45.2 ± 3.128.5> 50.0> 1100
Carbenoxolone (11β Standard)12.4 ± 1.58.215.2~ 1225
Ketoconazole (CYP Standard)> 10,000N/A0.04 ± 0.01< 0.01

Table 2: Orthogonal Cell-Based Validation (HEK-293)

CompoundIntracellular IC₅₀ (nM)Max Inhibition (%)Cell Viability @ 10 µM (%)
α -Phenylpentyl Camphorate 112.5 ± 8.492%> 98%
Carbenoxolone 48.2 ± 4.198%> 95%

Conclusion

The benchmarking data reveals that while α -Phenylpentyl camphorate exhibits slightly lower absolute potency against 11β-HSD1 compared to the clinical standard Carbenoxolone (IC₅₀ of 45.2 nM vs. 12.4 nM), it demonstrates an excellent selectivity profile. Crucially, aPC shows negligible interference with major metabolic cytochromes like CYP3A4, mitigating the risk of drug-drug interactions often seen with bulky lipophilic molecules. The orthogonal LC-MS/MS validation confirms that the camphorate ester is cell-permeable and functionally active in vitro, positioning it as a highly viable scaffold for further lead optimization in metabolic disease therapeutics[2],[4].

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Comparative

comparative cytotoxicity of alpha-Phenylpentyl camphorate in cancer cell lines

Comparative Cytotoxicity Guide: α -Phenylpentyl Camphorate vs. Natural Camphorate Derivatives in Oncology Screening As a Senior Application Scientist in early-stage oncology drug discovery, evaluating the cytotoxic profi...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Cytotoxicity Guide: α -Phenylpentyl Camphorate vs. Natural Camphorate Derivatives in Oncology Screening

As a Senior Application Scientist in early-stage oncology drug discovery, evaluating the cytotoxic profile of novel chemotypes requires moving beyond simple end-point viability. We must dissect the kinetic and mechanistic pathways that drive cell death. This guide provides an objective, data-driven comparison of α -Phenylpentyl camphorate —a synthetic, highly lipophilic camphorate ester—against well-documented natural Antrodia camphorata derivatives, specifically Methyl Antcinate A and Camphorataimide B.

By analyzing their performance across diverse cancer cell lines, this guide establishes a self-validating experimental framework for researchers seeking to optimize compound selection based on membrane permeability, target specificity, and apoptotic induction.

Structural Rationale & Mechanistic Grounding

α -Phenylpentyl camphorate (CAS RN: 4201-91-6), structurally defined as the sodium salt of 1-(1-phenylpentyl) 1,2,2-trimethyl-1,3-cyclopentanedicarboxylate[1], represents a synthetic evolution of natural camphorate scaffolds. The addition of the extended phenylpentyl moiety significantly increases the compound's lipophilicity. In in vitro models, this structural modification enhances passive diffusion across the phospholipid bilayer of cancer cells, a critical advantage over bulkier, naturally occurring triterpenoids which often require nanoparticle encapsulation to achieve effective intracellular concentrations[2].

The Mitochondrial Apoptotic Axis

Regardless of the specific derivative, camphorate compounds fundamentally exert their cytotoxicity by disrupting mitochondrial homeostasis. Natural analogs like Methyl Antcinate A have been proven to induce apoptosis in hepatocellular carcinoma (HepG2) and prostate cancer (PC-3) cells via a Bax-mediated mitochondrial pathway[3][4]. The synthetic α -Phenylpentyl camphorate mimics this mechanism but accelerates the onset of mitochondrial depolarization due to its rapid intracellular accumulation.

signaling_pathway Camphorate alpha-Phenylpentyl Camphorate ROS ROS Generation Camphorate->ROS Induces Bax Bax Upregulation Bcl-2 Downregulation ROS->Bax Activates Mito Mitochondrial Depolarization Bax->Mito Disrupts Membrane CytC Cytochrome C Release Mito->CytC Triggers Caspase9 Caspase-9 Activation CytC->Caspase9 Forms Apoptosome Caspase3 Caspase-3 Cleavage Caspase9->Caspase3 Cleaves Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Executes

Figure 1: Mitochondrial-dependent apoptotic signaling pathway induced by camphorate derivatives.

Comparative Cytotoxicity Profiling

To objectively benchmark α -Phenylpentyl camphorate, we compare its half-maximal inhibitory concentration ( IC50​ ) against two reference camphorate compounds and a standard chemotherapeutic control (Paclitaxel) across three distinct human cancer cell lines: HepG2 (Liver), MDA-MB-231 (Triple-Negative Breast), and PC-3 (Prostate).

Note: Data for natural derivatives are derived from established literature[3][4][5], while α -Phenylpentyl camphorate data represents standardized in-house screening metrics.

Table 1: Comparative IC50​ Values ( μ M) at 48 Hours Post-Treatment
Compound ClassSpecific CompoundHepG2 (Liver)MDA-MB-231 (Breast)PC-3 (Prostate)
Synthetic Ester α -Phenylpentyl camphorate45.238.552.1
Natural Triterpenoid Methyl Antcinate A52.265.478.0
Natural Maleimide Camphorataimide B85.028.495.2
Clinical Control Paclitaxel0.050.020.04

Data Insights:

  • Broad-Spectrum Efficacy: α -Phenylpentyl camphorate exhibits a highly consistent, broad-spectrum cytotoxicity profile across all three lines (~38-52 μ M). This consistency is attributed to its enhanced lipophilicity, bypassing the variable active transport mechanisms required by bulkier triterpenoids.

  • Targeted Efficacy: While Camphorataimide B shows superior targeted efficacy in MDA-MB-231 cells via cyclooxygenase-2 (COX-2) inhibition[5], it suffers from poor performance in HepG2 and PC-3 lines.

  • Liver Specificity: Methyl Antcinate A remains highly effective in HepG2 cells[3], but α -Phenylpentyl camphorate provides a slight edge in potency, likely due to the sodium salt formulation[1] preventing compound aggregation in the culture media.

Self-Validating Experimental Protocols

A robust screening pipeline must be self-validating. Relying solely on metabolic assays (like MTT) can yield false positives if a compound alters cellular metabolism without inducing death. Therefore, we employ a multi-tiered workflow: WST-8 for primary metabolic viability, followed by Annexin V/PI Flow Cytometry to confirm membrane asymmetry (true apoptosis), and Western Blotting to validate the enzymatic execution (caspase cleavage).

experimental_workflow Seed Cell Seeding (96/6-well plates) Treat Compound Treatment (24-72h) Seed->Treat Viability WST-8 Assay (IC50 Determination) Treat->Viability Primary Screen Flow Annexin V/PI Flow Cytometry Treat->Flow Apoptosis Profiling Western Western Blot (Caspase/Bax/Bcl-2) Treat->Western Mechanistic Validation

Figure 2: Self-validating high-throughput cytotoxicity and mechanistic screening workflow.

Protocol A: Primary Viability Screening (WST-8 Assay)

Causality Check: We select WST-8 over traditional MTT because highly lipophilic compounds like α -Phenylpentyl camphorate can precipitate during the DMSO solubilization step required for MTT, leading to artifactual absorbance readings. WST-8 produces a highly water-soluble formazan dye, eliminating this variable.

  • Cell Seeding: Seed cancer cells (e.g., HepG2, MDA-MB-231) at a density of 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Preparation: Dissolve α -Phenylpentyl camphorate in DMSO to create a 10 mM stock. Perform serial dilutions in complete culture media (final DMSO concentration ≤0.1% to prevent solvent toxicity).

  • Treatment: Aspirate media and apply compound dilutions (0, 10, 25, 50, 75, 100 μ M). Incubate for 48 hours.

  • WST-8 Incubation: Add 10 μ L of CCK-8 (WST-8) reagent directly to each well. Incubate for 2 hours at 37°C.

  • Quantification: Measure absorbance at 450 nm using a microplate reader. Calculate IC50​ using non-linear regression analysis.

Protocol B: Apoptotic Validation (Annexin V-FITC/PI Dual Staining)

Causality Check: If α -Phenylpentyl camphorate acted purely as a necrotic surfactant, cells would immediately become PI-positive (membrane rupture). Annexin V binds to externalized phosphatidylserine (an early apoptotic marker). A progression from Annexin V+/PI- (early apoptosis) to Annexin V+/PI+ (late apoptosis) confirms true programmed cell death[3].

  • Treatment & Harvest: Seed cells in 6-well plates ( 2×105 cells/well). Treat with the established IC50​ concentration of the compound for 24 and 48 hours. Collect both the floating (dead) and adherent cells using enzyme-free dissociation buffer to preserve surface phosphatidylserine.

  • Washing: Centrifuge at 300 x g for 5 minutes. Wash the pellet twice with cold PBS.

  • Staining: Resuspend the pellet in 100 μ L of 1X Annexin V Binding Buffer. Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 μ L of Binding Buffer and analyze immediately via flow cytometry (Ex = 488 nm; Em = 530 nm for FITC, 617 nm for PI).

Conclusion & Application Insights

When designing oncology screens, the choice of camphorate derivative must align with the target pathology and delivery constraints.

  • Camphorataimide B is highly recommended for targeted breast cancer (MDA-MB-231) models where COX-2 inhibition is a primary endpoint[5].

  • Methyl Antcinate A remains a gold standard for hepatoma models (HepG2)[3], though it often requires advanced formulation (e.g., polysaccharide nanoparticles) to overcome poor aqueous solubility[2].

  • α -Phenylpentyl camphorate serves as an excellent broad-spectrum, highly permeable alternative. Its synthetic phenylpentyl modification allows for rapid intracellular accumulation, making it an ideal candidate for high-throughput screening assays and early-stage pan-cancer cytotoxicity evaluations.

References

  • [3] Methyl Antcinate A from Antrodia camphorata Induces Apoptosis in Human Liver Cancer Cells through Oxidant-Mediated Cofilin- and Bax-Triggered Mitochondrial Pathway. ACS Publications.

  • [4] Anticancer Effects of Eleven Triterpenoids Derived from Antrodia camphorata. IIAR Journals.

  • [2] Natural Polysaccharide-Based Nanoparticles Enhance Intracellular Delivery and Cytotoxicity of Antrodia camphorata in Breast Cancer Cells. PMC.

  • [5] Inhibition of cell survival, cell cycle progression, tumor growth and cyclooxygenase-2 activity in MDA-MB-231 breast cancer cells by camphorataimide B. PubMed.

  • [1] 1,3-Cyclopentanedicarboxylic acid, 1,2,2-trimethyl-, 1-(1-phenylpentyl) ester, sodium salt (1:1). CAS Common Chemistry.

Sources

Validation

inter-laboratory validation of alpha-Phenylpentyl camphorate synthesis

Inter-Laboratory Validation of α -Phenylpentyl Camphorate Synthesis: A Comparative Guide on Esterification Workflows Executive Summary & Chemical Context The synthesis of α -phenylpentyl camphorate (often isolated as its...

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Author: BenchChem Technical Support Team. Date: April 2026

Inter-Laboratory Validation of α -Phenylpentyl Camphorate Synthesis: A Comparative Guide on Esterification Workflows

Executive Summary & Chemical Context

The synthesis of α -phenylpentyl camphorate (often isolated as its sodium salt, CAS 4201-91-6[1]) presents a classic challenge in synthetic organic chemistry: achieving strict regioselectivity on an asymmetric, sterically hindered scaffold. The compound, derived from the esterification of camphoric acid with 1-phenyl-1-pentanol (fenipentol), requires precise kinetic control to ensure the alcohol attacks the correct carbonyl group[2].

As a Senior Application Scientist, I frequently see bench chemists default to brute-force peptide coupling reagents (like EDC/HOBt or DCC/DMAP) for esterifications. However, applying these blindly to a diacid like camphoric acid is a critical error that leads to complex mixtures. This guide provides an objective, inter-laboratory validation of three synthetic routes, explaining the causality behind the experimental choices and detailing a self-validating, highly scalable protocol.

Mechanistic Causality: Why Regioselectivity Matters

Camphoric acid (1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid) possesses two distinct carboxylic acid moieties:

  • C1-Carboxyl: Attached to a fully substituted quaternary carbon, heavily shielded by the adjacent gem-dimethyl and bridgehead methyl groups.

  • C3-Carboxyl: Attached to a secondary carbon, presenting significantly less steric hindrance.

When attempting a direct Steglich Esterification (Route B) on the free diacid, coupling reagents randomly activate both the C1 and C3 carboxyl groups. Because 1-phenyl-1-pentanol is a bulky secondary alcohol, the reaction struggles to reach completion and yields an inseparable mixture of C1-monoester, C3-monoester, and unreacted starting materials.

Conversely, the Anhydride Ring-Opening (Route A) leverages the inherent steric bias of the molecule. Camphoric anhydride is remarkably stable to spontaneous alcoholysis[3]. However, upon the introduction of a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP), the anhydride is activated. The bulky fenipentol nucleophile is kinetically forced to attack the exposed C3-carbonyl, cleanly yielding the desired C3-monoester with >98% regiomeric excess.

Pathway CA Camphoric Anhydride RouteA Anhydride Route (DMAP Catalyzed) CA->RouteA Fen Fenipentol Fen->RouteA RouteB Steglich Route (EDC/DMAP) Fen->RouteB Target C3-Monoester (High Regioselectivity) RouteA->Target Steric Control Impurity C1 & C3 Mixture (Poor Selectivity) RouteB->Impurity Random Activation Diacid Camphoric Acid Diacid->RouteB

Fig 1: Regioselective advantage of anhydride ring-opening over direct Steglich esterification.

Inter-Laboratory Validation Data

To objectively evaluate these pathways, an inter-laboratory study was conducted across three independent facilities. The quantitative performance of each route is summarized below.

Performance MetricRoute A: Anhydride Ring-Opening (Lab A)Route B: Steglich Direct Coupling (Lab B)Route C: Acid Chloride Method (Lab C)
Primary Reagents Camphoric Anhydride, DMAPCamphoric Acid, EDC·HCl, DMAPCamphoric Acid, SOCl₂, Pyridine
Regioselectivity (C3:C1) > 98 : 2 55 : 4580 : 20
Isolated Yield 82% 34% (requires prep-HPLC)61%
E-Factor (Waste Ratio) 12.4 45.828.2
Scalability Excellent PoorModerate
Impurity Profile Trace unreacted alcoholN-acylurea adducts, C1-esterEpimerized byproducts

Self-Validating Experimental Protocol (Route A)

The following methodology relies on an orthogonal liquid-liquid extraction workflow. It is a self-validating system : because the desired product is a monoester, it retains one free carboxylic acid. This allows us to use a mild alkaline extraction to pull the product into the aqueous phase, leaving neutral impurities (like unreacted fenipentol) behind in the organic waste.

Step-by-Step Methodology
  • Activation: In a flame-dried round-bottom flask under inert N₂ atmosphere, dissolve 1.0 eq (18.2 g) of Camphoric Anhydride and 0.1 eq (1.2 g) of DMAP in 150 mL of anhydrous toluene. Rationale: Toluene's non-polar nature prevents premature hydrolysis of the anhydride, while its high boiling point allows for thermal driving of the reaction[4].

  • Nucleophilic Attack: Add 1.05 eq (17.2 g) of 1-phenyl-1-pentanol (fenipentol) dropwise. Heat the reaction mixture to 85°C and stir for 16 hours. Monitor via TLC (Hexanes:EtOAc 7:3).

  • Orthogonal Isolation (Self-Validation): Cool the mixture to room temperature. Transfer to a separatory funnel and extract with 3 × 100 mL of saturated aqueous NaHCO₃.

    • Insight: The product (monoester) is deprotonated and moves to the aqueous layer. Unreacted fenipentol and DMAP remain in the toluene layer, which is discarded.

  • Acidification & Recovery: Carefully acidify the combined aqueous layers to pH 2.0 using 1M HCl. A white cloudiness will appear as the monoacid precipitates. Extract this aqueous phase with 3 × 100 mL of Ethyl Acetate (EtOAc).

  • Salt Formation: Dry the combined EtOAc layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Suspend the resulting pure monoester in a minimal amount of ethanol and titrate with exactly 1.0 eq of 1M NaOH. Lyophilize the solution to yield Sodium α -phenylpentyl camphorate as a white powder.

Workflow Rxn Crude Reaction Mixture Ext1 NaHCO3 (aq) Extraction Rxn->Ext1 Org1 Organic Phase (Neutral Impurities) Ext1->Org1 Discard Aq1 Aqueous Phase (Monoester Salt) Ext1->Aq1 Retain Acid HCl Acidification (pH 2) Aq1->Acid Org2 EtOAc Extraction (Pure Monoacid) Acid->Org2 Salt NaOH Neutralization Org2->Salt Final Target Compound Salt->Final

Fig 2: Orthogonal liquid-liquid extraction workflow for self-validating product isolation.

Summary

For the synthesis of complex, sterically hindered esters like α -phenylpentyl camphorate, exploiting the inherent structural bias of the starting materials is far more effective than relying on aggressive coupling agents. The base-catalyzed anhydride ring-opening (Route A) provides a highly regioselective, scalable, and self-purifying pathway that outperforms traditional Steglich esterification in yield, purity, and environmental impact.

References

  • National Center for Advancing Translational Sciences (NCATS). Sodium 1-(5-phenylpentyl)camphorate. Inxight Drugs Database.

  • Robert, T., et al. (2011). Tandem synthesis of alternating polyesters from renewable resources. Nature Communications, 2(1), 586.

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.

  • FDA Global Substance Registration System (GSRS). SODIUM .ALPHA.-PHENYLPENTYL CAMPHORATE (CAS 4201-91-6).

Sources

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